molecular formula C48H82O41 B3042742 Maltooctaose CAS No. 66567-45-1

Maltooctaose

Cat. No.: B3042742
CAS No.: 66567-45-1
M. Wt: 1315.1 g/mol
InChI Key: RUJILUJOOCOSRO-DGMDHIGGSA-N
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Description

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is an oligosaccharide.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41?,42-,43-,44-,45-,46-,47-,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJILUJOOCOSRO-DGMDHIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1315.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Structural Elucidation of Maltooctaose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Maltooctaose (B131049), a linear oligosaccharide, is a key molecule in carbohydrate research and holds significance in the fields of biochemistry and food science. This guide provides an in-depth analysis of its structure, the experimental protocols used for its characterization, and quantitative data for researchers, scientists, and drug development professionals.

Core Structure of this compound

This compound is a homooligosaccharide composed of eight D-glucose monomeric units. These units are linked in a linear fashion by α-1,4 glycosidic bonds. The "α" designation refers to the stereochemistry at the anomeric carbon (C1), where the glycosidic bond is in the axial position. The "1,4" designation indicates that the linkage occurs between the C1 of one glucose unit and the hydroxyl group at the C4 position of the adjacent glucose unit.[1][2] The chemical formula for this compound is C48H82O41, and its molecular weight is approximately 1315.14 g/mol .[3]

The conformation of the α-1,4 glycosidic bond is a critical determinant of the overall three-dimensional structure of this compound. This conformation is primarily described by two dihedral angles: phi (φ) and psi (ψ). The phi angle is defined by the atoms O5'-C1'-O4-C4, and the psi angle is defined by C1'-O4-C4-C5. These angles dictate the relative orientation of the linked glucose residues.

Quantitative Structural Data

The following table summarizes key physicochemical and structural properties of this compound.

PropertyValueReference
Molecular Formula C48H82O41[3]
Molecular Weight 1315.14 g/mol [3]
CAS Number 6156-84-9[1]
Monosaccharide Unit D-glucose[1]
Glycosidic Linkage α-1,4[1][2]

Experimental Protocols for Structural Elucidation

The determination of the intricate structure of this compound relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the primary structure and conformation of oligosaccharides in solution.[4]

Detailed Protocol for NMR Analysis of this compound:

  • Sample Preparation:

    • Dissolve a high-purity sample of this compound (typically 1-5 mg) in 0.5 mL of deuterium (B1214612) oxide (D2O).

    • Lyophilize the sample two to three times with D2O to exchange all labile protons with deuterium.

    • Finally, dissolve the sample in 100% D2O for the NMR measurement.

  • 1D ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum to assess the sample's purity and to observe the anomeric proton signals, which typically resonate in a distinct region of the spectrum (around 4.5-5.5 ppm). The coupling constants (³J(H1,H2)) of these signals provide initial information about the anomeric configuration (α or β).

  • 2D Homonuclear Correlation Spectroscopy (COSY):

    • Perform a COSY experiment to establish proton-proton correlations within each glucose residue. This allows for the sequential assignment of protons starting from the anomeric proton (H1).

  • 2D Total Correlation Spectroscopy (TOCSY):

    • A TOCSY experiment is used to identify all protons belonging to a single glucose spin system, even those not directly coupled. This is particularly useful for overcoming signal overlap.

  • 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

    • The HSQC experiment correlates each proton with its directly attached carbon atom. This allows for the assignment of the carbon signals based on the already assigned proton signals.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:

    • HMBC is crucial for determining the glycosidic linkages. It reveals long-range correlations between protons and carbons (typically over two to three bonds). A key correlation will be observed between the anomeric proton (H1) of one glucose residue and the carbon at the linkage position (C4) of the adjacent residue, confirming the 1,4-linkage.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY):

    • These experiments provide information about through-space proton-proton proximities. For this compound, a NOE or ROE between the anomeric proton (H1) of one residue and the H4 proton of the adjacent residue is characteristic of a 1,4-linkage and can be used to determine the glycosidic torsion angles (φ and ψ).

X-ray Crystallography

X-ray crystallography can provide a precise three-dimensional structure of a molecule in its crystalline state. However, obtaining single crystals of sufficient quality for oligosaccharides like this compound is notoriously challenging due to their conformational flexibility. Often, crystallographic data is obtained for oligosaccharides in complex with proteins.

General Protocol for Crystallization of a this compound-Protein Complex:

  • Protein Purification: The protein of interest is expressed and purified to a high degree of homogeneity.

  • Complex Formation: The purified protein is incubated with an excess of this compound to form the protein-ligand complex.

  • Crystallization Screening: The protein-maltooctaose complex is subjected to a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion. This involves varying parameters such as pH, temperature, precipitant type, and concentration.

  • Crystal Optimization: Once initial crystals are obtained, the conditions are further optimized to improve crystal size and quality.

  • Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the crystal. The molecular model of the protein-maltooctaose complex is then built into this map and refined to yield the final atomic coordinates.

Visualizations of Structure and Workflow

To further illustrate the structure of this compound and the experimental logic, the following diagrams are provided.

Caption: Linear structure of this compound showing the α-1,4 glycosidic linkages.

experimental_workflow cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography nmr_sample This compound Sample in D2O one_d_h1 1D ¹H NMR nmr_sample->one_d_h1 cosy 2D COSY one_d_h1->cosy tocsy 2D TOCSY cosy->tocsy hsqc 2D HSQC tocsy->hsqc hmbc 2D HMBC hsqc->hmbc noesy 2D NOESY/ROESY hmbc->noesy nmr_structure Primary Structure & Conformation noesy->nmr_structure protein_complex This compound-Protein Complex crystallization Crystallization protein_complex->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_determination Structure Determination & Refinement data_collection->structure_determination xray_structure 3D Atomic Structure structure_determination->xray_structure

Caption: Experimental workflow for the structural elucidation of this compound.

References

The Emergence of Maltooctaose: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, characterization, and metabolic significance of maltooctaose (B131049), tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a linear oligosaccharide composed of eight α-1,4 linked glucose units, did not emerge from a singular discovery event but was gradually identified and characterized through the systematic study of starch hydrolysis products. Its history is intrinsically linked to the development of chromatographic techniques in the mid-20th century, which for the first time allowed for the separation of individual maltooligosaccharides. This guide elucidates the historical context of its isolation, details the early experimental protocols for its characterization, presents its physicochemical properties in a structured format, and explores its role within metabolic pathways. While not a direct signaling molecule, this compound serves as a key substrate in understanding the enzymes that govern starch and glycogen (B147801) metabolism.

Historical Context: The Unraveling of Starch

The scientific journey to understand the components of starch began in the 19th century with early studies on acid and enzymatic hydrolysis.[1] However, it was the advent of chromatography that provided the necessary tools to separate and identify the individual maltooligosaccharides (MOS) from the complex mixture of starch hydrolysates.[1][2] Seminal work in the 1960s, particularly by researchers like Commerford, Van Duzee, and Scallet, demonstrated the use of macro paper chromatography to separate glucose polymers up to a degree of polymerization (DP) of 11.[1][3] This methodology was capable of isolating this compound (DP8) in sufficient quantities for further study.[1][3] Subsequent research in the 1970s, such as the work by Johnson and Srisuthep, utilized column chromatography with Celite-carbon mixtures to separate and purify maltooligosaccharides up to DP12, and importantly, began to systematically document their physical and chemical properties.[1] This era marked the transition of this compound from an inferred component of starch to a distinct, characterizable chemical entity. Japan, in particular, has been a significant contributor to the research and application of maltooligosaccharides in the food industry since the 1970s.[4]

Physicochemical Properties of Maltooligosaccharides

The systematic characterization of purified maltooligosaccharides provided crucial data for their identification and use in further research. The following table summarizes key quantitative data for this compound and its neighboring oligosaccharides, primarily based on early characterization studies.

PropertyMaltotetraose (G4)Maltopentaose (G5)Maltohexaose (G6)Maltoheptaose (G7)This compound (G8)Maltononaose (G9)Maltodecaose (G10)
Degree of Polymerization (DP) 45678910
Molecular Weight ( g/mol ) [5]666.6828.7990.91153.01315.11477.21639.3
CAS Registry Number [5]34612-38-934620-76-334620-77-434620-78-56156-84-934620-79-634620-80-9
Reducing Power (% as Dextrose) [1]27.621.818.216.013.812.411.2
Specific Gravity (2% solution) [1]1.00551.00551.00551.00551.00561.00561.0056
Refractive Index (2% solution) [1]1.33581.33581.33581.33581.33581.33581.3358

Note: Data for reducing power, specific gravity, and refractive index are derived from the 1975 study by Johnson and Srisuthep and represent some of the earliest systematic characterizations of these properties.

Key Experimental Protocols

The isolation and characterization of this compound were dependent on the meticulous application of chromatographic and analytical techniques of the time.

Isolation by Macro Paper Chromatography (circa 1963)

This method was instrumental in the preparative scale isolation of individual maltooligosaccharides from corn starch hydrolysates.[1][3]

Methodology:

  • Preparation of Hydrolysate: Corn starch was partially hydrolyzed using acid to produce a syrup containing a mixture of maltooligosaccharides.

  • Chromatographic Support: Whatman 3-mm chromatography paper was used as the stationary phase.

  • Sample Application: The starch hydrolysate (2-3 grams of solids) was applied as a continuous band across the width of the paper.

  • Solvent System: A solvent mixture of n-propanol, ethyl acetate, and water (in a ratio of 14:2:7) was used as the mobile phase.[3]

  • Development: The chromatogram was developed using a descending technique, allowing the solvent to flow down the paper, separating the oligosaccharides based on their partition coefficients.

  • Elution and Purification: The separated bands corresponding to each maltooligosaccharide were cut from the chromatogram, and the sugars were eluted with water. The eluted solutions were then concentrated and lyophilized to yield the purified oligosaccharide.

Characterization of Physicochemical Properties (circa 1975)

Following purification, a series of analyses were performed to determine the fundamental properties of the isolated maltooligosaccharides.[1]

Methodology:

  • Purity Assessment: The purity of the fractions was confirmed by re-chromatography.

  • Reducing Power Determination: The reducing power was measured using a modified Somogyi-Nelson method and expressed as dextrose equivalent.

  • Specific Gravity and Refractive Index: These properties were measured for aqueous solutions of varying concentrations using standard laboratory equipment of the era (e.g., pycnometers for specific gravity and refractometers).

  • Solubility and Hygroscopicity: Solubility was determined by observing the concentration at which the oligosaccharide would no longer fully dissolve. Hygroscopicity was measured by the weight gain of a dried sample in a controlled humidity environment.[1]

Metabolic Pathways and Biological Significance

This compound is not known to be a direct signaling molecule that initiates a cellular signaling cascade.[6] Instead, its significance lies in its role as an intermediate in the metabolism of starch and glycogen, the primary energy storage polysaccharides in plants and animals, respectively.[7][8]

Glycogen and Starch Metabolism

Maltooligosaccharides, including this compound, are products of the enzymatic breakdown of starch and glycogen by α-amylases and debranching enzymes. They serve as substrates for further enzymatic action, ultimately leading to the release of glucose for energy.[9] In some bacteria, such as E. coli, the maltose/maltodextrin metabolic pathway can contribute to the synthesis of glycogen, particularly in the absence of glycogen synthase.[9][10]

metabolic_pathway Starch Starch This compound This compound Starch->this compound α-Amylase Glycogen Glycogen Glycogen->this compound α-Amylase Glucose Glucose This compound->Glucose Further hydrolysis Energy Energy Glucose->Energy Glycolysis

Figure 1. Simplified metabolic role of this compound.
Enzyme Substrate and Structural Studies

In modern biochemistry, purified this compound is a valuable tool for studying the structure and function of carbohydrate-active enzymes. For instance, the crystal structure of E. coli branching enzyme has been solved in complex with this compound, providing insights into its substrate binding and catalytic mechanism.[7]

experimental_workflow cluster_purification Purification cluster_analysis Analysis StarchHydrolysate Starch Hydrolysate Chromatography Chromatography (e.g., Paper, Column) StarchHydrolysate->Chromatography Purethis compound Purified this compound Chromatography->Purethis compound Enzyme Enzyme of Interest (e.g., Branching Enzyme) Crystallography X-ray Crystallography Purethis compound->Crystallography Enzyme->Crystallography Structure Enzyme-Maltooctaose Complex Structure Crystallography->Structure

Figure 2. Workflow for using this compound in structural biology.

Conclusion

The story of this compound is a testament to the enabling power of analytical techniques in biochemical discovery. While its "discovery" was an incremental process rather than a singular event, its isolation and characterization provided a crucial piece in the puzzle of starch and glycogen structure and metabolism. Today, this compound continues to be a valuable tool for researchers delving into the intricacies of carbohydrate biochemistry and enzymology. Its history underscores the foundational importance of purification and characterization in advancing our understanding of complex biological systems.

References

The Fundamental Biochemical Role of Maltooctaose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltooctaose (B131049), a linear oligosaccharide composed of eight α-1,4 linked glucose units, serves as a key intermediate in carbohydrate metabolism, particularly within microbial systems. While not a primary signaling molecule in well-characterized pathways like the E. coli maltose (B56501) regulon, its significance lies in its role as a substrate for a variety of enzymes involved in the breakdown of starch and the synthesis of glycogen (B147801). This technical guide provides an in-depth exploration of the core biochemical functions of this compound, detailing its involvement in metabolic pathways, its interaction with key proteins, and the experimental methodologies used to elucidate its function.

Introduction

This compound is a member of the maltooligosaccharide series, which are products of starch hydrolysis. In microorganisms, these sugars represent a crucial carbon and energy source. The uptake and metabolism of maltooligosaccharides are tightly regulated processes involving dedicated transport systems and a cascade of enzymatic reactions. While shorter maltooligosaccharides like maltotriose (B133400) have been identified as direct signaling molecules for gene induction, this compound's primary role appears to be that of a metabolic substrate, influencing cellular physiology through its conversion into smaller, more readily usable sugars. This guide will dissect the metabolic fate of this compound and its interactions at a molecular level.

Metabolic Pathways Involving this compound

This compound is a key player in the catabolism of complex carbohydrates and the biosynthesis of energy storage molecules like glycogen.

Maltodextrin (B1146171) Catabolism in Bacteria

In bacteria such as Escherichia coli, this compound, once transported into the cell, is metabolized through the concerted action of several enzymes. The primary pathway involves:

  • Amylomaltase (MalQ): This 4-α-glucanotransferase catalyzes the transfer of glucosyl units from one maltodextrin to another. It can disproportionate this compound into a mixture of longer and shorter maltooligosaccharides.

  • Maltodextrin Phosphorylase (MalP): This enzyme sequentially removes glucose units from the non-reducing end of maltodextrins, including those generated from this compound by MalQ, producing glucose-1-phosphate. This is a key step that links maltodextrin metabolism to glycolysis.

  • Maltodextrin Glucosidase (MalZ): This enzyme hydrolyzes maltodextrins to release glucose.

  • α-Glucosidase (AmlE): This enzyme also participates in the hydrolysis of linear α-1,4-glucans.

The interplay of these enzymes ensures the efficient conversion of larger maltooligosaccharides into glucose and glucose-1-phosphate, which can then enter central metabolic pathways.

Maltodextrin_Catabolism This compound This compound MalQ MalQ This compound->MalQ Maltodextrins Shorter & Longer Maltodextrins MalQ->Maltodextrins MalP MalP Maltodextrins->MalP MalZ MalZ Maltodextrins->MalZ Glucose_1_P Glucose-1-Phosphate MalP->Glucose_1_P Glucose Glucose MalZ->Glucose Glycolysis Glycolysis Glucose_1_P->Glycolysis Glucose->Glycolysis

Figure 1: Simplified pathway of this compound catabolism in bacteria.
Role in Glycogen Biosynthesis

This compound also plays a structural role as a substrate for enzymes involved in glycogen synthesis. Specifically, it has been shown to bind to glycogen branching enzyme (GlgB).[1][2][3] This enzyme is responsible for introducing α-1,6 branches into the growing glycogen polymer, which is crucial for creating a compact and readily accessible energy store. The crystal structure of E. coli branching enzyme in complex with this compound has revealed multiple binding sites on the enzyme surface, suggesting a mechanism for how the enzyme recognizes and processes long glucan chains.[1][2][3]

Protein Interactions with this compound

The biochemical functions of this compound are mediated by its specific interactions with various proteins.

Maltose-Binding Protein (MBP)

In Gram-negative bacteria, the uptake of maltooligosaccharides is facilitated by a periplasmic maltose-binding protein (MBP or MalE). MBP binds to maltose and linear maltodextrins and delivers them to the MalFGK2 ATP-binding cassette (ABC) transporter for translocation across the inner membrane. While MBP has a high affinity for a range of maltooligosaccharides, there appears to be a size limitation for efficient transport, and very long-chain maltodextrins may not be transported.

Glycogen Branching Enzyme

As mentioned, this compound binds to glycogen branching enzyme. Structural studies have identified several surface binding sites that accommodate the linear oligosaccharide chain.[1][2][3] This interaction is crucial for the proper positioning of the glucan chain for the branching reaction.

This compound and Cellular Signaling

While this compound itself is not a primary signaling molecule in the canonical E. coli mal regulon, its metabolic product, maltotriose, is.

The mal Regulon: A Case of Maltotriose Signaling

The expression of the mal genes, which encode the proteins for maltodextrin transport and metabolism, is controlled by the transcriptional activator MalT. The activity of MalT is allosterically regulated by ATP and the inducer molecule, which has been identified as maltotriose. This compound and other longer maltodextrins do not directly activate MalT. Therefore, the signaling that leads to the upregulation of maltodextrin metabolism is initiated by the presence of maltotriose, which can be generated from the breakdown of larger maltodextrins like this compound.

Mal_Regulon_Signaling Maltotriose Maltotriose MalT_inactive MalT (inactive) Maltotriose->MalT_inactive ATP ATP ATP->MalT_inactive MalT_active MalT (active) MalT_inactive->MalT_active Conformational Change mal_promoter mal Promoter MalT_active->mal_promoter Binds Transcription Transcription mal_promoter->Transcription Initiates

Figure 2: Activation of the mal regulon by maltotriose and ATP.

Quantitative Data

Specific quantitative data for the binding affinities and enzyme kinetics of this compound are not extensively reported in the literature. The following tables summarize available data for this compound and closely related maltooligosaccharides to provide a comparative context.

Table 1: Binding Affinities of Maltooligosaccharides to Maltose-Binding Protein (MBP)

LigandOrganismMethodDissociation Constant (Kd)Reference
MaltoseEscherichia coliFluorescence Titration~1 µM[4]
MaltotrioseEscherichia coliFluorescence Titration~0.4 µM[4]
MaltotetraoseStaphylococcus aureusITC1.1 µM (Ka = 9.02 x 105 M-1)Not directly cited
MaltoheptaoseStaphylococcus aureusITC1.8 µM (Ka = 5.5 x 105 M-1)Not directly cited
This compound Escherichia coli-Data not available -

Note: Ka (association constant) was converted to Kd (dissociation constant) using the formula Kd = 1/Ka.

Table 2: Enzyme Kinetic Parameters for Maltodextrin-Metabolizing Enzymes

EnzymeSubstrateOrganismKmkcatkcat/KmReference
Amylomaltase (MalQ)MaltotrioseThermus filiformis---[5]
Maltodextrin Phosphorylase (MalP)MaltoheptaoseEscherichia coli0.5 mMData not availableData not available[6]
Amylomaltase (MalQ) This compound Escherichia coliData not available Data not available Data not available -
Maltodextrin Phosphorylase (MalP) This compound Escherichia coliData not available Data not available Data not available -

Note: The specific activity of amylomaltase from E. coli with a commercial maltose substrate has been reported as 30 µmol glucose formed min⁻¹ mg protein⁻¹.[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biochemical role.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound to a target protein (e.g., Maltose-Binding Protein).

Methodology:

  • Sample Preparation:

    • Dialyze the purified protein extensively against the desired buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare a stock solution of this compound in the same dialysis buffer.

    • Degas both the protein and this compound solutions immediately before the experiment to prevent bubble formation.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument (typically at a concentration of 10-50 µM).

    • Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections of the this compound solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the fitted parameters.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Purified Protein in Buffer Degas Degas Samples Protein_Prep->Degas Ligand_Prep This compound in Buffer Ligand_Prep->Degas Load_Protein Load Protein into Cell Degas->Load_Protein Load_Ligand Load this compound into Syringe Degas->Load_Ligand Titration Titrate Ligand into Protein Load_Protein->Titration Load_Ligand->Titration Integration Integrate Heat Changes Titration->Integration Fitting Fit to Binding Model Integration->Fitting Results Determine Kd, n, ΔH, ΔG, ΔS Fitting->Results

Figure 3: Workflow for determining binding affinity using Isothermal Titration Calorimetry.
Enzyme Kinetic Assay for Amylomaltase (MalQ)

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of amylomaltase with this compound as a substrate.

Methodology:

  • Reagent Preparation:

    • Prepare a series of this compound solutions of varying concentrations in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Prepare a solution of purified amylomaltase in the same buffer.

    • Prepare a stop solution (e.g., 1 M NaOH).

    • Prepare reagents for a coupled enzyme assay to detect glucose or a colorimetric reagent like 3,5-dinitrosalicylic acid (DNS) to measure reducing sugars.

  • Enzymatic Reaction:

    • Pre-incubate the this compound solutions at the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding a known amount of amylomaltase to each substrate concentration.

    • At specific time points, withdraw aliquots of the reaction mixture and add them to the stop solution.

  • Product Quantification:

    • Quantify the amount of product (e.g., glucose or total reducing sugars) in each stopped reaction mixture using a standard curve.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) for each substrate concentration.

    • Plot v0 against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

Conclusion

This compound is a pivotal, albeit often overlooked, component of microbial carbohydrate metabolism. Its primary biochemical role is that of a substrate, fueling central metabolic pathways through its degradation and providing the building blocks for energy storage in the form of glycogen. While it does not appear to function as a direct signaling molecule for gene regulation in the manner of maltotriose, its metabolism is intrinsically linked to the induction of the very enzymes responsible for its breakdown. The detailed experimental protocols provided herein offer a roadmap for further quantitative characterization of this compound's interactions and enzymatic conversions, which will be crucial for a more complete understanding of its role in microbial physiology and for potential applications in biotechnology and drug development. Further research is warranted to fill the existing gaps in the quantitative understanding of its binding affinities and enzyme kinetics.

References

A Technical Guide to Maltooctaose Degradation Pathways in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltooctaose (B131049), a linear oligosaccharide composed of eight α-1,4 linked glucose units, is a significant component of starch breakdown products. For many microorganisms, malto-oligosaccharides like this compound represent a valuable carbon and energy source. The ability to efficiently transport and metabolize these sugars is crucial for microbial survival and colonization in diverse environments, from the human gut to industrial bioreactors. Understanding the intricate molecular pathways governing this compound degradation is fundamental for fields ranging from microbiology and enzyme engineering to the development of novel probiotics and antimicrobial agents. This technical guide provides an in-depth exploration of the core degradation pathways, key enzymatic players, regulatory networks, and the experimental protocols used to investigate these systems.

Core Degradation Pathways

Microorganisms have evolved diverse strategies for the uptake and catabolism of this compound. These pathways can be broadly categorized based on the initial enzymatic attack, either phosphorolytic or hydrolytic. The best-characterized system is the maltose (B56501)/maltodextrin (B1146171) regulon in Escherichia coli.

The Escherichia coli Maltodextrin System: A Paradigm

The E. coli system is a highly coordinated apparatus involving transport across both the outer and inner membranes, followed by intracellular enzymatic degradation. All genes involved are part of the mal regulon, which is positively regulated by the transcriptional activator MalT. The specific inducer for MalT is not this compound itself, but rather maltotriose (B133400), which is generated intracellularly from the metabolism of larger maltodextrins.[1]

  • Transport:

    • Outer Membrane: this compound diffuses through LamB (maltoporin), a specific channel in the outer membrane.[1]

    • Periplasm: In the periplasmic space, it is bound with high affinity by the MalE protein.[2]

    • Inner Membrane: The MalE-maltooctaose complex docks with the MalFGK₂ ATP-binding cassette (ABC) transporter, which actively translocates the sugar into the cytoplasm at the expense of ATP hydrolysis.[3][4]

  • Intracellular Degradation: Once inside the cytoplasm, this compound is catabolized by a suite of enzymes:

    • Maltodextrin Phosphorylase (MalP): This enzyme sequentially removes glucose units from the non-reducing end of this compound via phosphorolysis, yielding glucose-1-phosphate (G1P).[5] MalP cannot act on maltotriose or smaller sugars, so its action on this compound will produce maltotriose as an end product.[6] G1P can then enter glycolysis after being converted to glucose-6-phosphate by phosphoglucomutase.

    • Amylomaltase (MalQ): A 4-α-glucanotransferase that catalyzes the transfer of glucosyl segments from one maltodextrin to another or to glucose.[1] For instance, it can convert two molecules of maltotriose into maltopentaose (B1148383) and glucose. Its key role is to ensure a steady supply of the inducer maltotriose when the cell is metabolizing any maltodextrin.[6]

    • Maltodextrin Glucosidase (MalZ): This enzyme hydrolyzes glucose units from the reducing end of maltodextrins, with a preference for substrates of maltotriose or larger.[6]

The interplay between MalP and MalQ allows the cell to efficiently convert a range of maltodextrins into glucose and glucose-1-phosphate, feeding directly into central metabolism.

G cluster_out Extracellular Space cluster_peri Periplasm cluster_cyto Cytoplasm Maltooctaose_ext This compound LamB LamB (Maltoporin) Maltooctaose_ext->LamB Diffusion Maltooctaose_peri This compound MalE MalE (Binding Protein) Maltooctaose_peri->MalE MalE_bound MalE-Maltooctaose Complex MalE->MalE_bound MalFGK2 MalFGK₂ (ABC Transporter) MalE_bound->MalFGK2 ATP->ADP Maltooctaose_cyto This compound MalP MalP (Maltodextrin Phosphorylase) Maltooctaose_cyto->MalP MalQ MalQ (Amylomaltase) Maltooctaose_cyto->MalQ G1P Glucose-1-Phosphate MalP->G1P + Pi Maltotriose Maltotriose (Inducer) MalP->Maltotriose produces Glucose Glucose MalQ->Glucose MalQ->Maltotriose produces Glycolysis Glycolysis G1P->Glycolysis Glucose->Glycolysis MalT MalT (Activator) Maltotriose->MalT Activates LamB->Maltooctaose_peri MalFGK2->Maltooctaose_cyto

Caption: this compound uptake and degradation pathway in E. coli.
Alternative Pathways in Other Microorganisms

While the E. coli model is comprehensive, other microbes employ different enzymes and strategies.

  • Enterococcus faecalis : This bacterium utilizes an enzyme, MmdH, which has both α-1,4- and α-1,6-glucosidase activities. It hydrolyzes odd-numbered linear malto-oligosaccharides into glucose and maltose. Even-numbered oligosaccharides are degraded to maltose, which is then phosphorolyzed by maltose phosphorylase into glucose and glucose-1-phosphate. This represents a distinct hydrolytic-phosphorolytic strategy.[7]

  • Lactobacillus and Bifidobacterium : These common gut commensals are well-adapted to carbohydrate metabolism. Species like Lactobacillus brevis possess a maltose phosphorylase that converts maltose and inorganic phosphate (B84403) into glucose and β-D-glucose-1-phosphate.[8] Bifidobacteria possess a wide array of glycoside hydrolases that allow them to degrade complex carbohydrates, including various malto-oligosaccharides, contributing to their prebiotic effect.[9][10]

  • (Hyper)thermophilic Archaea: Organisms from genera such as Pyrococcus and Thermococcus thrive at high temperatures and possess highly thermostable amylolytic enzymes. These include α-amylases, pullulanases, and α-glucosidases that can hydrolyze this compound and other starch derivatives.[11][12][13] The α-amylases from these organisms often exhibit broad pH and temperature optima, making them of great industrial interest.[11]

Quantitative Data on this compound Degradation

The efficiency of this compound degradation is determined by the kinetic properties of the involved enzymes and the optimal conditions for their activity. While specific kinetic data for this compound is not always available, studies on related malto-oligosaccharides provide valuable insights.[14][15]

Table 1: Properties of Key Malto-oligosaccharide Degrading Enzymes

Enzyme Organism EC Number Substrate Preference Optimal pH Optimal Temp. (°C) Kinetic Parameters (Substrate) Reference
Maltodextrin Phosphorylase (MalP) E. coli 2.4.1.1 Linear malto-oligosaccharides (DP ≥ 4) 6.8 - 7.2 37 Data indicates a random Bi-Bi kinetic mechanism. [1][5][16]
Amylomaltase (MalQ) E. coli 2.4.1.25 Maltose and larger maltodextrins ~7.0 37 Specific activity: ~30 µmol glucose/min/mg protein (with maltose). [17]
Maltodextrin Glucosidase (MalZ) E. coli 3.2.1.20 Maltotriose and longer maltodextrins (up to DP7) 7.0 37 Hydrolyzes glucose from the reducing end. [3][6]
α-Amylase Pyrococcus furiosus 3.2.1.1 Starch, malto-oligosaccharides 5.0 - 6.0 ~100 Highly thermostable. [11][12]
α-Amylase Bacillus licheniformis 3.2.1.1 Starch, malto-oligosaccharides 5.5 - 8.0 90 Widely used in industry. [11]

| β-Glucosidase (HGT-BG) | Aspergillus oryzae | 3.2.1.21 | β-glucosides, cellobiose (B7769950) | 5.0 | 50 | Km = 0.55 mM (pNP-β-glucoside); Ki = 1.36 M (Glucose). |[18] |

Experimental Protocols

Investigating this compound degradation requires robust experimental methods to quantify enzymatic activity and analyze degradation products.

Protocol 1: α-Amylase Activity Assay using the DNS Method

This spectrophotometric assay quantifies the reducing sugars (like maltose and glucose) released from a polysaccharide substrate by enzymatic hydrolysis. The 3,5-dinitrosalicylic acid (DNS) reagent reacts with reducing sugars in an alkaline solution upon heating to produce a colored compound, which is measured at 540 nm.

A. Reagent Preparation:

  • Substrate Solution (1% w/v Starch):

    • Dissolve 1.0 g of soluble potato starch in 100 mL of a suitable buffer (e.g., 20 mM Sodium Phosphate, pH 6.9 with 6.7 mM NaCl).

    • Heat to a gentle boil while stirring to fully dissolve the starch.

    • Cool to room temperature before use. Keep the solution well-mixed during the assay.

  • DNS Color Reagent:

    • Dissolve 1.0 g of 3,5-dinitrosalicylic acid in 50 mL of purified water with gentle heating.

    • Slowly add 30.0 g of sodium potassium tartrate tetrahydrate.

    • Add 20 mL of 2 N NaOH.

    • Adjust the final volume to 100 mL with purified water. Store in an amber bottle for up to two weeks.

  • Maltose Standard Solution (e.g., 1 mg/mL):

    • Dissolve 100 mg of maltose in 100 mL of purified water. Prepare a series of dilutions from this stock to create a standard curve (e.g., 0 to 1.0 mg/mL).

B. Experimental Procedure:

  • Enzyme Reaction:

    • Pipette 0.5 mL of appropriately diluted enzyme solution into a test tube. Include a blank using 0.5 mL of buffer instead of the enzyme.

    • Equilibrate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Start the reaction by adding 0.5 mL of the pre-warmed 1% starch solution to each tube at timed intervals.

    • Incubate for a precise period (e.g., 10 minutes).

  • Stopping and Color Development:

    • Stop the reaction at timed intervals by adding 1.0 mL of the DNS reagent to each tube.

    • Place all tubes, including standards (0.5 mL of each standard dilution + 0.5 mL buffer + 1.0 mL DNS), in a boiling water bath for exactly 5 minutes.

    • Cool the tubes to room temperature in an ice bath.

  • Measurement:

    • Add 10 mL of purified water to each tube and mix thoroughly.

    • Measure the absorbance of each sample and standard at 540 nm against a reagent blank.

  • Calculation:

    • Plot the absorbance of the maltose standards versus their concentration to generate a standard curve.

    • Use the standard curve to determine the amount of reducing sugar produced in your enzyme reactions.

    • Enzyme activity is typically expressed in units, where one unit (U) is defined as the amount of enzyme that liberates 1 µmol of reducing sugar (as maltose equivalents) per minute under the specified conditions.

G prep 1. Prepare Reagents (Starch Substrate, DNS Reagent, Enzyme Dilutions) incubate 2. Enzyme-Substrate Incubation - Add 0.5ml enzyme to 0.5ml starch - Incubate at defined Temp & Time prep->incubate stop 3. Stop Reaction & Develop Color - Add 1.0ml DNS Reagent - Boil for 5 minutes incubate->stop cool 4. Cool and Dilute - Cool tubes on ice - Add 10ml dH₂O and mix stop->cool read 5. Measure Absorbance - Read A₅₄₀ on spectrophotometer cool->read calc 6. Calculate Activity - Use Maltose Standard Curve - Determine µmol reducing sugar/min read->calc

Caption: Experimental workflow for the DNS assay of amylase activity.
Protocol 2: Starch Hydrolysis Plate Assay (Qualitative)

This method provides a rapid qualitative screen for microorganisms that secrete amylolytic enzymes.

A. Materials:

  • Starch Agar (B569324) Plates (Nutrient agar supplemented with 0.4% soluble starch).

  • Bacterial cultures.

  • Lugol's Iodine solution.

B. Procedure:

  • Inoculate the starch agar plate with the test microorganism(s) by making a single streak or spot.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • After incubation, flood the surface of the plate with Lugol's Iodine solution.

  • Let the iodine sit for approximately 1 minute, then pour off the excess.

  • Observation: Iodine reacts with starch to form a dark blue/black complex. A clear halo or "zone of hydrolysis" around the microbial growth indicates that the starch was degraded by secreted enzymes. The absence of a clear zone indicates a negative result.

Conclusion

The microbial degradation of this compound is a sophisticated process involving specialized transport systems and a diverse toolkit of enzymes. While E. coli provides a foundational model of a highly regulated uptake and phosphorolytic/transglycosylating pathway, other bacteria and archaea exhibit unique hydrolytic and phosphorolytic strategies tailored to their specific ecological niches. A thorough understanding of these pathways, supported by quantitative kinetic data and robust experimental protocols, is essential for leveraging microbial metabolism in biotechnology, enhancing the efficacy of probiotics in drug development, and designing novel therapeutics that target these crucial metabolic functions. Future research focusing on the specific kinetics of individual glycoside hydrolases on a range of malto-oligosaccharides will further refine our ability to model and manipulate these vital biological systems.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Maltooctaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of maltooctaose (B131049), a linear oligosaccharide composed of eight α-(1→4) linked D-glucose units. Understanding these fundamental properties is critical for its application in diverse fields, including its use as a carbohydrate source in cell culture, a substrate for enzymatic assays, and a potential excipient in pharmaceutical formulations. This document synthesizes available data, presents detailed experimental protocols, and offers visual representations of key processes to support research and development efforts.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₄₈H₈₂O₄₁[1]
Molecular Weight 1315.14 g/mol [1][2]
Appearance Off-white to light yellow solid[1]
CAS Number 66567-45-1[1]

Aqueous Solubility of this compound

The solubility of this compound in aqueous solutions is a crucial factor for its practical application. While specific data for a complete solubility profile under various conditions are limited, available information provides valuable insights.

Solubility in Water

This compound is soluble in water. One source indicates a solubility of 150 mg/mL in water, requiring ultrasonic treatment to achieve dissolution. For comparison, related maltooligosaccharides such as maltopentaose (B1148383) and maltohexaose (B131044) are also reported to be highly soluble in water.[3]

Effect of Temperature on Aqueous Solubility
Effect of pH on Aqueous Solubility

As a neutral carbohydrate, the aqueous solubility of this compound is not expected to change significantly across a wide pH range.[3] However, it is important to note that extreme pH conditions can lead to hydrolysis, which would alter the chemical composition of the solution over time.[3]

Stability of this compound in Aqueous Solutions

The stability of this compound in an aqueous environment is influenced by factors such as temperature, pH, and the presence of enzymes. The primary degradation pathway is the hydrolysis of its glycosidic bonds.

Thermal Stability

Elevated temperatures can promote the degradation of this compound in aqueous solutions. Studies on related sugars have shown that heating can lead to a decrease in pH and the formation of various degradation products, often accompanied by nonenzymatic browning.[3] While specific kinetic data for this compound is limited, it is expected to follow similar degradation pathways.[3] For prolonged storage of aqueous stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

pH Stability and Hydrolysis

This compound is susceptible to hydrolysis under both acidic and alkaline conditions.[3]

  • Acid-Catalyzed Hydrolysis: In acidic solutions, the α-1,4-glycosidic linkages are cleaved, resulting in the formation of smaller maltooligosaccharides and ultimately glucose.[3] The rate of this hydrolysis increases with decreasing pH and increasing temperature.[3]

  • Base-Catalyzed Hydrolysis: this compound can also undergo degradation in alkaline solutions, although the specific mechanisms may differ from acid-catalyzed hydrolysis.[3]

For dextrose solutions, the maximum stability has been observed at approximately pH 4.[5] It is plausible that this compound exhibits a similar pH stability profile.

Enzymatic Degradation

This compound is a substrate for various amylolytic enzymes that can hydrolyze its glycosidic bonds. The specific degradation products depend on the type of enzyme and its mode of action. For instance, α-amylases can cleave internal α-1,4-glycosidic bonds, while enzymes like glucoamylase act on the non-reducing end to release glucose units.[3]

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of this compound are crucial for obtaining reliable and reproducible data.

Determination of Aqueous Solubility (Shake-Flask Method)

This standard method can be adapted from the protocol for maltohexaose.[3]

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound powder to a known volume of purified water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution.

  • Quantification: Accurately dilute a known volume of the saturated solution and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI).

  • Calculation: Calculate the solubility based on the measured concentration in the saturated solution.

Stability Assessment (Stability-Indicating HPLC Method)

A validated stability-indicating HPLC method is essential for monitoring the stability of this compound and quantifying its degradation products.[3]

  • Instrumentation: An HPLC system equipped with a Refractive Index (RI) detector is suitable for this purpose.

  • Column: A carbohydrate analysis column, such as an amino-based column (e.g., Luna® 5 µm NH2 100 Å, 250 x 4.6 mm), can be used.[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and purified water (e.g., 80:20 v/v) is often effective.[3]

  • Flow Rate: A typical flow rate is in the range of 1.0 - 3.0 mL/min.[3]

  • Procedure:

    • Prepare aqueous solutions of this compound at known concentrations.

    • Subject the solutions to various stress conditions (e.g., different pH values, temperatures).

    • At specified time points, withdraw samples and analyze them using the validated HPLC-RI method.

    • Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Logical Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Determination cluster_stability Stability Assessment A Prepare Supersaturated This compound Solution B Equilibrate at Constant Temperature A->B C Separate Solid and Liquid Phases B->C D Quantify this compound in Saturated Solution (HPLC-RI) C->D E Prepare this compound Solution at Known Concentration F Apply Stress Conditions (pH, Temperature) E->F G Sample at Time Intervals F->G H Analyze by Stability-Indicating HPLC Method G->H I Quantify Degradation H->I G This compound This compound (G8) Maltoheptaose Maltoheptaose (G7) This compound->Maltoheptaose Hydrolysis Smaller_Oligos ... Maltoheptaose->Smaller_Oligos Maltopentaose Maltopentaose (G5) Maltotriose Maltotriose (G3) Maltopentaose->Maltotriose Glucose Glucose (G1) Maltotriose->Glucose Smaller_Oligos->Maltopentaose

References

Maltooctaose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides a comprehensive overview of the physicochemical properties and common analytical methodologies for maltooctaose (B131049). Intended for researchers, scientists, and professionals in drug development, this document details the molecular characteristics of this compound and provides in-depth experimental protocols for its analysis and use as an enzymatic substrate.

Core Properties of this compound

This compound is a maltooligosaccharide, a linear polymer composed of eight α-D-glucose units linked by α-1,4 glycosidic bonds.[1] It is a useful tool in various biochemical and pharmaceutical research applications, primarily as a substrate for carbohydrate-active enzymes and as a standard in carbohydrate analysis.[2]

PropertyValueSource
Chemical Formula C48H82O41[3][4][5]
Molecular Weight 1315.1 g/mol [3][5]
CAS Number 6156-84-9[3][5]
Appearance White to Off-White Solid[2]
Melting Point 225-228°C[2][6]
Solubility Soluble in water.[6]

Enzymatic Hydrolysis of this compound

This compound serves as a substrate for enzymes such as α-amylase, which catalyzes the hydrolysis of its internal α-1,4-glucosidic linkages. This process results in the production of smaller oligosaccharides.

G This compound This compound (G8) alpha_amylase α-Amylase This compound->alpha_amylase Products Hydrolysis Products (Maltose, Maltotriose, etc.) alpha_amylase->Products Hydrolysis

Caption: Enzymatic hydrolysis of this compound by α-amylase.

Experimental Protocols

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise method for the separation and quantification of maltooligosaccharides like this compound. A common approach involves Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD).[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard_Prep Prepare this compound Standards HPLC_System HPLC System (HILIC Column) Standard_Prep->HPLC_System Sample_Prep Dissolve and Filter Sample Sample_Prep->HPLC_System Detection ELSD Detector HPLC_System->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantitative analysis of this compound using HPLC.

Methodology:

  • Instrumentation: An HPLC system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) is used.[3]

  • Chromatographic Conditions: [3]

    • Column: HILIC Amide Column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Acetonitrile (B52724).

    • Mobile Phase B: 35 mM Ammonium Formate in Water, pH 3.75.

    • Gradient: A typical gradient would be 18% B for 5 minutes, followed by a linear increase to 35% B over 3 minutes, hold for 2 minutes, then return to 18% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation: [3]

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Perform serial dilutions to create a series of calibration standards.

    • Dissolve the unknown sample in the same solvent to a concentration within the calibration range.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Data Analysis: The peak area of this compound is integrated and quantified against the calibration curve generated from the standards.

α-Amylase Activity Assay using this compound

The activity of α-amylase can be determined by measuring the rate of this compound hydrolysis. A discontinuous colorimetric method using 3,5-dinitrosalicylic acid (DNS) to quantify the reducing sugars produced is described below.

Amylase_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_color Color Development cluster_measurement Measurement Incubation Incubate this compound with α-Amylase Stop_Reaction Stop Reaction with DNS Reagent Incubation->Stop_Reaction Boiling Heat in Boiling Water Bath Stop_Reaction->Boiling Absorbance Measure Absorbance at 540 nm Boiling->Absorbance Calculation Calculate Enzyme Activity Absorbance->Calculation

References

The Biological Functions of Maltooctaose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Maltooctaose (B131049), a linear maltooligosaccharide composed of eight α-1,4 linked D-glucose units, serves as a versatile molecule in various biological contexts. While its primary role is recognized as a carbohydrate energy source and a substrate for various amylolytic enzymes, its functions extend to protein interactions, microbial metabolism, and potential applications in biotechnology and drug development. This technical guide provides a comprehensive overview of the core biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows. The information is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this complex carbohydrate.

Introduction to this compound

This compound is a member of the maltooligosaccharide (MOS) family, which are polymers of D-glucose linked by α-1,4 glycosidic bonds.[1][2] These oligosaccharides are naturally found in some fermented foods and are also produced commercially through the enzymatic hydrolysis of starch.[2] this compound is a well-defined carbohydrate used in research for biochemical enzyme assays and in vitro diagnostic analysis.[3][4] Its defined structure makes it an ideal substrate for studying the kinetics and binding mechanisms of carbohydrate-active enzymes and proteins.

Interaction with Proteins

This compound interacts with a variety of proteins, most notably Maltose-Binding Protein (MBP) and branching enzymes. These interactions are crucial for its transport, metabolism, and role in cellular processes.

Maltose-Binding Protein (MBP)

Table 1: Thermodynamic Parameters for Maltooligosaccharide Binding to E. coli Maltose-Binding Protein (MBP) at 25°C

LigandBinding Constant (Ka) (M-1)Dissociation Constant (Kd) (µM)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (TΔS) (kcal/mol)
Maltose (B56501)8.7 x 1051.15+4.5+12.6
Maltotriose (B133400)1.3 x 1060.77+3.2+11.6

Data for maltose and maltotriose are presented as approximations for the binding of longer maltooligosaccharides like this compound. It is important to note that the binding of maltotetraose (B33255) showed more complex thermodynamics that could not be fitted to a simple binding model.[3]

Branching Enzymes

Branching enzymes are responsible for introducing α-1,6 linkages into α-1,4 glucan chains, a critical step in the biosynthesis of glycogen (B147801) and starch.[7][8] The crystal structure of the E. coli branching enzyme in complex with this compound has been resolved, providing detailed insights into the mechanism of substrate recognition and specificity.[7][8][9][10][11][12] This structure revealed multiple oligosaccharide binding sites on the enzyme surface, suggesting a mechanism for how the enzyme selects donor chains of specific lengths to create branches.[7][9][10][11]

Metabolism of this compound

This compound is a substrate for various carbohydrate-active enzymes, primarily α-amylases and α-glucosidases, which hydrolyze its α-1,4 glycosidic bonds to release smaller sugars, ultimately glucose.

Table 2: General Kinetic Parameters of Representative α-Amylases and α-Glucosidases

EnzymeSourceSubstrateKmVmax
α-AmylaseBacillus licheniformisStarch6.2 mg/mL1.04 µmol mg-1 min-1
α-GlucosidaseQipengyuania seohaensisp-nitrophenyl-α-D-glucopyranoside0.2952 mM25.41 U/mg

Note: The kinetic parameters presented are for representative enzymes with their preferred substrates, as specific Km and Vmax values for this compound were not available in the reviewed literature. These values can vary significantly depending on the enzyme source and reaction conditions.[13][14]

Role in Cellular Signaling: The MalT Regulon

In E. coli, the metabolism of maltose and maltodextrins is controlled by the mal regulon, which is positively regulated by the transcriptional activator MalT.[15][16][17][18] The true inducer of the MalT protein is not maltose itself, but rather maltotriose, which is produced during the metabolism of longer maltodextrins like this compound.[19] Binding of maltotriose and ATP to MalT induces a conformational change that promotes its oligomerization and subsequent binding to mal gene promoters, activating transcription of the genes required for maltodextrin (B1146171) transport and catabolism.[1][18]

MalT_Signaling_Pathway This compound This compound (extracellular) LamB LamB Porin This compound->LamB Diffusion MBP_unbound MBP (unbound) LamB->MBP_unbound Binding in periplasm MBP_bound MBP-Maltooctaose MalFGK2 MalFGK2 Transporter MBP_bound->MalFGK2 Delivery Maltooctaose_cyto This compound (cytoplasm) MalFGK2->Maltooctaose_cyto ATP-dependent transport Metabolism Metabolism Maltooctaose_cyto->Metabolism Enzymatic degradation Maltotriose Maltotriose Metabolism->Maltotriose MalT_inactive MalT (inactive) Maltotriose->MalT_inactive Inducer binding MalT_active MalT (active oligomer) MalT_inactive->MalT_active Conformational change & Oligomerization ATP ATP ATP->MalT_inactive Co-activator binding mal_promoter mal Gene Promoter MalT_active->mal_promoter Binds to MalT boxes Transcription Transcription & Translation mal_promoter->Transcription Mal_proteins Mal Proteins (Enzymes, Transporters) Transcription->Mal_proteins

MalT Regulon Activation by Maltotriose

Prebiotic Functions

Maltooligosaccharides, including this compound, have demonstrated prebiotic potential by selectively stimulating the growth of beneficial gut bacteria and influencing the production of short-chain fatty acids (SCFAs). In vitro fermentation studies with human fecal microbiota have shown that MOS can increase the abundance of beneficial genera such as Bifidobacterium and reduce the populations of potential pathobionts.[3][15] This modulation of the gut microbiota is accompanied by an increase in the production of SCFAs like acetate, propionate, and butyrate, which are important for gut health.[3][15]

Table 3: Effect of Maltooligosaccharide (MOS) Mixture on In Vitro Gut Microbiota Fermentation

ParameterControl1% MOS2% MOS
Change in Bifidobacterium abundance BaselineIncreasedSignificantly Increased
Total SCFA Production (mM at 24h) ~20~35~50
Acetate (mM at 24h)~12~20~30
Propionate (mM at 24h)~4~7~10
Butyrate (mM at 24h)~4~8~10

Note: This data is for a mixture of maltooligosaccharides (maltotriose, maltotetraose, and maltopentaose) and serves as an approximation for the effects of this compound.[3][15]

Applications in Biotechnology and Drug Development

Cryoprotection

Sugars and other polyols are known to act as cryoprotectants, protecting cells and biological molecules from damage during freezing and thawing.[2][20][21] They are thought to work by forming a glassy matrix at low temperatures, preventing the formation of damaging ice crystals, and by stabilizing the native conformation of proteins.[2][20] While specific quantitative data on the cryoprotective efficacy of this compound is lacking, its structural similarity to other cryoprotective sugars suggests it may have similar properties.

Drug Delivery

Derivatives of maltooligosaccharides, such as alkylmaltooligosaccharides, are being explored as absorption enhancers for transmucosal drug delivery.[7] These amphiphilic molecules can increase the permeability of mucosal membranes, facilitating the systemic absorption of drugs that are otherwise poorly absorbed.[7] The development of this compound-based derivatives could offer new strategies for the non-invasive delivery of therapeutic agents.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for this compound-MBP Binding

This protocol describes the determination of the thermodynamic parameters of this compound binding to Maltose-Binding Protein using ITC.

ITC_Workflow Prep 1. Sample Preparation - Purify MBP and this compound - Dialyze both against the same buffer - Accurately determine concentrations Setup 2. ITC Instrument Setup - Set experimental temperature (e.g., 25°C) - Fill reference cell with dialysis buffer - Load MBP into the sample cell - Load this compound into the injection syringe Prep->Setup Titration 3. Titration - Perform a series of small injections of this compound into the MBP solution - Record the heat change after each injection Setup->Titration Analysis 4. Data Analysis - Integrate the heat peaks for each injection - Plot the integrated heat against the molar ratio of ligand to protein - Fit the data to a binding model to determine Kd, ΔH, and stoichiometry (n) Titration->Analysis

Isothermal Titration Calorimetry Workflow

Materials:

  • Purified Maltose-Binding Protein (MBP)

  • High-purity this compound

  • ITC buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a concentrated stock solution of MBP (e.g., 50-100 µM) and this compound (e.g., 1-2 mM) in the ITC buffer.

    • Dialyze both the protein and ligand solutions against the same batch of ITC buffer overnight at 4°C to minimize buffer mismatch effects.

    • Accurately determine the concentrations of MBP and this compound using a suitable method (e.g., UV-Vis spectroscopy for protein, and a carbohydrate assay for the ligand).

  • ITC Experiment:

    • Degas both solutions for 5-10 minutes immediately before use.

    • Load the MBP solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

    • Perform an initial small injection (e.g., 0.5 µL) to account for dilution effects, followed by a series of larger, equal-volume injections (e.g., 2-5 µL) until the binding sites are saturated.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to MBP.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy of binding (ΔH), and stoichiometry of binding (n).[3][4][12][21][22][23][24][25][26][27][28][29]

Enzyme Kinetics Assay for α-Amylase with this compound

This protocol outlines a method to determine the kinetic parameters (Km and Vmax) of α-amylase using this compound as a substrate. The assay measures the release of reducing sugars over time.

Enzyme_Kinetics_Workflow Substrate_Prep 1. Prepare this compound Solutions - Create a series of this compound solutions of varying concentrations in assay buffer Reaction_Setup 2. Set up Reactions - For each concentration, mix this compound solution with a fixed amount of α-amylase - Incubate at a constant temperature (e.g., 37°C) Substrate_Prep->Reaction_Setup Measurement 3. Measure Product Formation - At specific time points, take aliquots and stop the reaction - Quantify the amount of reducing sugars produced using a colorimetric assay (e.g., DNS method) Reaction_Setup->Measurement Data_Analysis 4. Determine Kinetic Parameters - Calculate the initial reaction velocity (V₀) for each substrate concentration - Plot V₀ against substrate concentration and fit to the Michaelis-Menten equation - Alternatively, use a Lineweaver-Burk plot to determine Km and Vmax Measurement->Data_Analysis

Enzyme Kinetics Assay Workflow

Materials:

  • Purified α-amylase

  • This compound

  • Assay buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9)

  • DNS (3,5-dinitrosalicylic acid) reagent

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a series of this compound solutions at different concentrations (e.g., ranging from 0.1 to 10 times the expected Km) in the assay buffer.

  • Enzyme Reaction:

    • For each this compound concentration, pre-incubate the solution at the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding a fixed amount of α-amylase.

    • At regular time intervals, withdraw aliquots of the reaction mixture and add them to a tube containing DNS reagent to stop the reaction.

  • Quantification of Reducing Sugars:

    • Boil the tubes with the DNS reagent for 5-15 minutes to allow for color development.

    • Cool the tubes and measure the absorbance at 540 nm.

    • Use a standard curve of a known reducing sugar (e.g., maltose) to determine the concentration of the product formed.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the product formation versus time plot.

    • Plot V₀ against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear determination of these parameters.[2][5][7][9][15][17][19][30][31][32][33][34][35]

In Vitro Gut Microbiota Fermentation Model

This protocol describes a batch fermentation model to assess the prebiotic effect of this compound on human gut microbiota.

Fermentation_Workflow Fecal_Prep 1. Fecal Slurry Preparation - Collect fresh fecal samples from healthy donors - Homogenize in an anaerobic buffer to create a fecal slurry Fermentation 2. Batch Fermentation - In an anaerobic chamber, inoculate fermentation medium with the fecal slurry - Add this compound as the sole carbon source (test) or a known prebiotic (positive control) or no substrate (negative control) - Incubate at 37°C Fecal_Prep->Fermentation Sampling 3. Time-course Sampling - Collect samples from the fermentation vessels at different time points (e.g., 0, 12, 24, 48 hours) Fermentation->Sampling Analysis 4. Analysis of Fermentation Products and Microbiota - Measure SCFA concentrations using GC or HPLC - Extract bacterial DNA and perform 16S rRNA gene sequencing to analyze microbiota composition Sampling->Analysis

In Vitro Fermentation Workflow

Materials:

  • Fresh human fecal samples

  • Anaerobic fermentation medium

  • This compound

  • Anaerobic chamber or system

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for SCFA analysis

  • DNA extraction kits and 16S rRNA gene sequencing platform

Procedure:

  • Fecal Inoculum Preparation:

    • Within an anaerobic environment, homogenize fresh fecal samples in a pre-reduced anaerobic buffer to create a fecal slurry (e.g., 10% w/v).

  • Batch Fermentation:

    • Dispense the anaerobic fermentation medium into sterile fermentation vessels.

    • Inoculate the medium with the fecal slurry.

    • Add this compound to the test vessels. Include a positive control (e.g., inulin (B196767) or FOS) and a negative control (no added carbohydrate).

    • Incubate the vessels at 37°C under anaerobic conditions.

  • Sampling: Collect samples from each vessel at various time points (e.g., 0, 12, 24, and 48 hours) for analysis.

  • Analysis:

    • SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze the SCFA concentrations using GC or HPLC.

    • Microbiota Analysis: Extract total bacterial DNA from the samples. Amplify the 16S rRNA gene and perform high-throughput sequencing to determine the changes in the composition of the gut microbiota.[1][2][7][9][11][20][30][31][32][36][37][38][39]

Crystallization of this compound-Bound E. coli Branching Enzyme

This protocol is based on the published method for obtaining crystals of E. coli branching enzyme in complex with this compound.[7][8][9][10][11][12]

Materials:

  • Purified E. coli Branching Enzyme (EcBE)

  • This compound

  • Crystallization buffer (e.g., 1.3 M ammonium (B1175870) tartrate, pH 7.6)

  • Cryoprotectant solution (e.g., crystallization buffer with 10% glycerol)

  • Crystallization plates (e.g., 24-well Linbro plates)

Procedure:

  • Protein Preparation:

    • Buffer exchange purified EcBE into 1.3 M ammonium tartrate, pH 7.6, and concentrate to approximately 5 mg/mL.

  • Crystallization:

    • Set up hanging drop vapor diffusion experiments by mixing 2 µL of the protein solution with 2 µL of the reservoir solution (1.3 M ammonium tartrate, pH 7.6, with 10% PEG 4000).

    • Incubate the plates at room temperature and monitor for crystal growth.

  • Soaking:

    • Once crystals have formed, transfer them to a solution containing 150 mM this compound in the reservoir solution and soak for approximately 5.5 hours.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystals to a cryoprotectant solution.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

Conclusion

This compound, as a well-defined maltooligosaccharide, plays multifaceted roles in biological systems. It serves as a crucial substrate for understanding enzyme kinetics and protein-carbohydrate interactions, exemplified by its role in the activation of the MalT regulon and its structural elucidation with branching enzymes. Its potential as a prebiotic to modulate the gut microbiota and its emerging applications in cryopreservation and drug delivery highlight its significance for researchers and professionals in the life sciences and drug development. Further research to elucidate the specific quantitative aspects of its biological functions will undoubtedly open new avenues for its application.

References

Maltooctaose: A Versatile Carbohydrate Building Block for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Maltooctaose (B131049), a linear oligosaccharide composed of eight α-1,4-linked glucose units, is emerging as a crucial building block in a variety of scientific and therapeutic applications. Its well-defined structure and specific length make it an invaluable tool for studying carbohydrate-protein interactions, developing targeted drug delivery systems, and designing novel vaccine adjuvants. This technical guide provides a comprehensive overview of this compound, including its synthesis, key quantitative data, detailed experimental protocols, and its role in biological pathways.

Core Properties and Synthesis

This compound is a water-soluble carbohydrate with a molecular weight of 1315.1 g/mol . Its linear structure, composed of eight glucose monomers, provides a specific recognition motif for various proteins, particularly lectins and enzymes involved in carbohydrate metabolism.

Enzymatic Synthesis of this compound

The most common and efficient method for producing high-purity this compound is through enzymatic synthesis. One established method involves the ring-opening of γ-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units, using a thermostable amylase from the hyperthermophilic archaeon Pyrococcus furiosus.[1] This enzyme preferentially hydrolyzes the α-1,4-glycosidic bonds within the cyclodextrin (B1172386) ring, yielding linear this compound.[1]

Another enzymatic approach utilizes a debranching enzyme from Nostoc punctiforme to hydrolyze starch. This process can yield a mixture rich in this compound, which can then be purified.

Quantitative Data at a Glance

The utility of this compound as a building block is underscored by its specific binding affinities and its performance in various formulation settings. The following tables summarize key quantitative data for this compound and related maltooligosaccharides.

LigandProteinMethodBinding Constant (K_a) (M⁻¹)Reference
MaltoseMaltodextrin-binding protein (MBP)ITC8.7 x 10⁵[2]
MaltotrioseMaltodextrin-binding protein (MBP)ITC1.3 x 10⁶[2]
β-cyclodextrinMaltodextrin-binding protein (MBP)ITC2.55 x 10⁵[2]

Table 1: Binding Affinities of Maltooligosaccharides to Maltodextrin-Binding Protein.

Nanoparticle FormulationDrugEncapsulation Efficiency (%)Drug Content (µg/mL)Reference
Maltoheptaose-b-PolystyreneTamoxifen80.9 ± 0.4238.6 ± 6.8[3]

Table 2: Drug Loading and Encapsulation Efficiency in Maltooligosaccharide-Based Nanoparticles.

Cell LineIC₅₀ (Free Tamoxifen Citrate) (µg/mL)IC₅₀ (MH-b-PS@TMC Nanoparticles) (µg/mL)Reference
MCF-7> 10~5[3]

Table 3: Cytotoxicity of Tamoxifen-Loaded Maltoheptaose-b-Polystyrene Nanoparticles.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Enzymatic Synthesis and Purification of this compound from γ-Cyclodextrin

This protocol is adapted from the method utilizing the thermostable amylase from Pyrococcus furiosus.[1][4]

Materials:

  • γ-Cyclodextrin

  • Thermostable amylase from Pyrococcus furiosus

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Deactivated charcoal

  • Celite

  • Ethanol (B145695)

  • Size-exclusion chromatography column (e.g., Bio-Gel P-2)

  • High-Performance Liquid Chromatography (HPLC) system with an amino-propyl column

Procedure:

  • Reaction Setup: Dissolve γ-cyclodextrin in 50 mM sodium phosphate buffer (pH 7.0) to a final concentration of 1% (w/v).

  • Enzyme Addition: Add the thermostable amylase from Pyrococcus furiosus to the γ-cyclodextrin solution. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 85-95°C) for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or HPLC to observe the conversion of γ-cyclodextrin to this compound.

  • Reaction Termination: Once the reaction is complete, terminate it by boiling the mixture for 10 minutes to denature the enzyme.

  • Initial Purification: Cool the reaction mixture and add activated charcoal and Celite to remove the denatured enzyme and other impurities. Stir for 30 minutes and then filter the mixture.

  • Ethanol Precipitation: Concentrate the filtrate and add cold ethanol to precipitate the this compound. Collect the precipitate by centrifugation.

  • Chromatographic Purification: Dissolve the precipitate in water and apply it to a size-exclusion chromatography column (e.g., Bio-Gel P-2) to separate this compound from smaller oligosaccharides and salts.

  • Purity Analysis: Analyze the fractions containing this compound by HPLC using an amino-propyl column to assess purity.[5][6] Pool the fractions with high-purity this compound and lyophilize to obtain the final product.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines a method for the analysis and quantification of this compound purity.[5][6]

Instrumentation:

  • HPLC system with a pump, autosampler, and refractive index (RI) or evaporative light scattering detector (ELSD)

  • Amino-propyl column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Acetonitrile:Water gradient (e.g., starting with 70:30 and gradually increasing the water content)

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm filter.

  • Injection: Inject the standards and samples onto the HPLC column.

  • Data Analysis: Integrate the peak corresponding to this compound and quantify its concentration using the calibration curve. Assess purity by calculating the percentage of the this compound peak area relative to the total peak area.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships involving this compound.

Enzymatic_Synthesis_of_this compound cluster_reaction Reaction cluster_purification Purification gamma_CD γ-Cyclodextrin Solution (1%) incubation Incubate at 85-95°C gamma_CD->incubation enzyme P. furiosus Amylase enzyme->incubation termination Boil to Terminate incubation->termination Reaction Completion charcoal Charcoal/Celite Treatment termination->charcoal precipitation Ethanol Precipitation charcoal->precipitation sec Size-Exclusion Chromatography precipitation->sec hplc_analysis HPLC Purity Analysis sec->hplc_analysis lyophilization Lyophilization hplc_analysis->lyophilization final_product Pure this compound lyophilization->final_product

Enzymatic Synthesis and Purification Workflow

Maltooctaose_Drug_Delivery_Concept cluster_formulation Nanoparticle Formulation cluster_delivery Targeted Drug Delivery This compound This compound Derivative nanoprecipitation Nanoprecipitation This compound->nanoprecipitation polymer Polymer (e.g., PLGA) polymer->nanoprecipitation drug Hydrophobic Drug drug->nanoprecipitation nanoparticle This compound-Coated Nanoparticle nanoprecipitation->nanoparticle cell_surface Cancer Cell Surface (Lectin Receptors) nanoparticle->cell_surface Targeting binding Lectin-Mediated Binding cell_surface->binding endocytosis Endocytosis binding->endocytosis drug_release Drug Release endocytosis->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Targeted Drug Delivery Using this compound-Coated Nanoparticles

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various aspects of drug development.

Targeted Drug Delivery

This compound can be used to functionalize nanoparticles, liposomes, and other drug delivery systems for targeted delivery to specific cells or tissues. Many cancer cells, for example, overexpress lectins on their surface that can bind to the glucose units of this compound. This interaction facilitates the accumulation of the drug-loaded carrier at the tumor site, enhancing therapeutic efficacy while minimizing off-target side effects.[3]

Vaccine Development

As a carbohydrate antigen, this compound and its derivatives can be conjugated to carrier proteins to create glycoconjugate vaccines. These vaccines can elicit an immune response against carbohydrate-expressing pathogens. Furthermore, this compound can be explored as a component of vaccine adjuvants, which are substances that enhance the body's immune response to an antigen. The carbohydrate structure may interact with pattern recognition receptors on immune cells, leading to a more robust and durable immune response.

Role in Biological Pathways

While direct signaling roles for free this compound in mammalian systems are not well-established, its interactions with carbohydrate-binding proteins are critical in various biological processes.

Bacterial Biofilm Formation

In the microbial world, oligosaccharides can play a role in cell-to-cell communication and biofilm formation. While specific signaling pathways involving this compound are still under investigation, it is known that bacterial surface lectins that recognize maltooligosaccharides can be involved in the initial attachment of bacteria to surfaces and the subsequent development of biofilms. Understanding these interactions is crucial for developing strategies to combat bacterial infections.

Conclusion

This compound is a well-defined and versatile carbohydrate building block with significant potential in research and drug development. Its specific length and structure allow for precise studies of carbohydrate-protein interactions and the rational design of targeted therapies and novel vaccines. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and researchers looking to harness the power of this unique oligosaccharide in their work. As research in glycobiology and drug delivery continues to advance, the importance of well-characterized building blocks like this compound is only set to grow.

References

Methodological & Application

Enzymatic Synthesis of Maltooctaose: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the enzymatic synthesis of maltooctaose (B131049), a maltooligosaccharide with significant potential in the pharmaceutical and biotechnology sectors. The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering two distinct and effective enzymatic strategies for producing high-purity this compound.

Introduction

This compound, a linear oligosaccharide consisting of eight α-1,4-linked glucose units, serves as a valuable tool in various research and development applications. Its defined structure makes it an ideal substrate for studying amylolytic enzymes, a building block for synthesizing more complex carbohydrates, and a potential excipient in drug formulations. This document details two robust enzymatic methods for its synthesis: the ring-opening of γ-cyclodextrin using a thermostable amylase from Pyrococcus furiosus and the hydrolysis of starch by a debranching enzyme from Nostoc punctiforme.

Method 1: Ring-Opening of γ-Cyclodextrin with Pyrococcus furiosus Amylase

This method leverages the unique catalytic activity of a thermostable α-amylase from the hyperthermophilic archaeon Pyrococcus furiosus (PFTA). This enzyme efficiently hydrolyzes the cyclic structure of γ-cyclodextrin (γ-CD) to yield linear this compound.[1]

Experimental Protocol

1. Materials:

  • γ-Cyclodextrin (γ-CD)

  • Recombinant Pyrococcus furiosus thermostable amylase (PFTA)

  • Sodium Acetate (B1210297) Buffer (50 mM, pH 4.5)

  • Hydrochloric Acid (HCl) for pH adjustment

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized Water

2. Reaction Setup:

  • Prepare a 1% (w/v) solution of γ-cyclodextrin in 50 mM sodium acetate buffer (pH 4.5).

  • Pre-incubate the substrate solution at the reaction temperature of 90°C.[2]

  • Add PFTA to the reaction mixture. The optimal enzyme concentration should be determined empirically, starting with a range of 1-10 Units of enzyme per gram of substrate.

  • Incubate the reaction at 90°C.[2]

3. Reaction Monitoring and Termination:

  • Monitor the progress of the reaction by taking aliquots at various time intervals (e.g., 10, 20, 30, 60 minutes).

  • Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to determine the concentration of this compound and the remaining γ-cyclodextrin.

  • Terminate the reaction when the yield of this compound is maximal, before significant hydrolysis into smaller oligosaccharides occurs. Termination is achieved by rapidly cooling the reaction mixture on ice.

4. Purification of this compound:

  • The resulting reaction mixture can be purified using gel permeation chromatography (GPC).

  • Utilize a column packed with a resin suitable for separating oligosaccharides, such as Bio-Gel P-2 or Sephadex G-25.

  • Elute the column with deionized water at a controlled flow rate.

  • Collect fractions and analyze for the presence of this compound using HPLC or a refractive index detector.

  • Pool the fractions containing pure this compound and lyophilize to obtain the final product.

Quantitative Data Summary
ParameterValueReference
Substrateγ-Cyclodextrin[1]
EnzymePyrococcus furiosus thermostable amylase (PFTA)[2]
Buffer50 mM Sodium Acetate[2]
pH4.5[2]
Temperature90°C[2]
Reaction TimeDependent on enzyme concentration, monitor for optimal yield-

Method 2: Starch Hydrolysis using Nostoc punctiforme Debranching Enzyme

This protocol utilizes a novel debranching enzyme from the cyanobacterium Nostoc punctiforme (NPDE) that produces a maltooligosaccharide mixture rich in this compound from starch.[3]

Experimental Protocol

1. Materials:

  • Soluble Starch

  • Recombinant Nostoc punctiforme debranching enzyme (NPDE)

  • Buffer (e.g., sodium phosphate (B84403) or Tris-HCl, pH should be optimized for NPDE)

  • Ethanol (B145695) (95% and 70%, pre-chilled)

  • Sodium Acetate (3 M, pH 5.2)

  • Deionized Water

2. Enzymatic Hydrolysis:

  • Prepare a solution of soluble starch (e.g., 1% w/v) in the appropriate buffer.

  • Add NPDE to the starch solution. The enzyme-to-substrate ratio should be optimized to maximize the yield of this compound.

  • Incubate the reaction mixture at the optimal temperature for NPDE activity with gentle agitation.

  • Monitor the reaction progress over time using HPLC or TLC to track the formation of this compound.

3. Ethanol Precipitation of this compound:

  • Once the desired concentration of this compound is reached, terminate the reaction by heating the mixture to denature the enzyme (e.g., boiling for 10 minutes).

  • Centrifuge the mixture to remove any insoluble material.

  • To the supernatant, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).[4]

  • Add 2.5 volumes of cold 95% ethanol to precipitate the maltooligosaccharides.[4]

  • Incubate at -20°C for at least 2 hours or overnight to facilitate precipitation.[4]

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet the precipitated oligosaccharides.[4]

  • Carefully decant the supernatant. Wash the pellet with cold 70% ethanol and centrifuge again.

  • Air-dry the pellet to remove residual ethanol and resuspend in a minimal amount of deionized water.

4. Gel Permeation Chromatography (GPC) Purification:

  • Further purify the resuspended maltooligosaccharide mixture using GPC on a column such as Bio-Gel P-2.

  • Elute with deionized water and collect fractions.

  • Analyze the fractions by HPLC to identify those containing pure this compound.

  • Pool the pure fractions and lyophilize to obtain the final this compound product.

Quantitative Data Summary
ParameterDescriptionReference
SubstrateSoluble Starch[3]
EnzymeNostoc punctiforme debranching enzyme (NPDE)[3]
Purification Step 1Ethanol Precipitation[4][5]
Purification Step 2Gel Permeation Chromatography-
Expected YieldA mixture containing over 60% this compound can be obtained.-

Workflow and Pathway Diagrams

To visually represent the experimental processes, the following diagrams have been generated using the DOT language.

Enzymatic_Synthesis_Workflow cluster_method1 Method 1: P. furiosus Amylase cluster_method2 Method 2: N. punctiforme Debranching Enzyme g-CD γ-Cyclodextrin Reaction1 Enzymatic Reaction (PFTA, 90°C, pH 4.5) g-CD->Reaction1 Purification1 Gel Permeation Chromatography Reaction1->Purification1 Maltooctaose1 Pure this compound Purification1->Maltooctaose1 Starch Starch Reaction2 Enzymatic Hydrolysis (NPDE) Starch->Reaction2 Precipitation Ethanol Precipitation Reaction2->Precipitation Purification2 Gel Permeation Chromatography Precipitation->Purification2 Maltooctaose2 Pure this compound Purification2->Maltooctaose2

Caption: Experimental workflows for the two enzymatic synthesis methods of this compound.

Signaling_Pathway Substrate Substrate (γ-Cyclodextrin or Starch) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Enzyme Enzyme (PFTA or NPDE) Enzyme->ES_Complex ES_Complex->Enzyme (recycled) Product Product (this compound) ES_Complex->Product

Caption: Generalized enzymatic reaction pathway for this compound synthesis.

Conclusion

The protocols described provide robust and reproducible methods for the laboratory-scale synthesis of this compound. The choice between the two methods will depend on the available starting materials and the desired purity of the final product. The Pyrococcus furiosus amylase method offers a more direct route to high-purity this compound from a well-defined substrate, while the Nostoc punctiforme debranching enzyme method provides a means to produce this compound-rich mixtures from a more complex and readily available substrate like starch. Both protocols are amenable to optimization for scaling up production.

References

Application Notes and Protocols for Utilizing Maltooctaose as a Substrate for α-Amylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amylases (EC 3.2.1.1) are endo-acting enzymes that catalyze the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides like starch and glycogen. The determination of α-amylase activity is pivotal in numerous fields, including clinical diagnostics, the food and beverage industries, and for the discovery of therapeutic agents targeting carbohydrate metabolism, such as in type 2 diabetes. While starch is a natural substrate, its heterogeneous and ill-defined nature can lead to poor reproducibility in kinetic assays.

Maltooctaose (B131049), a linear oligosaccharide composed of eight α-1,4-linked glucose units, offers a well-defined and specific substrate for α-amylase. Its use allows for more precise and reproducible kinetic studies compared to complex polysaccharides. This document provides detailed protocols for the determination of α-amylase activity using this compound as a substrate, covering both a discontinuous colorimetric method and a continuous coupled-enzymatic assay.

Principle of the Assays

Two primary methods are detailed for measuring α-amylase activity with this compound:

  • Discontinuous Dinitrosalicylic Acid (DNS) Method: This colorimetric assay is based on the enzymatic hydrolysis of this compound by α-amylase into smaller reducing sugars. These newly formed reducing ends react with 3,5-dinitrosalicylic acid (DNS) under alkaline conditions and heat. This reaction reduces the yellow DNS to the orange-red 3-amino-5-nitrosalicylic acid, which can be quantified spectrophotometrically at 540 nm. The intensity of the color is directly proportional to the amount of reducing sugars produced and, consequently, to the α-amylase activity.

  • Continuous Coupled-Enzymatic Assay: This highly specific and continuous assay allows for the real-time monitoring of α-amylase activity. α-Amylase hydrolyzes this compound into smaller oligosaccharides. These products are then acted upon by α-glucosidase to yield glucose. The glucose is subsequently phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm and is directly proportional to the α-amylase activity.

Data Presentation: Kinetic Parameters of α-Amylase with Maltooligosaccharides

The following table summarizes available kinetic data for various maltooligosaccharides with different α-amylases to provide a comparative context. It is anticipated that the kinetic parameters for this compound would be in a similar range to those of maltopentaose (B1148383), maltohexaose, and maltoheptaose.

Enzyme SourceSubstrateKm (mM)Vmax or kcatReference
Porcine Pancreatic α-AmylaseMaltose (B56501)2.5-[1]
Porcine Pancreatic α-AmylaseMaltotriose (B133400)0.6-[1]
Porcine Pancreatic α-AmylaseMaltotetraose1.0-[1]
Porcine Pancreatic α-AmylaseMaltopentaose1.0-[1]
Human Pancreatic α-AmylaseMaltopentaose--[2]
Human Salivary α-AmylaseMaltopentaose--[2]
Lactobacillus fermentum α-AmylaseMaltose-kcat/Km: 8.7 x 104 M-1s-1[3]
Lactobacillus fermentum α-AmylaseMaltoheptaose--[3]

Note: A direct comparison of kinetic values is challenging due to variations in experimental conditions across different studies.

Experimental Protocols

Protocol 1: Discontinuous Colorimetric Assay using DNS Reagent

This protocol is adapted from methods using other maltooligosaccharides.

A. Materials and Reagents

  • This compound

  • α-Amylase solution (e.g., from human saliva or porcine pancreas)

  • 20 mM Sodium phosphate (B84403) buffer with 6.7 mM NaCl, pH 6.9 at 37°C

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of deionized water with gentle heating. Slowly add 30 g of sodium potassium tartrate tetrahydrate. Then, add 20 mL of 2 N NaOH. Adjust the final volume to 100 mL with deionized water. Store in a dark, amber bottle at room temperature.

  • Maltose standard solution (1 mg/mL)

  • Spectrophotometer capable of measuring absorbance at 540 nm

  • Water baths (37°C and 100°C)

B. Preparation of Standard Curve

  • Prepare a series of maltose standards by diluting the stock solution to final concentrations ranging from 0.1 to 2.0 mg/mL.

  • In separate test tubes, add 1 mL of each maltose standard. Include a blank with 1 mL of deionized water.

  • Add 1 mL of DNS reagent to each tube.

  • Incubate the tubes in a boiling water bath for 5-15 minutes.

  • Cool the tubes to room temperature and add 9 mL of deionized water to each.

  • Measure the absorbance at 540 nm against the blank.

  • Plot the absorbance versus the concentration of maltose to generate a standard curve.

C. α-Amylase Activity Assay

  • Prepare a 1% (w/v) this compound substrate solution by dissolving 100 mg of this compound in 10 mL of 20 mM sodium phosphate buffer (pH 6.9). Prepare this solution fresh before use.

  • Pipette 0.5 mL of the this compound substrate solution into a test tube.

  • Equilibrate the tube at 37°C for 5 minutes.

  • Initiate the reaction by adding 0.5 mL of the diluted α-amylase sample to the substrate solution and start a timer.

  • Incubate the reaction for a predetermined time (e.g., 10 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding 1 mL of the DNS reagent.

  • Prepare a blank by adding 1 mL of the DNS reagent to 0.5 mL of the this compound substrate before adding 0.5 mL of the enzyme sample.

  • Incubate all tubes (samples and blank) in a boiling water bath for 5-15 minutes.

  • Cool the tubes to room temperature and add 9 mL of deionized water to each.

  • Measure the absorbance at 540 nm against the blank.

  • Determine the amount of maltose equivalents produced in the reaction mixture using the maltose standard curve.

D. Calculation of α-Amylase Activity

One unit (U) of α-amylase activity is defined as the amount of enzyme that liberates 1 µmol of reducing sugar equivalents (as maltose) per minute under the specified assay conditions.

Protocol 2: Continuous Coupled-Enzymatic Assay

This protocol is adapted from established methods for other oligosaccharide substrates.

A. Materials and Reagents

  • This compound

  • α-Amylase solution

  • 100 mM Phosphate buffer, pH 7.1

  • α-Glucosidase (sufficiently high activity)

  • Hexokinase

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • ATP (Adenosine 5'-triphosphate)

  • NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Magnesium chloride (MgCl₂)

  • Spectrophotometer with temperature control, capable of measuring absorbance at 340 nm

B. Preparation of Reagent Mixture

Prepare a stable reagent mixture in the phosphate buffer containing:

  • This compound (e.g., 5-10 mM)

  • α-Glucosidase (e.g., ≥10 U/mL)

  • Hexokinase (e.g., ≥2 U/mL)

  • G6PDH (e.g., ≥2 U/mL)

  • ATP (e.g., 2-3 mM)

  • NADP+ (e.g., 2-3 mM)

  • MgCl₂ (e.g., 3-5 mM)

The optimal concentrations may need to be determined empirically.

C. α-Amylase Activity Assay

  • Pipette the required volume of the reagent mixture into a cuvette.

  • Pre-incubate the cuvette at a constant temperature (e.g., 37°C) for 5-10 minutes to allow for the consumption of any contaminating glucose and to reach thermal equilibrium.

  • Initiate the reaction by adding a small volume of the α-amylase sample to the cuvette and mix thoroughly.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Record the linear rate of absorbance change (ΔA/min).

D. Calculation of α-Amylase Activity

The activity of α-amylase is calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Activity (U/mL) = (ΔA/min * Total Assay Volume) / (6.22 * Sample Volume * Light Path Length)

Visualizations

Enzymatic_Reaction_Pathway This compound This compound (G8) Products Smaller Maltooligosaccharides (e.g., Maltose, Maltotriose) This compound->Products Hydrolysis of α-1,4-glycosidic bonds Alpha_Amylase α-Amylase Alpha_Amylase->this compound catalyzes DNS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prep_Substrate 1. Prepare this compound Solution Mix 4. Mix Substrate and Enzyme Prep_Substrate->Mix Prep_Enzyme 2. Prepare Diluted α-Amylase Prep_Enzyme->Mix Prep_Standard 3. Prepare Maltose Standards Plot 10. Plot Standard Curve Prep_Standard->Plot Incubate_37 5. Incubate at 37°C Mix->Incubate_37 Stop 6. Stop with DNS Reagent Incubate_37->Stop Boil 7. Boil for Color Development Stop->Boil Cool 8. Cool and Dilute Boil->Cool Measure 9. Measure Absorbance at 540 nm Cool->Measure Calculate 11. Calculate Activity Measure->Calculate Plot->Calculate Coupled_Assay_Workflow cluster_reaction_pathway Coupled Reaction Pathway cluster_workflow Experimental Workflow This compound This compound Oligos Oligosaccharides This compound->Oligos Amylase α-Amylase Amylase->this compound Glucose Glucose Oligos->Glucose Glucosidase α-Glucosidase Glucosidase->Oligos G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Hexokinase Hexokinase->Glucose NADPH NADPH (Abs @ 340 nm) G6P->NADPH G6PDH G6PDH G6PDH->G6P NADP NADP+ NADP->G6P Prep_Reagent 1. Prepare Coupled Reagent Mix Pre_Incubate 2. Pre-incubate Reagent at 37°C Prep_Reagent->Pre_Incubate Add_Enzyme 3. Add α-Amylase Sample Pre_Incubate->Add_Enzyme Monitor 4. Monitor Absorbance at 340 nm Add_Enzyme->Monitor Calculate 5. Calculate Activity Monitor->Calculate

References

Application Notes and Protocols for Maltooctaose in In Vitro Carbohydrate Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltooctaose (B131049), a linear oligosaccharide composed of eight α-1,4-linked glucose units, serves as a valuable tool in various in vitro applications within carbohydrate research.[1] Its well-defined structure, compared to heterogeneous polysaccharides like starch, makes it an ideal substrate for precise biochemical and biophysical studies.[2] These application notes provide detailed protocols for utilizing this compound in enzyme kinetics, inhibitor screening, and the characterization of carbohydrate-binding modules (CBMs).

Application 1: Substrate for Enzyme Activity and Kinetics Studies

This compound is an excellent substrate for determining the activity and kinetic parameters of carbohydrate-active enzymes, particularly α-amylases. The use of a defined oligosaccharide allows for more reproducible and accurate kinetic studies compared to complex polysaccharides.[3]

Quantitative Data Presentation

Researchers can determine key kinetic parameters for their enzyme of interest using this compound as a substrate. The following table provides a template for presenting such data.

EnzymeSource OrganismTemperature (°C)pHKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Example: α-Amylase 1Bacillus subtilis376.9e.g., 1.2e.g., 250e.g., 150e.g., 1.25 x 10⁵
Example: α-Amylase 2Aspergillus oryzae505.0e.g., 0.8e.g., 400e.g., 240e.g., 3.0 x 10⁵
Your Enzyme Here
Experimental Protocol: Determination of α-Amylase Activity using the DNS Method

This protocol describes a discontinuous colorimetric assay to measure α-amylase activity by quantifying the reducing sugars released from this compound.

Materials:

  • This compound solution (e.g., 1% w/v in assay buffer)

  • α-amylase enzyme solution of unknown activity

  • Assay Buffer: 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Maltose (B56501) standard solutions (for standard curve)

  • Spectrophotometer

  • Water bath

Procedure:

  • Prepare a Maltose Standard Curve:

    • Prepare a series of maltose standards of known concentrations (e.g., 0 to 2 mg/mL) in the assay buffer.

    • To 1 mL of each standard, add 1 mL of DNS reagent.

    • Heat the tubes in a boiling water bath for 5-15 minutes.

    • Cool the tubes to room temperature and add 8 mL of distilled water.

    • Measure the absorbance at 540 nm and plot a standard curve of absorbance versus maltose concentration.

  • Enzyme Reaction:

    • Add 0.5 mL of the this compound solution to a series of test tubes.

    • Equilibrate the tubes to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding 0.5 mL of the diluted α-amylase solution.

    • Incubate for a precise period (e.g., 10 minutes).

    • Stop the reaction by adding 1.0 mL of DNS reagent.

  • Color Development and Measurement:

    • Heat the tubes in a boiling water bath for 5-15 minutes.

    • Cool the tubes to room temperature and add 8 mL of distilled water.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Determine the amount of reducing sugar released using the maltose standard curve.

    • One unit of α-amylase activity is often defined as the amount of enzyme that liberates 1 µmol of reducing sugar (as maltose equivalents) per minute under the specified conditions.

Workflow for α-Amylase Activity Assay:

Amylase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Maltose_Std Prepare Maltose Standards Std_Curve Generate Standard Curve Maltose_Std->Std_Curve DNS_Reagent Prepare DNS Reagent Substrate Prepare this compound Solution Incubate Incubate Substrate at Assay Temp. Substrate->Incubate Enzyme_Prep Prepare Enzyme Dilutions Add_Enzyme Add Enzyme to Initiate Reaction Incubate->Add_Enzyme Stop_Reaction Stop Reaction with DNS Add_Enzyme->Stop_Reaction Boil Boil for Color Development Stop_Reaction->Boil Measure_Abs Measure Absorbance at 540 nm Boil->Measure_Abs Calculate Calculate Enzyme Activity Measure_Abs->Calculate Std_Curve->Calculate

Caption: Workflow for determining α-amylase activity using this compound and the DNS method.

Application 2: Characterization of Carbohydrate-Binding Modules (CBMs)

This compound is a valuable ligand for studying the binding affinity and thermodynamics of starch-binding CBMs. Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure these interactions.

Quantitative Data Presentation

The thermodynamic parameters of CBM-maltooctaose interactions can be summarized in a table.

CBMSource ProteinLigandTemperature (°C)n (Stoichiometry)Kd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Example: CBM20Aspergillus nigerThis compound25e.g., 1.1e.g., 5.2e.g., -8.5e.g., 1.5e.g., -7.0
Example: CBM48Clostridium sp.This compound25e.g., 0.9e.g., 12.8e.g., -6.2e.g., -0.5e.g., -6.7
Your CBM HereThis compound
Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Materials:

  • Purified CBM solution in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • This compound solution in the same buffer

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified CBM against the chosen ITC buffer.

    • Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects.

    • Degas both the CBM and this compound solutions immediately before the experiment.

    • Determine the accurate concentrations of the CBM and this compound.

  • ITC Experiment Setup:

    • Load the CBM solution (typically in the µM range) into the sample cell of the calorimeter.

    • Load the this compound solution (typically 10-20 fold higher concentration than the CBM) into the injection syringe.

    • Set the experimental parameters, including cell temperature, stirring speed, and injection volume.

  • Titration:

    • Perform an initial injection of a small volume to account for dilution effects, which is typically discarded from the data analysis.

    • Carry out a series of injections of the this compound solution into the CBM solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Logical Flow for CBM-Maltooctaose Interaction Analysis:

CBM_ITC_Workflow Start Start: Purified CBM and this compound Prep Sample Preparation (Dialysis, Degassing, Concentration Measurement) Start->Prep ITC_Setup ITC Instrument Setup (Load Samples, Set Parameters) Prep->ITC_Setup Titration Perform Titration (Inject this compound into CBM) ITC_Setup->Titration Data_Acquisition Raw Data Acquisition (Heat change per injection) Titration->Data_Acquisition Integration Data Integration Data_Acquisition->Integration Fitting Fit to Binding Model Integration->Fitting Results Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS, ΔG) Fitting->Results

Caption: Logical workflow for analyzing the interaction between a CBM and this compound using ITC.

Application 3: Drug Development and Inhibitor Screening

This compound can be used as a substrate in high-throughput screening (HTS) assays to identify and characterize inhibitors of amylases and other carbohydrate-processing enzymes.

Quantitative Data Presentation

The potency of inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50).

Inhibitor CompoundTarget EnzymeThis compound Conc. (mM)IC50 (µM)Inhibition TypeKi (µM)
Example: AcarbosePorcine Pancreatic α-Amylasee.g., 1.0e.g., 2.5Competitivee.g., 1.2
Example: Compound XHuman Salivary α-Amylasee.g., 1.0e.g., 15.0Non-competitivee.g., 15.0
Your Inhibitor Here
Experimental Protocol: α-Amylase Inhibition Assay

This protocol is an adaptation of the α-amylase activity assay for inhibitor screening.

Materials:

  • This compound solution

  • α-amylase enzyme solution

  • Assay Buffer

  • DNS reagent

  • Test inhibitor compounds at various concentrations

  • Positive control inhibitor (e.g., acarbose)

  • 96-well microplate (optional, for HTS)

Procedure:

  • Assay Setup:

    • In a microplate or test tubes, add the assay buffer.

    • Add various concentrations of the test inhibitor or positive control.

    • Add the α-amylase solution and pre-incubate for a defined period (e.g., 10 minutes) at the assay temperature.

  • Enzyme Reaction:

    • Initiate the reaction by adding the this compound substrate.

    • Incubate for a precise time, ensuring the reaction remains in the linear range.

  • Detection and Measurement:

    • Stop the reaction and measure the amount of product formed as described in the enzyme activity assay protocol (e.g., using the DNS method).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway Context: Carbohydrate Digestion and Inhibition

Carbohydrate_Digestion_Inhibition Starch Starch / this compound Amylase α-Amylase Starch->Amylase Oligosaccharides Smaller Oligosaccharides Amylase->Oligosaccharides Glucosidase α-Glucosidase Oligosaccharides->Glucosidase Glucose Glucose Glucosidase->Glucose Absorption Glucose Absorption (Intestinal Epithelium) Glucose->Absorption Inhibitor Amylase Inhibitor (e.g., Acarbose) Inhibitor->Amylase

Caption: Simplified pathway of carbohydrate digestion and the point of intervention for α-amylase inhibitors.

References

Application Notes and Protocols for Alpha-Amylase Assay Using Maltooctaose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a detailed protocol for determining alpha-amylase activity using maltooctaose (B131049) as a substrate. The method is based on the quantification of reducing sugars produced upon the enzymatic hydrolysis of this compound.

Principle of the Assay

Alpha-amylase is an endo-amylase that catalyzes the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides containing three or more α-1,4-linked D-glucose units.[1][2] When this compound is used as a substrate, alpha-amylase cleaves it into smaller oligosaccharides, such as maltose (B56501), maltotriose, and maltotetraose.[3][4] These products contain reducing ends that can be quantified using the 3,5-dinitrosalicylic acid (DNS) reagent. The DNS reagent reacts with the reducing sugars in a stoichiometric manner upon heating, and the resulting colored product can be measured spectrophotometrically at 540 nm.[5][6][7] The intensity of the color is directly proportional to the amount of reducing sugar produced, and thus to the alpha-amylase activity.

Experimental Protocols

1. Materials and Reagents

  • Alpha-amylase enzyme solution (of desired concentration)

  • This compound

  • 20 mM Sodium Phosphate (B84403) Buffer (pH 6.9) with 6.7 mM Sodium Chloride[6][7]

  • 3,5-Dinitrosalicylic acid (DNS) color reagent[5][7]

  • Potassium sodium tartrate tetrahydrate[5][7]

  • Sodium hydroxide (B78521) (NaOH)[5][7]

  • Maltose (for standard curve)

  • Distilled or deionized water

  • Spectrophotometer capable of measuring absorbance at 540 nm

  • Water baths (one for incubation at the desired temperature, e.g., 37°C, and one for boiling)

  • Test tubes and pipettes

2. Preparation of Reagents

  • 20 mM Sodium Phosphate Buffer (pH 6.9) with 6.7 mM NaCl: Dissolve 2.76 g of sodium phosphate monobasic and 0.39 g of sodium chloride in 1 L of distilled water. Adjust the pH to 6.9 with 1 M NaOH.

  • 1% (w/v) this compound Substrate Solution: Dissolve 100 mg of this compound in 10 mL of 20 mM sodium phosphate buffer (pH 6.9). Prepare this solution fresh daily.

  • DNS Color Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. Slowly add 30 g of potassium sodium tartrate tetrahydrate. Then, add 20 mL of 2 N NaOH. Dilute the final volume to 100 mL with distilled water.[5] Store in a dark bottle at room temperature for up to two weeks.

  • Maltose Standard Stock Solution (1 mg/mL): Dissolve 100 mg of maltose in 100 mL of distilled water.

3. Assay Procedure

  • Preparation of Maltose Standard Curve:

    • Prepare a series of dilutions of the maltose standard stock solution in distilled water to obtain concentrations ranging from 0.1 to 1.0 mg/mL.

    • In separate test tubes, add 1 mL of each maltose dilution.

    • Add 1 mL of DNS reagent to each tube.

    • Include a blank containing 1 mL of distilled water and 1 mL of DNS reagent.

    • Incubate all tubes in a boiling water bath for 5-15 minutes.[6][7]

    • Cool the tubes to room temperature and add 9 mL of distilled water to each.

    • Measure the absorbance at 540 nm against the blank.

    • Plot a graph of absorbance versus maltose concentration to generate a standard curve.

  • Enzyme Assay:

    • Pipette 0.5 mL of the 1% this compound substrate solution into a series of test tubes.

    • Equilibrate the tubes at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • To initiate the reaction, add 0.5 mL of the alpha-amylase enzyme solution (appropriately diluted in phosphate buffer) to each tube at timed intervals.

    • Include a blank with 0.5 mL of the substrate solution and 0.5 mL of the phosphate buffer (without the enzyme).

    • Incubate the reaction mixture for a specific period (e.g., 10 minutes) at the chosen temperature.

    • Stop the reaction by adding 1.0 mL of the DNS reagent to each tube at the same timed intervals as the enzyme addition.[5]

    • Incubate all tubes in a boiling water bath for 5-15 minutes to allow for color development.[6][7]

    • Cool the tubes to room temperature and add 9 mL of distilled water to each.

    • Measure the absorbance at 540 nm against the blank.

4. Calculation of Alpha-Amylase Activity

  • Determine the amount of maltose produced in the enzyme reaction from the maltose standard curve.

  • Calculate the alpha-amylase activity using the following formula:

    Activity (U/mL) = (mg of maltose produced) / (volume of enzyme in mL × incubation time in min)

    One unit (U) of alpha-amylase activity is defined as the amount of enzyme that liberates 1.0 mg of maltose from the substrate per minute under the specified assay conditions.[7]

Data Presentation

Table 1: Hypothetical Data for Maltose Standard Curve

Maltose Concentration (mg/mL)Absorbance at 540 nm
0.00.000
0.20.250
0.40.500
0.60.750
0.81.000
1.01.250

Table 2: Example of Alpha-Amylase Activity Determination

SampleAbsorbance at 540 nmMaltose Produced (mg) (from Standard Curve)Enzyme Volume (mL)Incubation Time (min)Activity (U/mL)
Test Sample 10.6250.50.5100.1
Test Sample 20.8750.70.5100.14

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, DNS) incubate_substrate Incubate this compound Substrate (37°C) prep_reagents->incubate_substrate prep_standards Prepare Maltose Standards plot_curve Plot Standard Curve prep_standards->plot_curve add_enzyme Add Alpha-Amylase (Start Reaction) incubate_substrate->add_enzyme incubate_reaction Incubate Reaction (10 min, 37°C) add_enzyme->incubate_reaction stop_reaction Stop Reaction (Add DNS Reagent) incubate_reaction->stop_reaction boil Boil for Color Development (5-15 min) stop_reaction->boil cool_dilute Cool and Dilute boil->cool_dilute measure_abs Measure Absorbance (540 nm) cool_dilute->measure_abs measure_abs->plot_curve calculate_activity Calculate Enzyme Activity measure_abs->calculate_activity plot_curve->calculate_activity

Caption: Experimental workflow for the alpha-amylase assay using this compound.

enzymatic_reaction cluster_reactants Reactants cluster_products Products This compound This compound (Substrate) products Shorter Maltooligosaccharides (Maltose, Maltotriose, etc.) (Reducing Sugars) This compound->products Hydrolysis amylase Alpha-Amylase (Enzyme) amylase->products

Caption: Enzymatic hydrolysis of this compound by alpha-amylase.

References

Maltooctaose as a Standard for Oligosaccharide HPLC Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing maltooctaose (B131049) as a standard in the High-Performance Liquid Chromatography (HPLC) analysis of oligosaccharides. This compound, a linear oligosaccharide composed of eight α-1,4 linked glucose units, serves as an excellent reference material for the qualitative and quantitative analysis of complex carbohydrate mixtures. Its well-defined structure and purity make it suitable for various analytical techniques, including High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD).

Introduction

The accurate analysis of oligosaccharides is crucial in various fields, including biopharmaceutical development, food science, and clinical diagnostics. HPLC is a powerful technique for separating and quantifying these complex carbohydrates. The use of a reliable standard is paramount for accurate identification and quantification. This compound is particularly useful for calibrating HPLC systems for the analysis of maltooligosaccharides and other complex carbohydrates due to its defined size and structure.

Key Applications

  • Biopharmaceutical Research: Characterization and structural elucidation of oligosaccharides derived from glycoproteins and polysaccharides.[1]

  • Quality Control of Food and Beverages: Determination of maltooligosaccharide content in various food products.

  • Enzyme Activity Assays: Monitoring the enzymatic hydrolysis of starches and other polysaccharides.

  • Prebiotic and Gut Microbiome Studies: Quantifying components of maltooligosaccharide mixtures used as prebiotics.

Quantitative Data Summary

The following tables provide typical data for the use of maltooligosaccharide standards in HPLC analysis. These values can be used as a reference for method development and validation.

Table 1: Typical Standard Concentrations for Calibration Curves

Analytical MethodStandard Concentration RangeTypical Injection Volume
HPAE-PAD0.1 - 50 µg/mL10 - 25 µL
HILIC-ELSD10 - 500 µg/mL5 - 20 µL
LC-MS0.5 - 100 µM1 - 10 µL

Table 2: Example Retention Times of Maltooligosaccharides on HILIC Column

OligosaccharideDegree of Polymerization (DP)Expected Retention Time (min)
Maltose2~10
Maltotriose3~12
Maltotetraose4~14
Maltopentaose5~16
Maltohexaose6~18
Maltoheptaose7~20
This compound 8 ~22

Note: Retention times are approximate and will vary depending on the specific column, mobile phase, and gradient conditions used.

Experimental Protocols

Protocol 1: HPAE-PAD for High-Resolution Oligosaccharide Profiling

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and selective method for the analysis of underivatized carbohydrates.[2][3][4]

4.1.1. Materials and Reagents

  • This compound standard (≥95% purity)

  • Deionized (DI) water, 18.2 MΩ·cm

  • Sodium hydroxide (B78521) (NaOH), 50% w/w solution

  • Sodium acetate (B1210297) (NaOAc), anhydrous

  • Analytical balance

  • Volumetric flasks and calibrated pipettes

4.1.2. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound powder and transfer it to a 10 mL volumetric flask. Dissolve the powder in approximately 8 mL of DI water with gentle vortexing. Bring the volume to the 10 mL mark with DI water.

  • Working Standards: Perform serial dilutions of the stock solution with DI water to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

4.1.3. Sample Preparation

  • Dissolve the sample containing oligosaccharides in DI water to achieve a concentration within the calibration range.

  • For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) with a graphitized carbon cartridge may be necessary to remove interfering substances.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4.1.4. HPLC Conditions

ParameterCondition
Column High-performance anion-exchange column (e.g., Dionex CarboPac™ PA200, 3 x 150 mm)
Mobile Phase A 100 mM Sodium Hydroxide (NaOH)
Mobile Phase B 100 mM NaOH with 1 M Sodium Acetate (NaOAc)
Gradient 0-5 min, 0% B; 5-35 min, 0-50% B; 35-40 min, 50-100% B; 40-45 min, 100% B; 45.1-55 min, 0% B
Flow Rate 0.5 mL/min
Column Temperature 30 °C
Injection Volume 25 µL
Detector Pulsed Amperometric Detector (PAD) with a gold working electrode

4.1.5. Data Analysis

  • Integrate the peak area of this compound in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound and other maltooligosaccharides in the samples by comparing their peak areas to the calibration curve.

Protocol 2: HILIC-ELSD for Quantitative Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is a robust technique for separating polar compounds like oligosaccharides.[5] Coupling HILIC with an Evaporative Light Scattering Detector (ELSD) allows for the detection of non-UV absorbing compounds.

4.2.1. Materials and Reagents

4.2.2. Standard Preparation

  • Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Working Standards: Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

4.2.3. Sample Preparation

  • Accurately weigh and dissolve the sample containing oligosaccharides in a 50:50 mixture of acetonitrile and water to achieve a concentration within the calibration range.

  • Vortex the sample to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter prior to injection into the HPLC system.[5]

4.2.4. HPLC Conditions

ParameterCondition
Column HILIC Amide Column (e.g., Xbridge Amide, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B 50 mM Ammonium Formate in Water, pH 4.4
Gradient 0-2 min, 15% B; 2-20 min, 15-40% B; 20-22 min, 40-15% B; 22-30 min, 15% B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
ELSD Settings Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Nitrogen Flow: 1.5 SLM

4.2.5. Data Analysis

  • Integrate the peak areas for this compound and other oligosaccharides.

  • Generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration for the this compound standards.

  • Quantify the oligosaccharides in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (this compound) HPLC HPLC Separation (HPAE-PAD or HILIC-ELSD) Standard_Prep->HPLC Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC Detection Detection HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

References

Application Notes and Protocols for Carbohydrate-Protein Interaction Studies with Maltooctaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the interaction between maltooctaose (B131049), a linear malto-oligosaccharide, and various proteins. This compound serves as a valuable tool in understanding carbohydrate-binding modules, enzyme-substrate interactions, and transport mechanisms. The primary model protein discussed is the well-characterized Maltose-Binding Protein (MBP) from Escherichia coli, a key component of the maltose (B56501)/maltodextrin (B1146171) transport system.[1]

Introduction to this compound-Protein Interactions

This compound, a polymer of eight α-1,4-linked glucose units, is a significant substrate for various enzymes and a ligand for carbohydrate-binding proteins. Studying its interactions provides insights into:

  • Enzyme Kinetics and Specificity: Understanding how enzymes like amylases and branching enzymes recognize and process longer-chain oligosaccharides.

  • Drug Development: Designing inhibitors for carbohydrate-processing enzymes implicated in diseases such as diabetes and viral infections.

  • Biomolecular Recognition: Elucidating the fundamental principles of carbohydrate-protein interactions, which are crucial in numerous biological processes.

  • Transport Mechanisms: Investigating the uptake of carbohydrates by cells, particularly in bacteria where systems like the maltose/maltodextrin system are vital for nutrient acquisition.

The E. coli Maltose-Binding Protein (MBP) is a classic model system for such studies. It is a periplasmic protein that binds maltose and longer malto-oligosaccharides with high affinity and transports them to the MalFGK2 ATP-binding cassette (ABC) transporter for import into the cytoplasm.[1] MBP consists of two domains connected by a hinge region that closes upon ligand binding, a conformational change that is central to its function.[1]

Key Techniques for Studying this compound-Protein Interactions

Several biophysical techniques are instrumental in characterizing the binding of this compound to proteins. These include:

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[2]

  • Surface Plasmon Resonance (SPR): A label-free optical technique for real-time monitoring of binding events, providing kinetic data (association and dissociation rates) in addition to binding affinity.[3][4]

  • X-ray Crystallography: Provides high-resolution three-dimensional structures of the protein-maltooctaose complex, revealing the specific molecular interactions at the binding site.[5]

Quantitative Data on Malto-oligosaccharide-Protein Interactions

LigandProteinTechniqueK_d (µM)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
MaltoseE. coli MBPFluorescence Quenching~2N/AN/A[6]
Maltotriose (B133400)E. coli MBPFluorescence Quenching~0.4N/AN/A[6]
MaltoseE. coli MBPITC~1.15EndothermicFavorable[7]
MaltotrioseE. coli MBPITC~0.77EndothermicFavorable[7]
Maltotetraose (B33255)S. aureus MalEITC~1.11ExothermicN/A[8]

Note: The binding of maltose and maltotriose to E. coli MBP is reported to be endothermic, driven by a large favorable entropy change.[7] In contrast, the binding of maltotetraose to S. aureus MalE is exothermic.[8] These differences highlight the diverse thermodynamic signatures of carbohydrate-protein interactions.

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps for determining the thermodynamic profile of this compound binding to a protein of interest.

1. Materials:

  • Isothermal Titration Calorimeter

  • Purified protein solution (e.g., MBP) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • This compound solution in the same buffer

  • Degassing station

2. Method:

  • Sample Preparation:

    • Prepare a 10-50 µM solution of the protein in the chosen buffer. The optimal concentration depends on the binding affinity.

    • Prepare a 10-20 fold higher concentration of this compound in the identical buffer.

    • Thoroughly degas both solutions to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 300-500 rpm).

    • Set the injection parameters (e.g., 19 injections of 2 µL each, with a 120-second spacing).

  • Loading the Calorimeter:

    • Carefully load the protein solution into the sample cell, avoiding the introduction of air bubbles.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform an initial injection of a smaller volume (e.g., 0.5 µL) to account for any initial mixing artifacts.

    • Initiate the automated titration experiment. The instrument will inject the this compound into the protein solution and measure the heat change for each injection.

  • Control Experiment:

    • Perform a control titration by injecting the this compound solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:

      • ΔG = -RT * ln(K_a) where K_a = 1/K_d

      • ΔG = ΔH - TΔS

Visualization of the ITC Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_exp Experiment cluster_analysis Data Analysis P_prep Prepare Protein Solution (10-50 µM) Degas Degas Both Solutions P_prep->Degas L_prep Prepare this compound Solution (10-20x Protein Conc.) L_prep->Degas Load_P Load Protein into Sample Cell Degas->Load_P Load_L Load this compound into Syringe Degas->Load_L Setup Set Temperature, Stirring Speed, and Injection Parameters Load_P->Setup Load_L->Setup Titration Perform Automated Titration Setup->Titration Control Control: Titrate Ligand into Buffer Setup->Control Subtract Subtract Heat of Dilution Titration->Subtract Control->Subtract Fit Fit Data to Binding Model Subtract->Fit Calculate Calculate Kd, n, ΔH, ΔG, ΔS Fit->Calculate

Caption: Workflow for Isothermal Titration Calorimetry.

Protocol 2: Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to measure the kinetics of this compound binding to an immobilized protein.

1. Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified protein for immobilization (ligand)

  • This compound solutions at various concentrations (analyte)

  • Running buffer (e.g., HBS-EP+)

2. Method:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the protein solution (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) to allow for covalent coupling to the activated surface.

    • Deactivate any remaining active sites by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of this compound solutions in running buffer, typically ranging from 0.1 to 10 times the expected K_d.

    • Inject the this compound solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) in real-time. The association phase is observed during the injection.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

    • Regenerate the sensor surface if necessary, using a mild regeneration solution (e.g., low pH glycine) that removes the bound analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the active flow cell.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • This analysis will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

Visualization of the SPR Workflow:

SPR_Workflow cluster_immobilization Protein Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Activate Activate Sensor Chip (EDC/NHS) Immobilize Inject Protein (Ligand) Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Prepare_Analyte Prepare this compound Series Deactivate->Prepare_Analyte Inject_Analyte Inject this compound (Analyte) Prepare_Analyte->Inject_Analyte Dissociation Flow Buffer for Dissociation Inject_Analyte->Dissociation Regenerate Regenerate Surface Dissociation->Regenerate Subtract_Ref Subtract Reference Signal Dissociation->Subtract_Ref Regenerate->Inject_Analyte Fit_Kinetics Fit Data to Kinetic Model Subtract_Ref->Fit_Kinetics Calculate_Rates Calculate kon, koff, Kd Fit_Kinetics->Calculate_Rates Xray_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection cluster_structure Structure Determination Purify Purify and Concentrate Protein Complex Form Protein-Maltooctaose Complex Purify->Complex Screen Screen Crystallization Conditions Complex->Screen Optimize Optimize Crystal Growth Screen->Optimize Cryo Cryo-protect and Freeze Crystal Optimize->Cryo Diffract Collect X-ray Diffraction Data Cryo->Diffract Process Process Data Diffract->Process Solve Solve Structure (Molecular Replacement) Process->Solve Refine Build and Refine Model Solve->Refine Validate Validate Final Structure Refine->Validate Maltose_System cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Malto This compound MBP_open MBP (Open) Malto->MBP_open Binding MBP_closed MBP-Maltooctaose (Closed) MBP_open->MBP_closed Conformational Change Transporter MalFGK2 (ABC Transporter) MBP_closed->Transporter Interaction ADP ADP + Pi Transporter->ADP Malto_in This compound Transporter->Malto_in Translocation ATP ATP ATP->Transporter Hydrolysis Metabolism Metabolism Malto_in->Metabolism

References

Maltooctaose as a Substrate for Glycoside Hydrolases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltooctaose (B131049), a linear oligosaccharide consisting of eight α-1,4-linked glucose units, serves as a valuable substrate for the characterization of various glycoside hydrolases (GH). These enzymes, which catalyze the hydrolysis of glycosidic bonds, are ubiquitous in nature and play critical roles in carbohydrate metabolism. In industrial applications, they are instrumental in processes such as biofuel production, food processing, and detergent formulation. For drug development, particularly in the context of metabolic disorders like diabetes, understanding the kinetics of glycoside hydrolases is crucial for the design of effective inhibitors. This compound provides a well-defined, soluble substrate that allows for the precise determination of enzyme kinetics and cleavage patterns, offering advantages over heterogeneous substrates like starch.

Glycoside hydrolases are classified into families based on their amino acid sequence and structural similarity. The most prominent families that act on α-1,4-glucosidic linkages, such as those in this compound, are GH family 13 (α-amylases) and GH family 31 (α-glucosidases). Enzymes within these families can exhibit different modes of action, being classified as endo-acting (cleaving internal bonds) or exo-acting (cleaving from the non-reducing end).

Data Presentation: Kinetic Parameters of Glycoside Hydrolases

The following table summarizes kinetic parameters for representative glycoside hydrolases acting on maltooligosaccharides or related substrates. Direct kinetic data for this compound is often not available in literature; therefore, data for closely related substrates or general starch activity is provided to offer a comparative perspective.

Enzyme NameGlycoside Hydrolase FamilySource OrganismSubstrateK_m_V_max_k_cat_Catalytic Efficiency (k_cat_/K_m_)Optimal pHOptimal Temperature (°C)Reference(s)
α-AmylaseGH13Bacillus licheniformis (mutant strain)Soluble Starch8.3 mg/mL2778 U/mg/min152.8 /min184.097.060-70[1]
α-AmylaseGH13Bacillus licheniformis SKB4Soluble Starch6.2 mg/mL1.04 µmol/mg/min2 x 10³ /s3.22 x 10² mL/mg/s6.590[2]
Human Pancreatic α-AmylaseGH13Homo sapiensMaltoheptaose (B131047)----~7.037[3]
Human Salivary α-AmylaseGH13Homo sapiensMaltoheptaose----~6.737[3]
α-GlucosidaseGH31Lactococcus lactisNigerotriose1.9 ± 0.1 mM-1.1 ± 0.0 /s0.58 /mM/s--[4]
α-GlucosidaseGH31Lactococcus lactisMaltotriose11 ± 1 mM-0.23 ± 0.01 /s0.021 /mM/s--[4]

Note: The susceptibility to hydrolysis of maltooligosaccharides by human pancreatic α-amylase decreases in the order of maltopentaose (B1148383), maltohexaose (B131044), maltotetraose (B33255), and maltoheptaose. For human salivary α-amylase, maltopentaose was hydrolyzed slightly slower than maltohexaose but faster than maltotetraose or maltoheptaose.[3]

Experimental Protocols

Protocol 1: Determination of Glycoside Hydrolase Activity using the Dinitrosalicylic Acid (DNS) Method

This protocol describes a common method for measuring the activity of glycoside hydrolases by quantifying the release of reducing sugars from this compound.

Materials:

  • This compound solution (substrate): Prepare a stock solution of 1% (w/v) this compound in the appropriate reaction buffer.

  • Glycoside hydrolase solution (enzyme): Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0). The optimal concentration should be determined empirically.

  • Reaction Buffer: The buffer composition, pH, and ionic strength should be optimized for the specific enzyme being studied (e.g., 50 mM Sodium Phosphate Buffer with 6.7 mM Sodium Chloride, pH 6.9).

  • Dinitrosalicylic acid (DNS) reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid and 30 g of sodium potassium tartrate in 80 mL of 0.5 M NaOH. Bring the final volume to 100 mL with distilled water. Store in a dark bottle.

  • Glucose or Maltose (B56501) standard solutions: For creating a standard curve (0.1 to 1.0 mg/mL).

  • Spectrophotometer.

Procedure:

  • Enzyme Reaction Setup:

    • Pipette 0.5 mL of the 1% this compound solution into a series of test tubes.

    • Pre-incubate the tubes at the optimal temperature for the enzyme for 5 minutes.

    • To initiate the reaction, add 0.5 mL of the enzyme solution to each tube and mix gently. Start a timer immediately.

    • For the blank, add 0.5 mL of the reaction buffer instead of the enzyme solution.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the reaction.

  • Stopping the Reaction:

    • After the incubation period, stop the reaction by adding 1.0 mL of the DNS reagent to each tube.

  • Color Development:

    • Boil the tubes in a water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur.

    • Cool the tubes to room temperature.

  • Spectrophotometric Measurement:

    • Add 8.5 mL of distilled water to each tube and mix well.

    • Measure the absorbance of the solutions at 540 nm using a spectrophotometer.

  • Standard Curve:

    • Prepare a series of dilutions of the glucose or maltose standard solution.

    • Treat 1.0 mL of each standard solution with 1.0 mL of DNS reagent and proceed with steps 4 and 5.

    • Plot the absorbance at 540 nm versus the concentration of the standard to generate a standard curve.

  • Calculation of Enzyme Activity:

    • Determine the concentration of reducing sugars produced in the enzyme reaction using the standard curve.

    • One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.

Protocol 2: Analysis of this compound Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the detailed analysis of the cleavage products generated from this compound, providing insights into the enzyme's mode of action (endo- vs. exo-).

Materials:

  • This compound solution (10 mg/mL in reaction buffer).

  • Purified glycoside hydrolase.

  • Reaction buffer (optimized for the enzyme).

  • Acetonitrile (B52724) (HPLC grade).

  • Ultrapure water (HPLC grade).

  • HPLC system equipped with a carbohydrate analysis column (e.g., an amino-propyl bonded silica (B1680970) column) and a refractive index (RI) detector.

  • Standards for glucose (G1) to maltoheptaose (G7) and this compound (G8).

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix 100 µL of the this compound solution with an appropriate amount of the glycoside hydrolase.

    • Incubate the reaction at the optimal temperature.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and stop the reaction by boiling for 5-10 minutes or by adding a quenching agent (e.g., 0.1 M NaOH).

  • Sample Preparation:

    • Centrifuge the quenched reaction samples to pellet any denatured protein.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set up the HPLC system with the carbohydrate analysis column.

    • The mobile phase is typically a gradient of acetonitrile and water. An isocratic elution with a high percentage of acetonitrile (e.g., 70-80%) is often used for separating smaller oligosaccharides.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Monitor the elution of the different oligosaccharides using the RI detector.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their retention times with those of the G1-G8 standards.

    • Quantify the amount of each product formed by integrating the peak areas.

    • By analyzing the product profile over time, the cleavage pattern of the enzyme can be determined. For example, an endo-amylase will produce a mixture of smaller oligosaccharides, while an exo-amylase will primarily produce maltose or glucose.

Visualizations

Hydrolysis_Pathway This compound This compound (G8) GH Glycoside Hydrolase (e.g., α-Amylase) This compound->GH Products Hydrolysis Products (Glucose, Maltose, Maltotriose, etc.) GH->Products Hydrolysis

Figure 1: Simplified pathway of this compound hydrolysis by a glycoside hydrolase.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis cluster_results Results Enzyme Purified Glycoside Hydrolase Reaction Incubate Enzyme + Substrate at Optimal Temp & pH Enzyme->Reaction Substrate This compound Solution Substrate->Reaction Buffer Reaction Buffer Buffer->Reaction Quench Stop Reaction at Time Points Reaction->Quench DNS_Assay DNS Assay for Reducing Sugars Quench->DNS_Assay HPLC_Analysis HPLC for Product Profile Quench->HPLC_Analysis Kinetics Determine Km, Vmax, kcat DNS_Assay->Kinetics Mechanism Elucidate Cleavage Pattern HPLC_Analysis->Mechanism

Figure 2: General experimental workflow for characterizing glycoside hydrolase activity using this compound.

References

Application Note: Preparation of Maltooctaose Solutions for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maltooctaose (B131049), a linear oligosaccharide consisting of eight α-1,4-linked D-glucose units, serves as a specific and well-defined substrate for various carbohydrate-active enzymes, most notably α-amylases.[1] Unlike heterogeneous polysaccharides such as starch, the defined structure of this compound allows for more precise and reproducible enzyme kinetic studies.[2] Accurate and consistent preparation of this compound solutions is a critical first step for obtaining reliable kinetic data (K_m, k_cat) in drug discovery and biochemical research.[3] This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions for use in enzyme kinetic assays.

Physicochemical Data and Solubility

Proper preparation of substrate solutions requires an understanding of the key physicochemical properties of this compound. The following table summarizes essential quantitative data.

ParameterValueReference / Notes
Molecular Formula C₄₈H₈₂O₄₁[1]
Molecular Weight 1315.14 g/mol [1]
Purity > 90%Typically available from commercial suppliers.[1]
Appearance White to light yellow powder[4] (by analogy with Maltohexaose)
Aqueous Solubility 150 mg/mL (114.06 mM) in H₂OUltrasonic assistance may be required.[5]
Recommended Buffer 20 mM Sodium Phosphate (B84403), pH 6.9, with 6.7 mM NaClA common buffer for α-amylase assays.[2][6]
Storage (Dry Powder) > 2 years at recommended conditions[1]
Storage (Stock Solution) Up to 1 month at -20°C; up to 6 months at -80°CMust be sterile-filtered.[5]

Experimental Protocol: Preparation of this compound Solutions

This protocol details the steps for preparing a 100 mM this compound stock solution in a standard phosphate buffer suitable for α-amylase kinetic assays.

3.1. Materials and Reagents

  • This compound (MW: 1315.14 g/mol )[1]

  • Sodium Phosphate, Monobasic (NaH₂PO₄)

  • Sodium Chloride (NaCl)

  • Sodium Hydroxide (NaOH) and/or Hydrochloric Acid (HCl) for pH adjustment

  • Ultrapure water (≥18 MΩ·cm resistivity)[6]

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile microcentrifuge tubes or cryovials for aliquoting

3.2. Buffer Preparation (20 mM Sodium Phosphate, 6.7 mM NaCl, pH 6.9)

  • To prepare 1 liter of buffer, add 2.4 g of sodium phosphate monobasic and 0.39 g of sodium chloride to 950 mL of ultrapure water.[6]

  • Stir the solution until all solids are completely dissolved.

  • Adjust the pH of the solution to 6.9 at 20°C using 1 M NaOH.[6]

  • Transfer the solution to a 1 L volumetric flask and add ultrapure water to the mark.

  • This buffer can be stored at room temperature.[7]

3.3. This compound Stock Solution Preparation (100 mM)

  • Calculation: To prepare 10 mL of a 100 mM this compound solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.010 L × 1315.14 g/mol = 1.315 g

  • Dissolution: Accurately weigh 1.315 g of this compound powder and transfer it to a beaker containing approximately 8 mL of the prepared phosphate buffer.

  • Place a magnetic stir bar in the beaker and stir the solution. Gentle heating or brief sonication can aid in dissolution, as this compound can be slow to dissolve.[4][5]

  • Final Volume Adjustment: Once fully dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of buffer and add it to the flask to ensure a complete transfer. Carefully add buffer to the 10 mL mark.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container.[5] This step is crucial to prevent microbial growth during storage, which could degrade the substrate.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months to ensure stability.[5] Avoid repeated freeze-thaw cycles.

3.4. Preparation of Working Solutions

Prepare fresh working solutions for each experiment by diluting the thawed stock solution with the assay buffer to the desired final concentrations required for the enzyme kinetic analysis.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of a sterile this compound stock solution for enzyme kinetic studies.

Maltooctaose_Preparation_Workflow cluster_prep Reagent Preparation cluster_solution Solution Formulation cluster_final Final Processing & Storage weigh 1. Weigh this compound & Buffer Salts prep_buffer 2. Prepare Assay Buffer dissolve 3. Dissolve this compound in Buffer prep_buffer->dissolve adjust_vol 4. Adjust to Final Volume dissolve->adjust_vol sterile_filter 5. Sterile Filter (0.22 µm) adjust_vol->sterile_filter aliquot 6. Aliquot into Sterile Tubes sterile_filter->aliquot storage 7. Store at -20°C / -80°C aliquot->storage

References

Application Notes and Protocols for Studying Starch Metabolism Enzymes with Maltooctaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Starch, a primary source of dietary carbohydrates, is metabolized by a concert of enzymes that hydrolyze its complex structure into simpler sugars. The study of these enzymes is crucial for understanding metabolic processes, developing treatments for metabolic disorders like diabetes, and for various industrial applications. Maltooctaose (B131049), a linear maltooligosaccharide consisting of eight α-1,4-linked glucose units, serves as a well-defined substrate for several key enzymes in starch metabolism. Its defined structure, in contrast to the heterogeneity of starch, allows for more precise and reproducible kinetic studies.[1] These application notes provide detailed protocols for utilizing this compound to study the activity of key starch metabolizing enzymes.

Key Starch Metabolism Enzymes and their EC Numbers

Enzyme NameEC NumberFunction in Starch Metabolism
α-AmylaseEC 3.2.1.1Endo-hydrolysis of α-1,4-glucosidic linkages in starch and related polysaccharides.[2]
β-AmylaseEC 3.2.1.2Exo-hydrolysis of α-1,4-glucosidic linkages, releasing successive maltose (B56501) units from the non-reducing end.
Glucan 1,4-α-glucosidase (Amyloglucosidase)EC 3.2.1.3Exo-hydrolysis of α-1,4- and α-1,6-glucosidic linkages from the non-reducing end of starch, releasing glucose.
Isoamylase (Debranching Enzyme)EC 3.2.1.68Hydrolysis of α-1,6-glucosidic branch linkages in amylopectin (B1267705) and glycogen.
4-α-Glucanotransferase (DPE2)EC 2.4.1.25Transfers a segment of a 1,4-α-D-glucan to a new position in an acceptor, which can be glucose or another 1,4-α-D-glucan.[3]
Starch Branching EnzymeEC 2.4.1.18Creates α-1,6-glucosidic branch points in starch by cleaving an α-1,4-linkage and transferring the chain to a C-6 hydroxyl group.

Quantitative Data Summary

The use of this compound and other maltooligosaccharides allows for the determination of key kinetic parameters. Below is a summary of representative data.

EnzymeSubstrateK_m_ (mM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Source Organism
α-AmylaseMaltopentaose0.48Not specifiedNot specifiedHuman
β-AmylaseSoluble Starch1.67 - 6.8 mg/mLNot specifiedNot specifiedPlant
4-α-Glucanotransferase (DPE2)MaltoseNot specifiedNot specifiedNot specifiedArabidopsis thaliana
Branching EnzymeThis compoundNot specifiedNot specifiedNot specifiedEscherichia coli

Experimental Protocols

Protocol 1: α-Amylase Activity Assay using this compound

This protocol describes a continuous coupled enzymatic assay for determining α-amylase activity.

Principle:

α-amylase hydrolyzes this compound into smaller oligosaccharides. These products are further hydrolyzed to glucose by α-glucosidase. The resulting glucose is then phosphorylated by hexokinase, and the product, glucose-6-phosphate, is oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically and is directly proportional to the α-amylase activity.

Materials:

  • This compound solution (10 mM in assay buffer)

  • α-Glucosidase (from Saccharomyces cerevisiae, >50 units/mL)

  • Hexokinase/Glucose-6-phosphate dehydrogenase (coupled enzyme solution)

  • ATP solution (100 mM)

  • NADP⁺ solution (50 mM)

  • Assay Buffer: 50 mM HEPES, pH 7.0, containing 50 mM NaCl, 5 mM CaCl₂, and 0.1% (w/v) BSA.

  • α-Amylase sample (e.g., purified enzyme or biological fluid)

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm.

  • 96-well UV-transparent microplates.

Procedure:

  • Prepare a reaction master mix in a microcentrifuge tube. For each reaction, combine:

    • 50 µL Assay Buffer

    • 10 µL this compound solution (10 mM)

    • 5 µL α-Glucosidase

    • 5 µL Hexokinase/G6PDH

    • 5 µL ATP solution (100 mM)

    • 5 µL NADP⁺ solution (50 mM)

  • Add 80 µL of the master mix to each well of a 96-well plate.

  • Add 10 µL of assay buffer to the blank wells and 10 µL of the α-amylase sample to the sample wells.

  • Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of the α-amylase sample to the sample wells.

  • Immediately place the plate in the microplate reader and monitor the increase in absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Calculate the rate of reaction (ΔA340/min) from the linear portion of the kinetic curve.

  • Enzyme activity can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: β-Amylase Activity Assay using this compound

This protocol describes a discontinuous assay for β-amylase activity based on the quantification of released maltose using the 3,5-dinitrosalicylic acid (DNS) method.

Principle:

β-amylase hydrolyzes this compound from the non-reducing end to produce maltose. The amount of reducing sugar (maltose) produced is quantified by reaction with DNS, which is reduced to 3-amino-5-nitrosalicylic acid, resulting in a color change that can be measured at 540 nm.

Materials:

  • This compound solution (10 mM in assay buffer)

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.8.

  • β-Amylase sample

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of water. Add 30 g of sodium potassium tartrate tetrahydrate and 20 mL of 2 N NaOH. Adjust the final volume to 100 mL with water.

  • Maltose standard solutions (0 to 10 mM in assay buffer).

  • Spectrophotometer or microplate reader capable of reading absorbance at 540 nm.

Procedure:

  • Maltose Standard Curve: a. To a series of tubes, add 0.5 mL of each maltose standard solution. b. Add 0.5 mL of DNS reagent to each tube. c. Heat the tubes in a boiling water bath for 10 minutes. d. Cool the tubes to room temperature and add 4 mL of distilled water. e. Measure the absorbance at 540 nm. f. Plot a standard curve of absorbance versus maltose concentration.

  • Enzyme Reaction: a. In separate tubes, add 0.5 mL of the this compound solution. b. Equilibrate the tubes to the desired temperature (e.g., 37°C). c. Add 0.1 mL of the β-amylase sample to initiate the reaction. d. Incubate for a defined period (e.g., 10, 20, 30 minutes) ensuring the reaction is in the linear range. e. Stop the reaction by adding 0.5 mL of DNS reagent.

  • Color Development and Measurement: a. Heat the tubes in a boiling water bath for 10 minutes. b. Cool to room temperature and add 4 mL of distilled water. c. Measure the absorbance at 540 nm.

  • Calculation: a. Determine the amount of maltose produced in the enzyme reaction using the maltose standard curve. b. Calculate the β-amylase activity (e.g., in µmol of maltose released per minute per mg of enzyme).

Protocol 3: Starch Branching Enzyme Activity Assay using this compound

This protocol is based on the decrease in the absorbance of the iodine-glucan complex.

Principle:

Starch branching enzyme introduces α-1,6 linkages into linear α-1,4 glucans like this compound. The branched products have a lower affinity for iodine, leading to a decrease in the absorbance of the iodine-glucan complex at 660 nm.

Materials:

  • This compound solution (1% w/v in assay buffer)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM DTT.

  • Starch Branching Enzyme sample

  • Iodine Solution: 0.2% (w/v) iodine and 2% (w/v) potassium iodide in water.

  • Spectrophotometer.

Procedure:

  • In a microcuvette, mix 800 µL of this compound solution and 100 µL of assay buffer.

  • Add 50 µL of iodine solution and mix.

  • Measure the initial absorbance at 660 nm (A_initial_).

  • Initiate the reaction by adding 100 µL of the starch branching enzyme sample.

  • Monitor the decrease in absorbance at 660 nm over time.

  • The rate of decrease in absorbance is proportional to the branching enzyme activity. One unit of activity can be defined as the amount of enzyme that causes a specific change in absorbance per unit time under the assay conditions.

Visualizations

Starch Degradation Pathway

Starch_Degradation_Pathway Starch Starch Amylopectin Amylopectin Starch->Amylopectin Amylose Amylose Starch->Amylose Amylopectin->Amylose Debranching Enzyme Maltooligosaccharides Maltooligosaccharides (including this compound) Amylopectin->Maltooligosaccharides α-Amylase Maltose Maltose Amylopectin->Maltose β-Amylase Amylose->Maltooligosaccharides α-Amylase Amylose->Maltose β-Amylase Maltooligosaccharides->Maltose β-Amylase Glucose Glucose Maltooligosaccharides->Glucose α-Glucosidase Maltose->Maltooligosaccharides DPE2 Maltose->Glucose α-Glucosidase Sucrose Sucrose (for transport) Glucose->Sucrose Sucrose Synthase alpha_Amylase α-Amylase (EC 3.2.1.1) beta_Amylase β-Amylase (EC 3.2.1.2) Debranching_Enzyme Debranching Enzyme (Isoamylase, EC 3.2.1.68) alpha_Glucosidase α-Glucosidase (Maltase, EC 3.2.1.20) DPE2 4-α-Glucanotransferase (DPE2, EC 2.4.1.25) Sucrose_Synthase Sucrose Phosphate Synthase/Phosphatase

Caption: Overview of the enzymatic degradation of starch.

Experimental Workflow for α-Amylase Assay

Alpha_Amylase_Workflow Start Start: Prepare Reagents Prepare_Master_Mix Prepare Reaction Master Mix (Buffer, Substrate, Coupled Enzymes, ATP, NADP+) Start->Prepare_Master_Mix Dispense_Mix Dispense Master Mix into 96-well Plate Prepare_Master_Mix->Dispense_Mix Add_Enzyme Add α-Amylase Sample Dispense_Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Incubate->Measure_Absorbance Analyze_Data Analyze Data: Calculate ΔA340/min Measure_Absorbance->Analyze_Data Calculate_Activity Calculate Enzyme Activity Analyze_Data->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the continuous coupled α-amylase assay.

Logical Relationship in DNS Assay for Reducing Sugars

DNS_Assay_Logic Enzyme_Reaction Enzymatic Hydrolysis of this compound Reducing_Sugars Production of Reducing Sugars (Maltose) Enzyme_Reaction->Reducing_Sugars DNS_Reaction Reaction with DNS Reagent Reducing_Sugars->DNS_Reaction Color_Development Formation of 3-Amino-5-Nitrosalicylic Acid (Color Change) DNS_Reaction->Color_Development Spectrophotometry Measure Absorbance at 540 nm Color_Development->Spectrophotometry Quantification Quantify Reducing Sugars via Standard Curve Spectrophotometry->Quantification

Caption: Principle of the DNS assay for quantifying reducing sugars.

References

Maltooctaose in Glycobiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltooctaose (B131049), a linear oligosaccharide composed of eight α-1,4-linked glucose units, serves as a valuable tool in various fields of glycobiology.[1] Its well-defined structure and length make it an ideal substrate and ligand for studying carbohydrate-protein interactions, enzyme kinetics, and for applications in drug delivery and biotechnology. These application notes provide detailed protocols and quantitative data for the utilization of this compound in key glycobiological research areas.

I. This compound as a Substrate for α-Amylase Activity Assays

α-Amylases are endo-acting enzymes that hydrolyze internal α-1,4-glycosidic bonds in polysaccharides like starch.[2] The precise quantification of α-amylase activity is critical in clinical diagnostics, particularly for pancreatic disorders, as well as in the food and beverage industries.[2][3] this compound provides a defined substrate for these assays, allowing for more accurate kinetic studies compared to heterogeneous substrates like starch.[2]

Quantitative Data: Kinetic Parameters of α-Amylase

While specific kinetic constants can vary depending on the enzyme source and assay conditions, the following table provides representative data for α-amylase activity with maltooligosaccharides.

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)Reference
MaltoheptaosideHuman Salivary α-Amylase0.831250Fictional Data for illustrative purposes
Soluble StarchBacillus subtilis α-Amylase1.2 mg/mL850Fictional Data for illustrative purposes
This compoundAspergillus oryzae α-Amylase1.5980Fictional Data for illustrative purposes
Experimental Protocol: α-Amylase Activity Assay using the DNS Method

This protocol is adapted from methods using similar maltooligosaccharides like maltohexaose.[2]

Principle:

α-Amylase hydrolyzes this compound into smaller reducing sugars. These reducing sugars react with 3,5-dinitrosalicylic acid (DNS) under alkaline and heated conditions, reducing the yellow DNS to an orange-red 3-amino-5-nitrosalicylic acid. The intensity of this color, measured spectrophotometrically at 540 nm, is directly proportional to the amount of reducing sugars produced and thus to the α-amylase activity.[2][4]

Materials:

  • This compound

  • α-Amylase solution (e.g., from Aspergillus oryzae)

  • 20 mM Sodium Phosphate (B84403) Buffer (pH 6.9) with 6.7 mM NaCl

  • 1% (w/v) this compound Substrate Solution: Dissolve 100 mg of this compound in 10 mL of 20 mM sodium phosphate buffer (pH 6.9).

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water with gentle heating. Slowly add 30 g of sodium potassium tartrate tetrahydrate. Add 20 mL of 2 N NaOH. Adjust the final volume to 100 mL with distilled water. Store in a dark bottle at room temperature.

  • Maltose (B56501) stock solution (10 mg/mL) for standard curve

  • Spectrophotometer

Procedure:

  • Maltose Standard Curve:

    • Prepare a series of maltose standards (0.1 to 2.0 mg/mL) by diluting the stock solution.

    • To 1 mL of each standard, add 1 mL of DNS reagent.

    • Include a blank with 1 mL of distilled water and 1 mL of DNS reagent.

    • Boil all tubes for 5-15 minutes.

    • Cool to room temperature and add 9 mL of distilled water.

    • Measure the absorbance at 540 nm.

    • Plot absorbance vs. maltose concentration to generate a standard curve.

  • α-Amylase Activity Assay:

    • Pipette 0.5 mL of the 1% this compound substrate solution into a test tube.

    • Equilibrate the tube to the desired assay temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 0.5 mL of the diluted α-amylase sample and start a timer.

    • Incubate for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 1 mL of the DNS reagent.

    • Prepare a blank by adding 1 mL of DNS reagent to 0.5 mL of the substrate before adding the enzyme.

    • Boil, cool, and dilute as with the standards.

    • Measure the absorbance at 540 nm.

  • Calculation of Enzyme Activity:

    • Determine the amount of reducing sugar produced from the maltose standard curve.

    • One unit of α-amylase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.

Workflow for α-Amylase Activity Assay

Amylase_Assay_Workflow sub Prepare this compound Substrate Solution sub_temp Equilibrate Substrate at Assay Temperature sub->sub_temp std Prepare Maltose Standards stop Stop Reaction with DNS Reagent enz Prepare α-Amylase Dilutions react Initiate Reaction: Add Enzyme to Substrate enz->react sub_temp->react incubate Incubate for Defined Time react->incubate incubate->stop boil Boil Samples stop->boil cool Cool to Room Temperature boil->cool read Read Absorbance at 540 nm cool->read calc Calculate Enzyme Activity using Standard Curve read->calc

Caption: Workflow for determining α-amylase activity using this compound and the DNS method.

II. Structural Studies of Carbohydrate-Binding Modules (CBMs)

Carbohydrate-Binding Modules (CBMs) are non-catalytic protein domains that enhance the efficiency of carbohydrate-active enzymes by targeting them to specific polysaccharides.[5][6] this compound, as a defined α-glucan, is an excellent ligand for biophysical and structural studies of starch-binding CBMs.[5]

Quantitative Data: Thermodynamics of CBM-Maltooctaose Interaction

Isothermal Titration Calorimetry (ITC) is a powerful technique to measure the thermodynamic parameters of CBM-ligand interactions.[5]

CBM FamilyLigandKa (M-1)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
CBM20Maltoheptaose1.2 x 105-8.51.61.0
CBM21This compound3.5 x 104-7.2-1.10.9
CBM48This compound8.0 x 103-5.5-0.31.1

Note: Data is representative and will vary based on the specific CBM and experimental conditions.

Experimental Protocol: Protein Crystallization of CBM-Maltooctaose Complex

This protocol provides a general framework for obtaining crystals of a CBM in complex with this compound, adapted from methodologies for other maltooligosaccharides.[7]

Principle:

High-resolution structural information of a CBM bound to this compound can be obtained through X-ray crystallography. This involves co-crystallizing the purified CBM with its ligand or soaking pre-formed CBM crystals with a this compound solution.

Materials:

  • Purified CBM protein (concentrated to 5-10 mg/mL)

  • This compound solution (e.g., 150 mM)

  • Crystallization screens (various commercially available kits)

  • Hanging or sitting drop vapor diffusion crystallization plates

  • Cryoprotectant solution (e.g., mother liquor supplemented with 10-25% glycerol)

Procedure:

  • Protein Purity and Concentration:

    • Ensure the CBM protein is of high purity (>95%) as determined by SDS-PAGE.

    • Concentrate the protein to a suitable concentration (typically 5-10 mg/mL) in a low-salt buffer.

  • Crystallization Screening:

    • Co-crystallization: Mix the CBM protein with this compound at a molar excess (e.g., 1:10 protein to ligand) and incubate on ice for at least 30 minutes before setting up crystallization trials.

    • Soaking: Set up crystallization trials with the CBM protein alone. Once crystals are obtained, transfer them to a solution containing the crystallization condition supplemented with this compound for a defined period (e.g., 5.5 hours).[7]

    • Use hanging or sitting drop vapor diffusion to screen a wide range of crystallization conditions.

  • Crystal Optimization:

    • Once initial crystal hits are identified, optimize the conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

  • Cryo-protection and Data Collection:

    • Transfer the crystals to a cryoprotectant solution to prevent ice formation during flash-cooling.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

Logical Relationship for CBM Structural Studies

CBM_Studies start Purified CBM and this compound itc Isothermal Titration Calorimetry (ITC) start->itc xtal Protein Crystallization (Co-crystallization or Soaking) start->xtal binding_params Determine Binding Affinity (Ka), Enthalpy (ΔH), and Stoichiometry (n) itc->binding_params mechanism Elucidate Mechanism of Carbohydrate Recognition binding_params->mechanism diffraction X-ray Diffraction xtal->diffraction structure Solve 3D Structure of CBM-Maltooctaose Complex diffraction->structure structure->mechanism

Caption: Logical workflow for characterizing CBM-maltooctaose interactions.

III. This compound in Drug Delivery Systems

Maltooligosaccharides, including this compound, are being explored for their potential in targeted drug delivery. Their hydrophilic nature and the presence of multiple glucose units can be exploited for targeting specific cell types or for creating amphiphilic block copolymers that self-assemble into nanoparticles for drug encapsulation.[8]

Quantitative Data: Nanoparticle Characteristics for Drug Delivery

This table presents hypothetical data based on studies with maltoheptaose-based copolymers for tamoxifen (B1202) delivery.[8]

Nanoparticle FormulationMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
MH-b-PS@TMC150 ± 10+30 ± 580.9 ± 0.412.5 ± 0.8
Control (PS only)180 ± 15-15 ± 345.2 ± 1.27.3 ± 0.5

MH-b-PS@TMC: Maltoheptaose-block-polystyrene nanoparticles loaded with Tamoxifen Citrate[8]

Experimental Protocol: Preparation of this compound-based Nanoparticles by Nanoprecipitation

This protocol is a generalized adaptation of the nanoprecipitation method described for maltoheptaose-b-polystyrene copolymers.[8]

Principle:

The amphiphilic block copolymer, consisting of a hydrophilic this compound block and a hydrophobic polymer block, is dissolved in a good solvent for both blocks. This solution is then added to a non-solvent for the hydrophobic block, causing the polymer to self-assemble into nanoparticles with a hydrophobic core and a hydrophilic this compound corona. The drug, if co-dissolved, gets encapsulated within the core.

Materials:

  • This compound-block-polystyrene (MO-b-PS) or a similar amphiphilic copolymer

  • Hydrophobic drug (e.g., Tamoxifen)

  • A solvent for the copolymer and drug (e.g., Tetrahydrofuran - THF)

  • A non-solvent for the hydrophobic block (e.g., distilled water)

  • Magnetic stirrer

  • Dialysis membrane

Procedure:

  • Polymer and Drug Dissolution:

    • Dissolve the MO-b-PS copolymer and the hydrophobic drug in THF.

  • Nanoprecipitation:

    • Add the organic solution dropwise to a larger volume of distilled water under constant magnetic stirring.

    • The sudden change in solvent polarity will induce the self-assembly of the copolymer into drug-loaded nanoparticles.

  • Solvent Evaporation and Purification:

    • Continue stirring for several hours to allow for the complete evaporation of the organic solvent (THF).

    • Purify the nanoparticle suspension by dialysis against distilled water to remove any remaining free drug and solvent.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency and drug loading using a suitable analytical method (e.g., HPLC) after disrupting the nanoparticles.

Signaling Pathway: Targeted Drug Delivery to Cancer Cells

Drug_Delivery cluster_0 Nanoparticle cluster_1 Cancer Cell NP This compound-Coated Nanoparticle Drug Encapsulated Drug Receptor Glucose Transporter (GLUT) NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Release Drug Release Endocytosis->Release Apoptosis Apoptosis Release->Apoptosis

Caption: Targeted drug delivery via this compound-coated nanoparticles to cancer cells.

IV. Other Applications in Glycobiology

  • Cryoprotectant: Maltooligosaccharides can act as cryoprotectants, protecting biological tissues and molecules from freezing damage.[9][10] Their mechanism involves increasing solute concentration, lowering the glass transition temperature, and forming hydrogen bonds with biological molecules.[10]

  • Protein Stabilization: Similar to other sugars, this compound can stabilize proteins in solution, enhancing their thermal stability.[11] This is particularly important for the storage and application of enzymes and therapeutic proteins.

  • Prebiotic Effects: Maltooligosaccharides can serve as a substrate for beneficial gut microbiota, promoting their growth and activity, which can have positive health effects.[1][12]

Conclusion

This compound is a versatile tool in glycobiology with applications ranging from fundamental research into enzyme mechanisms and protein-carbohydrate interactions to the development of novel drug delivery systems. The protocols and data presented here provide a foundation for researchers to effectively utilize this maltooligosaccharide in their studies.

References

Troubleshooting & Optimization

Technical Support Center: Maltooctaose Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maltooctaose (B131049) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chromatographic purification of this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

1. Poor Peak Resolution or Peak Overlap

Question: My this compound peak is not well-separated from other oligosaccharides, leading to poor resolution and overlapping peaks. What are the likely causes and how can I improve the separation?

Answer: Poor peak resolution is a common challenge in oligosaccharide analysis. The primary causes and troubleshooting steps are outlined below:

  • Inappropriate Column Selection: The choice of chromatography column is critical for successful separation.

    • For Size-Exclusion Chromatography (SEC): Ensure the column's fractionation range is suitable for separating this compound from its likely contaminants. Columns like Bio-Gel P-4 or Sephadex G-25 are often used for desalting and removing smaller impurities.[1]

    • For High-Performance Liquid Chromatography (HPLC): Employ a column specifically designed for carbohydrate separations, such as an amino-propyl or amide-based column for Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly impacts the retention and separation of this compound.

    • In HILIC: A high organic content (typically acetonitrile) is necessary to retain the polar this compound. A shallow gradient with a slow increase in the aqueous portion can significantly improve resolution.[2]

    • In Anion-Exchange Chromatography (HPAEC): The elution behavior is influenced by the sugar residue, linkage type, and size of the oligomer, making it powerful for separating complex mixtures.[3]

  • Flow Rate is Too High: A high flow rate can reduce the interaction time between the analyte and the stationary phase, leading to poor separation. Reducing the flow rate allows for better equilibration and improved resolution.[1]

  • Column Overloading: Injecting too much sample can lead to peak distortion and overlap. Try reducing the injection volume or the concentration of your sample.[2][4]

2. Peak Tailing

Question: The peak for my purified this compound is asymmetrical and shows significant tailing. What could be causing this and how can I obtain a more symmetrical peak?

Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase and issues with the mobile phase.

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase, such as with residual silanols on silica-based columns, can cause tailing.

    • Mobile Phase Modification: For silica-based HPLC columns, operating at a lower pH or using a highly deactivated column can minimize these interactions.[1]

    • Anomeric Forms: this compound can exist as α and β anomers in solution, which can sometimes separate into two closely eluting or overlapping peaks, leading to peak broadening or splitting. Adding a small amount of a base, like 0.1% ammonium (B1175870) hydroxide, to the mobile phase can accelerate the interconversion between anomeric forms, resulting in a single, sharper peak.[2]

  • Column Contamination or Degradation: A buildup of contaminants on the column can impair its performance. Flushing the column with a strong solvent may resolve this issue.[2]

3. High Back Pressure

Question: The pressure in my chromatography system is excessively high. What are the common causes and solutions?

Answer: High back pressure is a frequent issue that can halt your purification run.

  • System Blockage: This can occur in the column frit, tubing, or injector.

    • Filtration: Always filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use to remove particulate matter.[1]

    • System Flush: Flush the HPLC system and column with an appropriate solvent to remove any blockages.[1]

  • High Mobile Phase Viscosity: A viscous mobile phase can lead to increased pressure. Consider adjusting the mobile phase composition or increasing the column temperature to reduce viscosity.[1]

4. Low Yield

Question: After purification, the yield of my this compound is very low. What are the potential reasons for this loss?

Answer: Low recovery of the target molecule can be frustrating. Here are some potential causes:

  • Inefficient Fraction Collection: Ensure that the fractions corresponding to the this compound peak are being collected accurately.

  • Adsorption to the Column Matrix: this compound may non-specifically bind to the column material.[1] This can sometimes be mitigated by passivating the column with a few initial runs of a standard or by modifying the mobile phase.

  • Degradation during Sample Preparation: Some oligosaccharides can be susceptible to degradation under acidic conditions or high temperatures during sample preparation steps like labeling.[5] Whenever possible, separate the oligosaccharide of interest from potentially interfering substances before any labeling steps.[5]

5. Baseline Instability

Question: I am observing a noisy or drifting baseline in my chromatogram. What should I investigate?

Answer: A stable baseline is crucial for accurate peak integration and quantification.

  • Mobile Phase Issues:

    • Contamination: Use high-purity solvents and prepare fresh mobile phase daily. Keep solvent reservoirs capped to prevent contamination.[2][6]

    • Inadequate Mixing or Degassing: Ensure proper mixing of mobile phase components and thorough degassing to prevent bubble formation.

  • Detector Issues:

    • Temperature Fluctuations: Use a column oven to maintain a constant and consistent temperature.[2] For detectors like ELSD, ensure the nebulizer and evaporator temperatures are optimized.[2]

    • Detector Lamp Failure: Check the detector lamp's usage hours and replace it if necessary.

  • Pump Performance: Inconsistent pump flow can lead to a fluctuating baseline. Check for leaks in the system and ensure the pump seals are in good condition.[2]

Quantitative Data Summary

The following table summarizes typical performance characteristics for different chromatography techniques used in this compound purification. Please note that these values are approximate and can vary depending on the specific experimental conditions.

Chromatography TechniqueTypical PurityTypical YieldKey AdvantagesCommon Challenges
Preparative HPLC (HILIC) >95%Variable, depends on loading and fraction cutting[1]High resolution and purity.Lower sample capacity, high solvent consumption.[1]
Size-Exclusion Chromatography (SEC) >90%GoodGentle on the sample, effective for desalting and removing small contaminants.[1]Lower resolution for separating similarly sized oligosaccharides.[1]
High-Performance Anion-Exchange Chromatography (HPAEC-PAD) HighGoodExcellent for detailed analysis of oligosaccharide composition.[1]Requires specialized equipment (PAD detector), can be complex to optimize.

Experimental Protocols

Protocol 1: Purification of this compound using Preparative HILIC-HPLC

This protocol provides a general guideline and may require optimization for your specific instrument and sample.

  • Column: A preparative amino-propyl or amide-based silica (B1680970) column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase:

    • Solvent A: 90:10 Acetonitrile/Water (v/v)

    • Solvent B: 50:50 Acetonitrile/Water (v/v)

  • Gradient: A linear gradient from 100% A to 100% B over 30-45 minutes. The exact gradient should be optimized to achieve the best separation of this compound from adjacent oligosaccharides.[1]

  • Flow Rate: 5-10 mL/min, depending on column dimensions and particle size.[1]

  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).[1]

  • Sample Preparation: Dissolve the crude this compound mixture in the initial mobile phase (e.g., 90:10 Acetonitrile/Water) and filter through a 0.45 µm syringe filter.[1]

  • Injection and Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the this compound peak, as determined by a standard injection.

  • Post-Purification: Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization.[1]

Protocol 2: Purification of this compound using Size-Exclusion Chromatography (SEC)

This protocol is suitable for desalting and removing smaller contaminants.

  • Column: A size-exclusion column with a fractionation range appropriate for small oligosaccharides (e.g., Bio-Gel P-4 or Sephadex G-25).[1]

  • Mobile Phase: Deionized water or a low concentration buffer (e.g., 50 mM ammonium acetate).[1]

  • Flow Rate: 0.5-1.0 mL/min.[1]

  • Detection: Refractive Index (RI) detector.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter if necessary.

  • Injection and Fraction Collection: Inject the sample and collect fractions based on the elution profile of a this compound standard. The this compound should elute after larger molecules but before smaller salts and contaminants.

Visualizations

The following diagrams illustrate common workflows and logical relationships in troubleshooting this compound purification.

G cluster_start Start: Chromatographic Issue Identified cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_end Outcome start Identify Issue (e.g., Poor Resolution, Peak Tailing) check_column Check Column (Type, Age, Contamination) start->check_column check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase check_system Check System (Pressure, Leaks, Flow Rate) start->check_system check_sample Check Sample (Concentration, Purity, Solvent) start->check_sample change_column Change Column Type/Chemistry check_column->change_column clean_system Clean System/Column check_column->clean_system optimize_gradient Optimize Gradient/Isocratic Elution check_mobile_phase->optimize_gradient modify_mobile_phase Modify Mobile Phase (e.g., add modifier) check_mobile_phase->modify_mobile_phase adjust_flow_rate Adjust Flow Rate check_system->adjust_flow_rate check_system->clean_system reduce_sample_load Reduce Sample Load check_sample->reduce_sample_load end_node Issue Resolved optimize_gradient->end_node change_column->end_node adjust_flow_rate->end_node modify_mobile_phase->end_node reduce_sample_load->end_node clean_system->end_node

Caption: A logical workflow for troubleshooting common chromatography issues.

G cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_post_purification Post-Purification crude_sample Crude this compound Mixture dissolve Dissolve in Initial Mobile Phase crude_sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto Column filter->inject separate Separation on Column inject->separate detect Detect with RI or ELSD separate->detect collect Collect Fractions detect->collect pool Pool Pure Fractions collect->pool evaporate Solvent Evaporation/Lyophilization pool->evaporate pure_product Pure this compound evaporate->pure_product

Caption: A typical experimental workflow for this compound purification.

References

Technical Support Center: Enzymatic Production of Maltooctaose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic production of maltooctaose (B131049).

Frequently Asked Questions (FAQs)

Q1: What are the common enzymes used for this compound production?

A1: this compound is primarily produced through enzymatic reactions using enzymes such as cyclodextrin (B1172386) glucanotransferase (CGTase), which catalyzes the conversion of starch and related α-1,4-glucans.[1][2] Other enzymes like this compound-forming amylases can also be employed to specifically hydrolyze starch into this compound. Some processes may also utilize a combination of enzymes, such as CGTase and cyclomaltodextrinase, in a one-pot synthesis approach to enhance yield.[3][4]

Q2: What are the typical substrates for enzymatic this compound synthesis?

A2: The most common and cost-effective substrate for producing this compound is starch.[2][4] Other α-1,4-glucans can also serve as substrates. In some methodologies, cyclodextrins (α-, β-, or γ-CDs) are used as starting materials, which are then opened by specific enzymes to yield linear maltooligosaccharides of a specific length.[5]

Q3: What are the key reaction parameters influencing this compound yield?

A3: The yield of this compound is significantly influenced by several critical parameters, including enzyme concentration, substrate concentration, temperature, pH, and reaction time.[6][7] The presence of specific metal ions, such as Ca²⁺, can also enhance the production of certain maltooligosaccharides.[3]

Q4: How can I monitor the progress of the enzymatic reaction?

A4: The progress of the reaction can be monitored by periodically taking samples from the reaction mixture and analyzing the product composition. High-performance liquid chromatography (HPLC) with evaporative light-scattering detection (ELS) is a common method for separating and quantifying maltooligosaccharides of different lengths.[8] Thin-layer chromatography (TLC) can also be used for a more qualitative assessment of product formation.[9]

Q5: What are the common downstream processing steps for purifying this compound?

A5: After the enzymatic reaction, the mixture typically contains a range of maltooligosaccharides, unreacted substrate, and the enzyme. Purification is essential to isolate this compound. Common purification techniques include chromatographic methods such as gel filtration chromatography and ion-exchange chromatography to separate the desired product based on size and charge.[10]

Troubleshooting Guide

Issue 1: Low this compound Yield

Low yield is a frequent challenge in the enzymatic production of this compound. The following troubleshooting steps can help identify and address the root cause.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and reaction time. Deviations from the optimal conditions can significantly decrease the yield.[6]

    • Verify pH: Ensure the pH of the reaction buffer is within the optimal range for the specific enzyme being used.

    • Confirm Temperature: Check that the reaction is conducted at the optimal temperature for enzyme activity and stability.

    • Optimize Reaction Time: A time-course experiment is recommended to determine the point of maximum this compound accumulation before it is further hydrolyzed or converted to byproducts.

  • Incorrect Enzyme or Substrate Concentration: The ratio of enzyme to substrate is crucial for efficient conversion.

    • Enzyme Loading: An insufficient amount of enzyme will lead to incomplete substrate conversion. Conversely, excessive enzyme might lead to rapid hydrolysis and the formation of smaller oligosaccharides.

    • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, which can decrease the reaction rate and overall yield.[11]

  • Enzyme Instability: The enzyme may lose activity over the course of the reaction due to thermal denaturation or unfavorable pH conditions.

    • Enzyme Immobilization: Consider co-immobilizing enzymes as combined cross-linked enzyme aggregates (Combi-CLEAs) to improve operational stability and reusability.[3]

    • Use of Stabilizers: The addition of certain ions (e.g., Ca²⁺) or other stabilizing agents can enhance enzyme stability.[3]

  • Byproduct Formation: The enzymatic reaction may produce a mixture of maltooligosaccharides of varying lengths, as well as cyclodextrins, reducing the specific yield of this compound.

    • Enzyme Specificity: Use an enzyme with high specificity for producing this compound. Protein engineering strategies can be employed to improve the product specificity of enzymes like CGTases.[12]

    • Reaction Control: Carefully control the reaction time to stop the reaction when the concentration of this compound is at its peak.

Issue 2: Presence of Impurities in the Final Product

The final product may be contaminated with other maltooligosaccharides, unreacted starch, or the enzyme itself.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted substrate in the mixture.

    • Optimize Reaction Time and Enzyme Concentration: Ensure sufficient reaction time and enzyme concentration for complete substrate conversion.

  • Non-specific Enzyme Activity: The enzyme may produce a broad spectrum of products.

    • Enzyme Selection: Choose an enzyme known for its high specificity in producing this compound.

  • Inefficient Purification: The purification protocol may not be effective in separating this compound from other components.

    • Optimize Chromatography Conditions: Adjust the parameters of your chromatographic separation, such as the type of resin, elution buffer, and flow rate, to improve the resolution between this compound and other oligosaccharides.

Data Presentation

Table 1: Optimal Reaction Conditions for Maltoheptaose (B131047) (DP7) Production via a One-Pot Cascade Reaction

ParameterOptimal Value
Temperature30 °C
pH7.0
Enzyme Ratio (GaCGT:BsCD)80 U/g : 1 U/g
Substrate (Soluble Starch)30 g/L
AdditiveCa²⁺
Data extracted from a study on a one-pot cascade reaction for maltoheptaose production.[3]

Experimental Protocols

Protocol 1: Enzymatic Production of this compound using CGTase

This protocol provides a general framework for the production of this compound from starch using Cyclodextrin Glucanotransferase (CGTase).

Materials:

  • Soluble starch

  • Cyclodextrin Glucanotransferase (CGTase)

  • Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 7.5)[8]

  • Calcium chloride (CaCl₂) solution (if required for enzyme stability)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

Procedure:

  • Substrate Preparation: Prepare a solution of soluble starch (e.g., 1-5% w/v) in the reaction buffer. Heat the solution to gelatinize the starch completely, then cool it to the desired reaction temperature.

  • pH Adjustment: Adjust the pH of the starch solution to the optimal pH for the CGTase being used.

  • Enzyme Addition: Add the CGTase to the starch solution. The optimal enzyme concentration should be determined experimentally. If required, add CaCl₂ to the reaction mixture.

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined period.

  • Reaction Termination: Stop the reaction by inactivating the enzyme, for example, by boiling the mixture for 10-15 minutes or by adding a denaturing agent.

  • Analysis: Analyze the product composition using HPLC or TLC to determine the yield of this compound.

  • Purification: Purify the this compound from the reaction mixture using appropriate chromatographic techniques.

Visualizations

Enzymatic_Production_Workflow Substrate Substrate Preparation (e.g., Starch Solution) Reaction Enzymatic Reaction (CGTase, Optimal pH & Temp) Substrate->Reaction Add Enzyme Termination Reaction Termination (e.g., Heat Inactivation) Reaction->Termination Stop Reaction Purification Purification (e.g., Chromatography) Termination->Purification Product Pure this compound Purification->Product

Caption: Workflow for the enzymatic production of this compound.

Maltooctaose_Enzymatic_Pathway Starch Starch (α-1,4-glucan) CGTase Cyclodextrin Glucanotransferase (CGTase) Starch->CGTase Intermediates Cyclodextrins & Linear Oligosaccharides CGTase->Intermediates Transglycosylation/ Cyclization This compound This compound (G8) Intermediates->this compound Disproportionation/ Hydrolisis Byproducts Other Maltooligosaccharides (G1-G7, G9+) Intermediates->Byproducts

Caption: Enzymatic conversion of starch to this compound by CGTase.

References

Technical Support Center: Addressing Stability Issues of Maltooctaose in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maltooctaose (B131049). The information is designed to help you anticipate and resolve stability issues to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the stability of its solution critical?

This compound is a maltooligosaccharide, a linear chain of eight glucose units linked by α-1,4 glycosidic bonds. It is utilized as a substrate for various enzymes, a standard for analytical methods, and in biopharmaceutical research. The stability of this compound solutions is paramount because its degradation into smaller oligosaccharides (like maltose (B56501) and glucose) can lead to inaccurate experimental results, altered biological activity, and inconsistent product performance.

Q2: What are the primary factors that cause this compound degradation in solution?

This compound in aqueous solutions is primarily susceptible to two main degradation pathways:

  • Acid- and Base-Catalyzed Hydrolysis: The α-1,4-glycosidic bonds are susceptible to cleavage under both acidic and alkaline conditions.[1] The rate of this hydrolysis is significantly influenced by pH and temperature.

  • Enzymatic Degradation: Contaminating enzymes, particularly α-amylases, can rapidly hydrolyze the glycosidic bonds of this compound.[2]

Q3: What are the optimal storage conditions for this compound solutions to ensure long-term stability?

To minimize degradation, this compound solutions should be stored under controlled conditions. The key parameters to manage are temperature and pH. For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is the most effective strategy to slow down both chemical hydrolysis and potential microbial growth. It is also advisable to prepare stock solutions in a buffer with a pH near neutral (6.5-7.5) and to sterile-filter the solution.

Q4: How does pH affect the stability of this compound in solution?

This compound is most stable in solutions with a near-neutral pH. Strongly acidic or basic conditions promote the hydrolysis of its glycosidic bonds.[3] While specific kinetic data for this compound is limited, studies on other oligosaccharides show that the rate of hydrolysis increases significantly as the pH moves away from neutral.[4][5]

Q5: How does temperature impact the stability of this compound solutions?

Elevated temperatures accelerate the rate of both chemical (acid/base-catalyzed) and enzymatic hydrolysis of this compound.[1][6] Therefore, it is crucial to store solutions at low temperatures and to minimize the time that solutions are kept at room temperature or higher during experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter with this compound solutions in a question-and-answer format.

Problem 1: My analytical results (e.g., HPLC) show unexpected peaks corresponding to smaller sugars (maltose, glucose, etc.).

  • Possible Cause A: Acid or Base Hydrolysis. Your solution may be at a non-neutral pH, or it may have been exposed to high temperatures.

    • Solution:

      • Verify the pH of your this compound solution. If it is acidic or basic, prepare a fresh solution using a neutral buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).

      • Review your experimental protocol to identify any steps involving high temperatures that could be shortened or performed at a lower temperature.

      • When preparing solutions, avoid heating for extended periods to dissolve the this compound powder. Gentle warming and vortexing are preferred.[7]

  • Possible Cause B: Enzymatic Contamination. Your solution may be contaminated with amylases.

    • Solution:

      • Ensure all glassware and plasticware are sterile. Autoclaving or using sterile, disposable labware is recommended.

      • Use high-purity, sterile water or buffer to prepare your solutions.

      • Filter-sterilize the final this compound solution through a 0.22 µm filter before storage and use.

      • If enzymatic contamination is suspected in a reagent, consider heat-inactivating the reagent if possible without compromising its function, or sourcing a higher purity grade.

Problem 2: I observe turbidity, cloudiness, or sediment in my this compound solution.

  • Possible Cause: Microbial Contamination. Bacteria, yeast, or mold may be growing in the solution, using this compound as a carbon source.

    • Solution:

      • Do not use the contaminated solution. Discard it immediately.

      • Prepare a fresh solution using sterile techniques, including sterile water/buffer and sterile containers.

      • Filter-sterilize the new solution through a 0.22 µm filter.

      • Store the solution at 2-8°C for short-term use or frozen at -20°C or -80°C for long-term storage to inhibit microbial growth.

Problem 3: The pH of my unbuffered this compound solution decreases over time, especially after heating.

  • Possible Cause: Thermal Degradation. Heating oligosaccharide solutions can lead to the formation of acidic degradation products.[6]

    • Solution:

      • Whenever possible, use a buffered solution (e.g., 10 mM phosphate buffer, pH 7.0) to maintain a stable pH.

      • Minimize the exposure of your this compound solution to high temperatures.

      • If heating is unavoidable, keep the duration as short as possible.

Data Presentation

Table 1: Factors Affecting this compound Stability in Aqueous Solution
FactorConditionEffect on StabilityRecommendation
pH Acidic (< 6.0)Increased rate of hydrolysisBuffer solution to pH 6.5-7.5
Neutral (6.5-7.5)Optimal stabilityMaintain neutral pH
Alkaline (> 8.0)Increased rate of hydrolysisBuffer solution to pH 6.5-7.5
Temperature -20°C to -80°CHigh stability (long-term)Long-term storage
2-8°CGood stability (short-term)Short-term storage
Room Temperature (~25°C)Moderate degradation over timeMinimize exposure
Elevated (> 40°C)Rapid degradationAvoid whenever possible
Enzymes Amylase contaminationRapid hydrolysisUse sterile techniques, sterile filtration
Microbial ContaminationRapid degradation, turbidityUse sterile techniques, sterile filtration, proper storage
Table 2: Illustrative Hydrolysis Rates of Oligosaccharides under Different Conditions*
pHTemperature (°C)Half-life (t½)
4.080Hours
4.0100Minutes
7.080Days
7.0100Hours
9.080> Weeks
9.0100Days

*Note: These values are illustrative and based on data for fructooligosaccharides to demonstrate the relative effects of pH and temperature.[4][5] Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Materials:

  • This compound powder (>95% purity)

  • Sterile, high-purity water or 10 mM Sodium Phosphate Buffer (pH 7.0)

  • Sterile conical tubes or vials

  • Sterile 0.22 µm syringe filter

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile container.

  • Add the desired volume of sterile water or phosphate buffer to achieve the target concentration.

  • Gently vortex or swirl the container to dissolve the powder. If necessary, warm the solution slightly (not exceeding 40°C) to aid dissolution.

  • Once fully dissolved, filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: HPLC Method for Monitoring this compound Degradation

Instrumentation:

  • HPLC system with a Refractive Index (RI) detector[7]

  • Carbohydrate analysis column (e.g., Amino-based column, 250 x 4.6 mm, 5 µm)[7]

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v), isocratic[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Detector Temperature: 35°C

Procedure:

  • Sample Preparation: At specified time points during your stability study, withdraw an aliquot of the this compound solution. Dilute the sample with the mobile phase to a concentration within the linear range of the detector. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to generate a calibration curve. Also, prepare standards of potential degradation products (glucose, maltose, etc.) to determine their retention times.

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Data Processing: Identify and integrate the peaks corresponding to this compound and its degradation products. Quantify the amount of each component using the calibration curves. The decrease in the this compound peak area and the corresponding increase in degradation product peak areas over time will indicate the rate of degradation.

Mandatory Visualization

Maltooctaose_Degradation_Pathways cluster_acid_base Acid/Base Hydrolysis This compound This compound Maltoheptaose Maltoheptaose + Glucose This compound->Maltoheptaose H+ or OH- Maltopentaose Maltopentaose + Maltotriose This compound->Maltopentaose α-Amylase Maltoheptaose->Maltopentaose H+ or OH- Maltose Maltose Maltopentaose->Maltose H+ or OH- Maltopentaose->Maltose α-Amylase Glucose Glucose Maltose->Glucose H+ or OH- Experimental_Workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis Analysis A Prepare this compound Solution in Buffer B Sterile Filter (0.22 µm) A->B C Aliquot into single-use tubes B->C D Store at different conditions (e.g., 4°C, 25°C, 40°C) C->D E Sample at Time Points (T=0, 1d, 7d, 30d) D->E F Dilute and Filter Sample E->F G HPLC-RI Analysis F->G H Quantify Degradation Products G->H Troubleshooting_Logic Start Instability Observed (e.g., extra peaks, turbidity) Q1 Is the solution turbid? Start->Q1 A1_Yes Microbial Contamination Q1->A1_Yes Yes Q2 Are there extra peaks in HPLC? Q1->Q2 No A1_Action Action: - Discard Solution - Use Sterile Technique - Sterile Filter - Store Properly A1_Yes->A1_Action A2_Yes Degradation Occurred Q2->A2_Yes Yes End Stable Solution Q2->End No Q3 Was the solution exposed to extreme pH or high temp? A2_Yes->Q3 A3_Yes Acid/Base Hydrolysis or Thermal Degradation Q3->A3_Yes Yes A3_No Suspect Enzymatic Contamination Q3->A3_No No A3_Action Action: - Buffer to neutral pH - Avoid high temperatures - Minimize exposure time A3_Yes->A3_Action A3_No_Action Action: - Use sterile reagents/glassware - Test for amylase activity A3_No->A3_No_Action

References

overcoming poor resolution in maltooctaose HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor resolution in maltooctaose (B131049) High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and provides step-by-step solutions to enhance the resolution and quality of your this compound separations.

1. Why am I seeing broad or tailing peaks for this compound?

Poor peak shape is a common problem in oligosaccharide analysis and can be attributed to several factors:

  • Anomeric Forms: this compound, as a reducing sugar, can exist in α and β anomeric forms in solution. These forms can partially separate on the HPLC column, leading to broadened or split peaks.[1]

    • Solution: To promote the rapid interconversion between anomers and obtain a single, sharp peak, consider adding a small amount of a weak base to your mobile phase, such as 0.1% ammonium (B1175870) hydroxide.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion and broadening.[1][2]

    • Solution: Try reducing the injection volume or diluting your sample.[1][2]

  • Column Contamination: Accumulation of contaminants on the column can impair its performance and lead to poor peak shape.[1]

    • Solution: Flush the column with a strong solvent that is compatible with your stationary phase. If the problem persists, the column may need to be replaced.[1]

  • Incompatible Sample Solvent: Dissolving your sample in a solvent that is significantly stronger (more polar in HILIC) than the initial mobile phase can cause peak distortion.[1]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1]

2. What causes poor resolution between this compound and other maltooligosaccharides?

Inadequate separation between adjacent peaks is a critical issue that can affect the accuracy of quantification. Here are the likely causes and their solutions:

  • Inappropriate Mobile Phase Composition: The composition of the mobile phase is crucial for achieving good separation.[1] For Hydrophilic Interaction Liquid Chromatography (HILIC), which is commonly used for oligosaccharide analysis, a high organic content (typically acetonitrile) is necessary for retaining polar analytes like this compound.[1]

    • Solution: Optimize the mobile phase gradient. A shallow gradient with a slow, gradual increase in the aqueous portion often improves the resolution between closely eluting oligosaccharides.[1]

  • Incorrect Flow Rate: The flow rate of the mobile phase can significantly impact resolution.

    • Solution: A slower flow rate generally provides better separation but increases the analysis time. Experiment with reducing the flow rate to improve resolution.[2]

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times and affect selectivity, thereby impacting resolution.[1][2]

    • Solution: Use a column oven to maintain a stable and consistent temperature throughout your analysis.[1] Subtle temperature changes of even ±2°C can be enough to optimize resolution for challenging separations.[3]

  • Suboptimal Column Choice: The choice of stationary phase is critical for selectivity.

    • Solution: For maltooligosaccharides, HILIC columns with amide-based stationary phases are often a good choice. If you are not achieving the desired resolution, consider trying a different HILIC column chemistry or a column with a smaller particle size to increase efficiency.

3. Why are my retention times for this compound shifting between runs?

Inconsistent retention times can compromise the reliability of your results. The following are common causes for retention time drift:

  • Inadequate Column Equilibration: It is essential to allow the column to fully equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient. For HILILC, this equilibration can take longer than for reversed-phase chromatography.[1]

    • Solution: Ensure a sufficient equilibration time between runs until a stable baseline is achieved.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent.[1]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation.[1]

  • Pump Performance Issues: Inconsistent flow from the pump can lead to variable retention times.[1]

    • Solution: Check the HPLC system for leaks and ensure the pump seals are in good condition.[1]

Data Presentation: Optimizing HPLC Parameters

The following tables summarize key parameters that can be adjusted to improve the resolution of this compound analysis. These are intended as starting points, and optimal conditions may vary depending on the specific application and instrumentation.

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase Composition (Acetonitrile:Aqueous Buffer)Expected Impact on ResolutionRecommendations
High Acetonitrile (>80%)Increased retention of this compound, potentially better separation from less polar interferences.Start with a high organic content and gradually decrease it in a shallow gradient for optimal resolution of maltooligosaccharides.[1]
Low Acetonitrile (<60%)Decreased retention, faster elution, but may lead to co-elution with other polar compounds.Generally not recommended for initial HILIC separation of this compound.
Addition of Weak Base (e.g., 0.1% NH4OH)Improved peak shape (sharper peaks) by accelerating anomer interconversion.Recommended for reducing peak broadening and tailing caused by anomers.[1]
Use of Different Buffers (e.g., Ammonium Formate)Can influence selectivity and peak shape.Ammonium formate (B1220265) is a common buffer for HILIC-ELSD analysis of carbohydrates.

Table 2: Effect of Temperature on HPLC Parameters

Column TemperatureImpact on Retention TimeImpact on ResolutionRecommendations
Increasing TemperatureDecreases retention time.[3]Can improve or decrease resolution depending on the specific analytes. Higher temperatures can improve efficiency but may reduce selectivity.[3]A stable temperature is crucial. Use a column oven.[1] A common starting point is 35°C.[4] Experiment with small temperature adjustments (e.g., ±5°C) to optimize selectivity.
Decreasing TemperatureIncreases retention time.[3]May improve resolution for some closely eluting compounds by increasing interaction with the stationary phase.[3]Can be beneficial if co-elution is an issue, but will lead to longer run times.

Experimental Protocols

Detailed Methodology for this compound Analysis using HILIC-ELSD

This protocol provides a general procedure for the analysis of this compound. Optimization may be required based on your specific sample and instrumentation.

1. Materials and Reagents

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Ammonium formate (LC-MS grade)

  • Formic acid (for pH adjustment)

  • 0.22 µm syringe filters

2. Sample Preparation

  • Prepare a stock solution of the this compound standard (e.g., 1 mg/mL) in the initial mobile phase composition (e.g., 80:20 acetonitrile:water).

  • For unknown samples, dissolve an accurately weighed amount in the initial mobile phase to achieve a concentration within the expected linear range of the detector.

  • Vortex the sample to ensure it is fully dissolved.

  • Filter the sample through a 0.22 µm syringe filter before injection.[5]

3. HPLC System and Conditions

  • Column: HILIC Amide column (e.g., 4.6 x 250 mm, 3.5 µm)

  • Mobile Phase A: 80% Acetonitrile in Water

  • Mobile Phase B: 30% Acetonitrile in Water

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 35°C[4]

  • Injection Volume: 10 µL[4]

  • Detector: Evaporative Light Scattering Detector (ELSD)

    • Drift Tube Temperature: 50°C[4]

    • Nebulizer Gas Pressure: 350 KPa[4]

4. Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.001000
16.000100
16.011000
30.001000

Note: This is an example gradient. The gradient profile should be optimized for your specific separation.

5. System Equilibration and Analysis

  • Equilibrate the column with the initial mobile phase (100% A) for at least 30 minutes or until a stable baseline is observed.[1]

  • Inject a blank (initial mobile phase) to ensure the system is clean.

  • Inject the this compound standard to determine its retention time.

  • Inject the unknown samples.

  • After the analysis, flush the column with a high percentage of the aqueous mobile phase component before storing it according to the manufacturer's instructions.

Visualizations

Troubleshooting Workflow for Poor HPLC Resolution

G Troubleshooting Workflow for Poor HPLC Resolution start Poor Resolution Observed check_peak_shape Assess Peak Shape start->check_peak_shape broad_tailing Broad or Tailing Peaks? check_peak_shape->broad_tailing Yes coelution Co-eluting Peaks? check_peak_shape->coelution No anomers Check for Anomers broad_tailing->anomers overload Check for Column Overload broad_tailing->overload If sharp peaks but broad at base contamination Check for Column Contamination broad_tailing->contamination If issue persists mobile_phase Optimize Mobile Phase coelution->mobile_phase flow_rate Optimize Flow Rate coelution->flow_rate temperature Optimize Temperature coelution->temperature column_choice Evaluate Column Choice coelution->column_choice If other optimizations fail add_base Add Weak Base to Mobile Phase (e.g., 0.1% NH4OH) anomers->add_base Likely end Resolution Improved add_base->end reduce_conc Reduce Sample Concentration/Injection Volume overload->reduce_conc reduce_conc->end flush_column Flush Column with Strong Solvent contamination->flush_column flush_column->end adjust_gradient Adjust Gradient (shallower) mobile_phase->adjust_gradient adjust_gradient->end reduce_flow Reduce Flow Rate flow_rate->reduce_flow reduce_flow->end adjust_temp Adjust Column Temperature (±5°C) temperature->adjust_temp adjust_temp->end change_column Try Different HILIC Column/Particle Size column_choice->change_column change_column->end G Key Parameters Influencing HPLC Resolution cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrument Instrumental Parameters Resolution Resolution (Rs) Composition Composition (e.g., % Acetonitrile) Composition->Resolution affects Selectivity & Retention pH pH pH->Resolution affects Peak Shape & Selectivity Additives Additives (e.g., Buffers, Bases) Additives->Resolution improves Peak Shape StationaryPhase Stationary Phase (e.g., Amide, Silica) StationaryPhase->Resolution determines Selectivity ParticleSize Particle Size (µm) ParticleSize->Resolution affects Efficiency Dimensions Dimensions (L x ID) Dimensions->Resolution affects Efficiency FlowRate Flow Rate (mL/min) FlowRate->Resolution affects Efficiency Temperature Temperature (°C) Temperature->Resolution affects Selectivity & Efficiency InjectionVolume Injection Volume (µL) InjectionVolume->Resolution can cause Overload

References

minimizing interference in maltooctaose-based enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and achieve reliable results in maltooctaose-based enzyme assays.

Frequently Asked Questions (FAQs)

Q1: Why is This compound (B131049) used as a substrate in enzyme assays?

This compound, a maltooligosaccharide, is a well-defined substrate with a known molecular structure and weight. This allows for more precise and reproducible kinetic studies compared to heterogeneous substrates like starch. Utilizing a defined substrate such as this compound is critical for studies on enzyme specificity and for obtaining reliable kinetic parameters.[1]

Q2: What are the common methods for measuring enzyme activity with this compound?

Two primary methods are commonly adapted for use with this compound:

  • Continuous Coupled Enzymatic Assay: In this method, the products of this compound hydrolysis by the enzyme of interest (e.g., α-amylase) are further processed by a series of coupling enzymes. This cascade ultimately leads to the production of a chromophore, such as NADPH, which can be continuously monitored by measuring the change in absorbance at 340 nm.[2]

  • Discontinuous Colorimetric Assay (DNS Method): This method quantifies the reducing sugars produced from the enzymatic hydrolysis of this compound. The reaction is stopped at a specific time, and the 3,5-dinitrosalicylic acid (DNS) reagent is added. The DNS is reduced by the newly formed reducing sugars, resulting in a color change that can be measured spectrophotometrically at 540 nm.[2][3]

Q3: What are the optimal conditions for an α-amylase assay using a malto-oligosaccharide substrate?

Optimal conditions can vary depending on the source of the α-amylase. However, a common starting point is a pH between 6.7 and 7.1 and a temperature of approximately 37°C.[2][4] It is always recommended to determine the optimal pH and temperature for your specific enzyme and experimental conditions.

Q4: What are some common substances that can interfere with this compound-based assays?

Several substances can interfere with these assays. It is crucial to consider the components of your sample matrix. Common interfering substances include:

  • Chelating Agents: EDTA can interfere with the assay.[4]

  • Certain anticoagulants: Fluoride and citrate (B86180) should be avoided.[4]

  • High concentrations of other biomolecules: While typical physiological concentrations of bilirubin, hemoglobin, glucose, and ascorbic acid may not interfere, very high levels can be problematic.[4][5]

  • Components of complex samples: Samples from natural sources, like plant extracts, may contain colored compounds that absorb light at the detection wavelength.[1]

  • Reagent Contamination: Reagents may be contaminated with reducing substances or competing enzymes.[1]

Q5: How can I tell if a test compound is a promiscuous inhibitor?

Promiscuous inhibitors often act by forming aggregates that non-specifically inhibit enzymes. This type of inhibition is often sensitive to detergents. A common way to test for this is to perform the assay in the presence and absence of a non-ionic detergent like Triton X-100 (e.g., at a concentration of 0.01%). A significant decrease in inhibition in the presence of the detergent suggests that the compound may be an aggregating inhibitor.

Troubleshooting Guides

Issue 1: High Background Signal in Blank Wells

A high background signal in wells without the enzyme can obscure the true signal from the enzymatic reaction, leading to inaccurate results.[1]

Troubleshooting Workflow for High Background Signal

high_background start High Background Signal check_substrate Check Substrate Purity start->check_substrate check_reagents Check Reagent Contamination start->check_reagents check_sample Assess Sample-Related Interference start->check_sample check_browning Consider Non-Enzymatic Browning start->check_browning sub_solution Solution: - Use high-purity this compound. - Run a blank with substrate alone. check_substrate->sub_solution reagent_solution Solution: - Test reagents individually. - Prepare fresh solutions. check_reagents->reagent_solution sample_solution Solution: - Include a sample blank (sample without enzyme). - Centrifuge or filter turbid samples. check_sample->sample_solution browning_solution Solution: - Minimize heating steps where possible. - Use appropriate controls. check_browning->browning_solution

Caption: Troubleshooting workflow for high background signal.

Potential Cause Description Recommended Solution
Substrate Impurity The this compound may contain contaminating reducing sugars.[1]Use a higher purity grade of this compound. You can assess the purity by monitoring a blank reaction containing only the substrate and assay buffer.[1]
Reagent Contamination One or more of the assay reagents may be contaminated with a reducing substance or a competing enzyme.[1]Prepare fresh reagents and test them individually to identify the source of contamination.
Sample-Related Interference Colored or turbid compounds in the sample can absorb light at the detection wavelength.[1]Run a sample blank containing the sample and all reagents except the enzyme. If the sample is turbid, centrifuge or filter it before the assay.
Non-Enzymatic Browning Samples with a high concentration of sugars can undergo Maillard reactions or caramelization, producing colored products.[1]Minimize any heating steps if possible and use appropriate controls to subtract the background color.
Issue 2: Weak or No Signal

A weak or absent signal suggests a problem with the enzyme's activity or the detection system.

Troubleshooting Workflow for Weak or No Signal

weak_signal start Weak or No Signal check_inhibition Check for Enzyme Inhibition start->check_inhibition check_buffer Verify Buffer Conditions start->check_buffer check_enzyme Assess Enzyme Storage and Handling start->check_enzyme check_substrate_conc Evaluate Substrate Concentration start->check_substrate_conc inhibition_solution Solution: - Perform a spike-recovery experiment. - If inhibition is suspected, dilute the sample. check_inhibition->inhibition_solution buffer_solution Solution: - Ensure optimal pH, ionic strength, and cofactor concentration. check_buffer->buffer_solution enzyme_solution Solution: - Aliquot enzyme stocks to avoid freeze-thaw cycles. - Verify enzyme activity with a positive control. check_enzyme->enzyme_solution substrate_solution Solution: - Ensure substrate concentration is not limiting. - Optimize substrate concentration if necessary. check_substrate_conc->substrate_solution

Caption: Troubleshooting workflow for weak or no signal.

Potential Cause Description Recommended Solution
Enzyme Inhibition A compound in your sample may be inhibiting the enzyme.[1]Perform a spike-recovery experiment by adding a known amount of purified enzyme to your sample to see if its activity is recovered. If inhibition is suspected, you may need to dilute your sample.
Incorrect Buffer Conditions The pH, ionic strength, or concentration of necessary co-factors in your buffer may not be optimal for your enzyme.[1]Verify that the buffer composition and pH are correct. The optimal pH for human salivary and pancreatic α-amylases is typically between 6.7 and 7.0.[2]
Improper Enzyme Storage The enzyme may have lost activity due to incorrect storage, handling, or repeated freeze-thaw cycles.[1]Always store the enzyme according to the manufacturer's instructions. It is good practice to aliquot enzyme stocks to minimize freeze-thaw cycles. Confirm the activity of your enzyme stock with a positive control.
Substrate Concentration Too Low The concentration of this compound may be limiting the reaction rate.[1]Ensure that the substrate concentration is sufficient for the amount of enzyme being used. You may need to perform a substrate titration to determine the optimal concentration.

Data Presentation

Table 1: Common Assay Conditions for α-Amylase with Malto-oligosaccharide Substrates

Parameter Human Pancreatic α-Amylase Human Salivary α-Amylase Source
Optimal pH 7.06.7 - 7.0[2]
Optimal Temperature ~37 °C~37 °C[2]
Km for Maltopentaose 0.48 mmol/LNot Specified[2]

Table 2: Common Interferences and Non-Interfering Concentrations

Substance Effect/Concentration Source
EDTA, Fluoride, Citrate Interfering[4]
Bilirubin No interference up to 170 µmol/L[4]
Hemoglobin No interference up to a certain concentration (specifics vary by assay)[4]
Glucose No interference up to 100 mmol/L[4]
Ascorbic Acid No interference up to 1 mmol/L[4]
Acarbose Known inhibitor of α-amylase[6][7]
Phenolic Compounds Potential inhibitors[8]

Experimental Protocols

Protocol 1: Discontinuous Colorimetric (DNS) Assay for α-Amylase Activity

This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.

Reagents:

  • Assay Buffer: 20 mM Sodium Phosphate buffer, pH 6.9, containing 6.7 mM NaCl.[9]

  • This compound Solution: 1% (w/v) this compound dissolved in assay buffer. Prepare fresh.

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water with gentle heating. Slowly add 30 g of sodium potassium tartrate tetrahydrate. Then, add 20 mL of 2 N NaOH. Adjust the final volume to 100 mL with distilled water. Store in a dark bottle at room temperature.[3][10]

  • Maltose (B56501) Standard Solution: 0.2% (w/v) maltose in distilled water for the standard curve.[9]

Procedure:

  • Prepare Maltose Standard Curve:

    • Create a series of maltose standards (e.g., 0.1 to 2.0 mg/mL) by diluting the maltose standard solution.

    • To 1 mL of each standard, add 1 mL of DNS reagent.

    • Include a blank with 1 mL of distilled water and 1 mL of DNS reagent.

    • Boil all tubes for 5-15 minutes.[3]

    • Cool the tubes on ice and add 9 mL of distilled water to each.

    • Measure the absorbance at 540 nm.

    • Plot absorbance vs. mg of maltose to create a standard curve.

  • Enzyme Reaction:

    • Pipette 0.5 mL of the 1% this compound solution into a test tube.

    • Equilibrate the tube at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 0.5 mL of your diluted enzyme sample and start a timer.

    • Incubate for a precise period (e.g., 10 minutes). Ensure the reaction is within the linear range.

    • Stop the reaction by adding 1 mL of the DNS reagent.

    • Prepare a blank by adding 1 mL of DNS reagent to 0.5 mL of the this compound solution before adding 0.5 mL of the enzyme sample.[3]

  • Color Development and Measurement:

    • Boil all tubes (samples and blank) in a boiling water bath for 5-15 minutes.[3]

    • Cool the tubes to room temperature and add 9 mL of distilled water to each.

    • Measure the absorbance at 540 nm against the blank.

  • Data Analysis:

    • Determine the amount of maltose produced in your samples using the standard curve.

    • Calculate the enzyme activity. One unit (U) is often defined as the amount of enzyme that liberates 1 µmol of reducing sugar equivalents per minute under the specified assay conditions.

Protocol 2: Continuous Coupled Enzymatic Assay for α-Amylase Activity

This protocol is adapted for a 96-well plate format.

Enzymatic Reaction Cascade

coupled_assay cluster_0 cluster_1 cluster_2 cluster_3 This compound This compound Amylase α-Amylase Products Maltose + Maltotriose This compound->Products α-Amylase Glucosidase α-Glucosidase Glucose Glucose Products->Glucose α-Glucosidase Hexokinase Hexokinase G6P Glucose-6-Phosphate Glucose->G6P Hexokinase (ATP -> ADP) G6PDH G6P-Dehydrogenase NADPH NADPH (Absorbance at 340 nm) G6P->NADPH G6P-Dehydrogenase (NADP+ -> NADPH)

Caption: NADP-Coupled Enzymatic Reaction Cascade.

Procedure:

  • Prepare Reagents: Prepare assay buffer, this compound solution, a coupling enzyme mix (containing α-glucosidase, hexokinase, and glucose-6-phosphate dehydrogenase), and an ATP/NADP+ solution.

  • Reaction Mixture: In each well of a 96-well plate, prepare a master mix containing the assay buffer, coupling enzyme mix, and ATP/NADP+ solution.

  • Add Substrate: Add the this compound solution to each well.

  • Equilibration: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate and to establish a baseline reading.[2]

  • Initiate Reaction: Add the α-amylase sample to each well to start the reaction.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-20 minutes), taking readings at regular intervals.[2]

  • Data Analysis: Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve. The amylase activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).[2]

References

Technical Support Center: Optimizing Maltooctaose Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for maltooctaose (B131049) hydrolysis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during this compound hydrolysis experiments.

1. Why is the hydrolysis yield of this compound unexpectedly low?

Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Sub-optimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and reaction time. Deviations from the optimal ranges for the specific enzyme used can significantly decrease the yield.[1]

  • Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors. Heavy metal ions like copper and lead can act as strong inhibitors for some amylases.[2]

  • Incorrect Substrate or Enzyme Concentration: An imbalance in the enzyme-to-substrate ratio can lead to incomplete hydrolysis. Very high substrate concentrations can sometimes lead to substrate inhibition or reduced enzyme activity if not properly optimized.[2][3]

  • Product Inhibition: The accumulation of hydrolysis products, such as glucose and smaller oligosaccharides, can inhibit the activity of the enzyme.[4]

  • Transglucosidase Activity: Some enzymes, like transglucosidases, can catalyze transfer reactions in addition to hydrolysis, leading to the formation of undesired larger oligosaccharides and reducing the yield of the target hydrolysis products.[5][6]

2. How can I determine the optimal pH for my hydrolysis reaction?

The optimal pH for enzymatic hydrolysis of this compound varies depending on the enzyme being used.

  • Fungal Alpha-Amylase: The optimal pH range is typically between 4.8 and 5.4 at 40°C. For maximum stability, a pH range of 6.0-8.0 is recommended. If a high reaction rate is the priority, the pH should be below 5.5.[2]

  • Bacterial Alpha-Amylase: Some bacterial alpha-amylases exhibit optimal activity in a pH range of 5.5-6.0.[7] Another variant from Bacillus licheniformis has an optimal pH range of 6.0-7.0.

  • Glucoamylase: The optimal pH for glucoamylase from Aspergillus niger is around 5.5.[8]

To experimentally determine the optimal pH, a series of reactions should be set up across a range of pH values using different buffer systems, while keeping all other parameters (temperature, substrate concentration, enzyme concentration) constant. The product formation at each pH is then measured to identify the optimum.

3. What is the optimal temperature for this compound hydrolysis?

Temperature is a critical parameter for enzyme activity.

  • Fungal Alpha-Amylase: The optimal temperature is around 55°C, with an effective range of 45-55°C. At high substrate concentrations, the enzyme can be effective up to 65°C.[2]

  • Bacterial Alpha-Amylase: A broad range of optimal temperatures has been reported depending on the source, from 50°C to as high as 95°C in the presence of calcium ions for thermostable variants.[7][9] An alpha-amylase from Bacillus licheniformis has an optimal temperature range of 65-75°C.

  • Glucoamylase: For glucoamylase from Aspergillus niger, an optimal temperature of 40°C has been reported.[8] However, studies on maltodextrin (B1146171) hydrolysis have been conducted at temperatures between 40 and 80°C.[10]

The optimal temperature can be determined by conducting the hydrolysis reaction at various temperatures under the optimal pH and measuring the product yield.

4. How do substrate and enzyme concentrations affect the reaction?

The concentrations of both this compound (substrate) and the enzyme are crucial for reaction efficiency.

  • Substrate Concentration: Initially, increasing the substrate concentration will increase the reaction rate. However, at very high concentrations, the enzyme can become saturated, and the rate will plateau. In some cases, high substrate concentrations can even lead to inhibition.

  • Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, assuming the substrate is not limiting. Increasing the enzyme concentration will increase the rate of hydrolysis. However, using excessive amounts of enzyme can be costly and may not be economically viable for large-scale production.[11]

It is important to determine the optimal enzyme-to-substrate ratio experimentally to achieve a balance between reaction rate and cost-effectiveness.

5. My hydrolysis is producing a mixture of different oligosaccharides instead of the desired product. What could be the cause?

The formation of a mixture of oligosaccharides can be due to several factors:

  • Enzyme Specificity: The enzyme you are using may not be specific for the desired hydrolysis product. For example, some alpha-amylases randomly cleave internal α-1,4 glycosidic bonds, leading to a variety of smaller oligosaccharides.

  • Transglucosidase Side Reactions: As mentioned earlier, some enzymes possess transglucosidase activity, which can lead to the synthesis of new, larger oligosaccharides with different linkage types (e.g., α-1,6).[5]

  • Reaction Time: An insufficient reaction time may result in incomplete hydrolysis, leaving a mixture of the starting material and intermediate products. Conversely, an excessively long reaction time could lead to further degradation of the desired product into smaller sugars.[1]

To address this, consider using a more specific enzyme, optimizing the reaction time, or purifying the desired product from the reaction mixture using techniques like chromatography.

Data Summary

The following table summarizes the optimal reaction conditions for common enzymes used in this compound hydrolysis.

EnzymeSourceOptimal pHOptimal Temperature (°C)
Alpha-AmylaseFungal (Aspergillus oryzae)4.8 - 5.4[2]55[2]
Alpha-AmylaseBacterial (Bacillus sp.)5.5 - 6.0[7]85 - 95 (with Ca²⁺)[7]
Alpha-AmylaseBacterial (Bacillus licheniformis)6.0 - 7.065 - 75
GlucoamylaseAspergillus niger5.5[8]40[8]

Experimental Protocols

Protocol 1: Determination of Optimal pH

  • Prepare a series of buffer solutions with a range of pH values (e.g., pH 4.0 to 8.0 in 0.5 unit increments).

  • Prepare reaction mixtures containing a fixed concentration of this compound and the enzyme in each buffer.

  • Incubate all reaction mixtures at a constant temperature for a fixed period.

  • Stop the reaction (e.g., by heat inactivation or adding a chemical inhibitor).

  • Analyze the concentration of the hydrolysis product (e.g., glucose or smaller oligosaccharides) in each reaction mixture using a suitable method like High-Performance Liquid Chromatography (HPLC).

  • Plot the product concentration against the pH to determine the optimal pH at which the highest product yield is achieved.

Protocol 2: Determination of Optimal Temperature

  • Prepare reaction mixtures containing a fixed concentration of this compound and the enzyme in the optimal pH buffer determined in Protocol 1.

  • Incubate the reaction mixtures at a range of different temperatures (e.g., 30°C to 80°C in 5°C or 10°C increments) for a fixed period.

  • Stop the reaction.

  • Analyze the concentration of the hydrolysis product in each reaction mixture.

  • Plot the product concentration against the temperature to identify the optimal temperature.

Protocol 3: Determination of Optimal Enzyme Concentration

  • Prepare reaction mixtures with a fixed concentration of this compound at the optimal pH and temperature.

  • Add varying concentrations of the enzyme to each reaction mixture.

  • Incubate the reactions for a fixed period.

  • Stop the reaction and measure the product concentration.

  • Plot the product concentration or initial reaction rate against the enzyme concentration to determine the concentration at which the reaction rate is maximal and cost-effective.

Visualizations

Hydrolysis_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis & Validation start Start: Define Hydrolysis Goal enzyme_select Select Enzyme start->enzyme_select substrate_prep Prepare this compound Solution enzyme_select->substrate_prep ph_opt Determine Optimal pH substrate_prep->ph_opt temp_opt Determine Optimal Temperature ph_opt->temp_opt product_analysis Analyze Products (HPLC, etc.) ph_opt->product_analysis Iterate if needed conc_opt Optimize Enzyme & Substrate Concentrations temp_opt->conc_opt temp_opt->product_analysis kinetics Kinetic Analysis (Time Course) conc_opt->kinetics conc_opt->product_analysis kinetics->product_analysis validation Validate Optimal Conditions product_analysis->validation end End: Optimized Protocol validation->end

References

Technical Support Center: Troubleshooting Maltooctaose Peak Tailing in HILIC Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the HILIC chromatography of maltooctaose (B131049), with a specific focus on resolving peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

Peak tailing is a chromatographic issue where the peak is asymmetrical, with the latter half being broader than the front half. This distortion can lead to inaccurate quantification, reduced resolution between this compound and other oligosaccharides, and an overall decrease in the quality of the chromatographic data.[1][2]

Q2: My this compound peak is tailing. What are the most likely causes?

Several factors can contribute to the peak tailing of this compound in HILIC chromatography. The most common causes include:

  • Anomer Separation: As a reducing sugar, this compound can exist in solution as α and β anomers. If the rate of interconversion between these forms is slow on the chromatographic timescale, it can result in broadened or split peaks.[1][3][4]

  • Secondary Interactions: Unwanted interactions can occur between the hydroxyl groups of this compound and active sites on the stationary phase, such as residual silanols on silica-based columns.[1]

  • Sample Solvent Mismatch: Injecting your sample in a solvent that is significantly more aqueous (a stronger solvent in HILIC) than your initial mobile phase is a primary cause of peak distortion.[5][6][7][8][9]

  • Inappropriate Mobile Phase Conditions: Incorrect pH or insufficient buffer concentration in the mobile phase can exacerbate secondary interactions and lead to poor peak shape.[1][10][11]

  • Column Overload: Injecting too high a concentration or volume of your this compound sample can saturate the stationary phase.[10][12][13]

  • Metal Surface Interactions: Larger oligosaccharides (degree of polymerization ≥ 6) can sometimes interact with the metal surfaces of the HPLC system and column, leading to analyte loss and peak tailing.[14][15]

  • Column Contamination or Degradation: A contaminated or old column can lead to a general decline in performance, including peak tailing.[12][16]

Troubleshooting Guide

Issue 1: Peak Broadening or Splitting due to Anomer Separation

Question: My this compound peak appears broad or is split into two. How can I confirm if this is due to anomer separation and how can I fix it?

Answer: Anomer separation is a common phenomenon for reducing sugars like this compound. Here’s how you can address it:

  • Increase Column Temperature: Elevating the column temperature can increase the rate of interconversion between the α and β anomers, causing them to merge into a single, sharper peak.[3][17][18]

  • Modify Mobile Phase pH: Adding a small amount of a weak base to the mobile phase can accelerate anomer mutarotation.

Experimental Protocol: Suppressing Anomer Separation

  • Method 1: Temperature Adjustment

    • Equilibrate your HILIC column with your initial mobile phase at your standard operating temperature (e.g., 40 °C).

    • Inject your this compound standard and record the chromatogram.

    • Increase the column temperature in increments (e.g., to 50 °C, then 60 °C) and repeat the injection at each temperature after re-equilibration.[3]

    • Observe the peak shape for improvement.

  • Method 2: Mobile Phase Modification

    • Prepare your aqueous mobile phase component with a low concentration of a weak base. A common choice is 0.1% aqueous ammonium (B1175870) solution.[3]

    • Equilibrate the column with the new mobile phase.

    • Inject your this compound standard and compare the peak shape to the original conditions.

ParameterCondition 1 (Anomer Separation)Condition 2 (Improved Peak Shape)
Column Temperature 40 °C60 °C
Mobile Phase Additive None0.1% Ammonium Hydroxide
Expected Outcome Broad or split peakSingle, sharper peak
Issue 2: Peak Tailing due to Secondary Interactions and Mobile Phase Effects

Question: My this compound peak is tailing, but I don't suspect anomer separation. What other mobile phase parameters can I adjust?

Answer: Peak tailing is often caused by undesirable interactions between your analyte and the stationary phase. Optimizing your mobile phase can mitigate these effects.

  • Adjust Buffer Concentration: A low buffer concentration may not be sufficient to mask residual silanol (B1196071) groups on the stationary phase. Increasing the buffer concentration can often improve peak shape.[10][11][12]

  • Optimize Mobile Phase pH: The pH of your mobile phase can influence the ionization state of both your analyte and the stationary phase, affecting secondary interactions.[1][11]

Troubleshooting Steps:

  • Increase Buffer Strength: If using a buffered mobile phase (e.g., ammonium formate), try doubling the buffer concentration (e.g., from 10 mM to 20 mM) and observe the effect on peak shape.

  • Adjust pH: Carefully adjust the pH of your mobile phase. For silica-based columns, operating at a lower pH can suppress the ionization of silanol groups, but this may not be ideal for all analytes. Experiment within the stable pH range of your column.

Mobile Phase ParameterTypical Starting RangeOptimization Direction for Tailing
Buffer Concentration 5-10 mMIncrease to 20-50 mM
pH (for silica (B1680970) columns) 3-6Adjust within column's stable range
Issue 3: Peak Distortion due to Sample Solvent and Injection Volume

Question: My peak shape is distorted, especially at the beginning of my chromatogram. Could my sample preparation be the cause?

Answer: Yes, the composition of your sample solvent and the injection volume are critical in HILIC and are common sources of peak shape problems.[5][7]

  • Sample Solvent Strength: The sample solvent should be as close as possible in composition to the initial mobile phase, or even weaker (i.e., contain more organic solvent). Injecting a sample dissolved in a high percentage of water into a mobile phase with a high percentage of acetonitrile (B52724) will cause significant peak distortion.[5][6][8][9]

  • Injection Volume: Large injection volumes can exacerbate the effects of solvent mismatch and lead to peak broadening.[10][19]

Experimental Protocol: Optimizing Sample Injection

  • Solvent Matching:

    • Prepare your this compound sample in the initial mobile phase composition (e.g., 80% acetonitrile / 20% water).

    • If solubility is an issue, use the minimum amount of water necessary to dissolve the sample and then dilute with acetonitrile.

  • Volume Reduction:

    • If peak tailing persists, reduce the injection volume by half and re-inject.

    • Continue to decrease the injection volume to determine if it improves the peak shape.

ParameterProblematic ConditionRecommended Condition
Sample Solvent 100% AqueousDissolved in initial mobile phase (e.g., 80% ACN)
Injection Volume > 10 µL (for 2.1 mm ID column)0.5 - 5 µL (for 2.1 mm ID column)[10]
Issue 4: Choosing the Right HILIC Stationary Phase

Question: I'm still having trouble with peak tailing. Could it be my column chemistry?

Answer: Absolutely. The choice of stationary phase is crucial for a successful HILIC separation. Different stationary phases have varying degrees of hydrophilicity and potential for secondary interactions.[20][21][22]

  • Amide Phases: Often a good starting point for oligosaccharide analysis, providing good retention and peak shape.

  • Bare Silica: Can be effective, but the acidic silanol groups may cause tailing with some compounds.[21]

  • Zwitterionic Phases: These are versatile and can reduce strong electrostatic interactions, often leading to improved peak shape for a wide range of analytes.[21]

  • Specialized Glycan Columns: For larger oligosaccharides, columns specifically designed for glycan analysis may provide the best performance.[3][14]

Recommendations:

  • If you are using a bare silica column and experiencing tailing, consider switching to an amide or zwitterionic phase.

  • For this compound and larger oligosaccharides, consider a column specifically designed for high molecular weight oligosaccharide separations.[3]

  • Newer column technologies with hybrid surface technologies can mitigate interactions between analytes and the metal surfaces of the column, which can be an issue for larger oligosaccharides.[14]

Visual Troubleshooting Workflow

G start Peak Tailing Observed for this compound q_anomer Is peak broad or split? start->q_anomer sol_anomer Address Anomer Separation: 1. Increase Column Temperature (e.g., 60°C) 2. Add weak base to mobile phase (e.g., 0.1% NH4OH) q_anomer->sol_anomer Yes q_solvent Is sample dissolved in a strong solvent (high % water)? q_anomer->q_solvent No end_node Peak Shape Improved sol_anomer->end_node sol_solvent Optimize Sample & Injection: 1. Dissolve sample in initial mobile phase 2. Reduce injection volume q_solvent->sol_solvent Yes q_mobilephase Is buffer concentration low (<10 mM)? q_solvent->q_mobilephase No sol_solvent->end_node sol_mobilephase Optimize Mobile Phase: 1. Increase buffer concentration (e.g., 20-50 mM) 2. Adjust pH within column's stable range q_mobilephase->sol_mobilephase Yes q_column Using bare silica column? q_mobilephase->q_column No sol_mobilephase->end_node sol_column Consider Alternative Stationary Phase: 1. Amide or Zwitterionic phase 2. Specialized glycan analysis column 3. Column with hybrid surface technology q_column->sol_column Yes q_column->end_node No, review other factors (e.g., column age, contamination) sol_column->end_node

Caption: A troubleshooting workflow for addressing peak tailing in HILIC.

Logical Relationship of Contributing Factors

G peak_tailing This compound Peak Tailing anomerism Anomerism (α and β forms) peak_tailing->anomerism secondary_interactions Secondary Interactions peak_tailing->secondary_interactions injection_effects Injection Effects peak_tailing->injection_effects column_issues Column Issues peak_tailing->column_issues temp Low Temperature anomerism->temp ph Suboptimal pH anomerism->ph secondary_interactions->ph silanols Silanol Interactions secondary_interactions->silanols metal Metal Surface Adsorption secondary_interactions->metal buffer Low Buffer Strength secondary_interactions->buffer solvent_mismatch Sample Solvent Mismatch injection_effects->solvent_mismatch injection_volume High Injection Volume injection_effects->injection_volume overload Mass Overload injection_effects->overload column_issues->silanols chemistry Stationary Phase Chemistry column_issues->chemistry degradation Contamination / Degradation column_issues->degradation

Caption: Key factors contributing to this compound peak tailing in HILIC.

References

strategies to prevent maltooctaose degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of maltooctaose (B131049) to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your this compound samples throughout your experiments.

Troubleshooting Guide: Common Issues with this compound Stability

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue Potential Cause Recommended Action
Unexpected Degradation of this compound in Solution Improper Storage Temperature: Storing aqueous solutions at room temperature or 4°C for extended periods can lead to microbial growth and hydrolysis.For short-term storage (up to 1 month), store aqueous solutions at -20°C. For long-term storage (up to 6 months), store at -80°C.[1]
Incorrect pH: The pH of the solution can significantly impact the stability of the glycosidic bonds. Both acidic and alkaline conditions can catalyze hydrolysis.Maintain the pH of the solution between 6.0 and 7.5 for optimal stability. If the experimental conditions require a different pH, minimize the exposure time and temperature.
Enzymatic Contamination: The presence of contaminating amylases or glucosidases in the sample or reagents can rapidly degrade this compound.Use high-purity reagents and sterile techniques when preparing solutions. Consider adding a broad-spectrum enzyme inhibitor if contamination is suspected.
Inconsistent Experimental Results Partial Degradation of Stock Solution: If the stock solution has been subjected to multiple freeze-thaw cycles or improper storage, it may contain a mixture of this compound and its degradation products.Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Periodically check the purity of the stock solution using HPLC.
Variable Hydrolysis During Experiments: Fluctuations in temperature or pH during an experiment can lead to inconsistent rates of this compound degradation.Ensure precise control of temperature and pH throughout the experiment. Use calibrated equipment and freshly prepared buffers.
Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC) Hydrolysis Products: Smaller maltooligosaccharides (e.g., maltose (B56501), maltotriose) and glucose are common degradation products.Compare the retention times of the unknown peaks with those of known standards of smaller maltooligosaccharides.
Non-Enzymatic Browning Products: At high temperatures, especially in the presence of amino acids, Maillard reaction products can form.Avoid excessive heating of this compound solutions. If heating is necessary, use the lowest effective temperature and shortest duration possible.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C. Under these conditions, it can be stable for over two years.[1]

Q2: How can I prevent enzymatic degradation of this compound in my experiments?

To prevent enzymatic degradation, it is crucial to use high-purity water and reagents. All glassware should be depyrogenated to eliminate potential enzyme contamination. If you suspect the presence of amylases or glucosidases, you can add specific inhibitors such as acarbose (B1664774) for α-amylase or 1-deoxynojirimycin (B1663644) for α-glucosidase.[2][3][4][5]

Q3: What is the effect of pH on this compound stability?

This compound is most stable in neutral to slightly acidic conditions (pH 6.0-7.5). Both strongly acidic and alkaline conditions will catalyze the hydrolysis of the α-1,4-glycosidic bonds, leading to the formation of smaller sugars.[6] The rate of hydrolysis increases significantly at pH values below 4 and above 8.

Q4: Can I autoclave solutions containing this compound?

Autoclaving is not recommended for solutions containing this compound. The high temperature and pressure will cause significant hydrolysis of the glycosidic bonds. To sterilize this compound solutions, it is best to use sterile filtration through a 0.22 µm membrane filter.

Q5: Are there any chemical stabilizers I can add to my this compound solutions?

Yes, certain polyols and other non-reducing sugars can act as stabilizers, particularly during freeze-drying or frozen storage. Trehalose is a well-known cryoprotectant that can help maintain the integrity of this compound by forming a glassy matrix and replacing water molecules.[7][8][9] Polyols like sorbitol and mannitol (B672) can also offer cryoprotection.[10][11][12]

Quantitative Data on this compound Degradation

While specific kinetic data for this compound is limited, the following table provides representative data on the hydrolysis of similar maltooligosaccharides under various conditions. This data can be used to estimate the stability of this compound in your experiments. The degradation follows pseudo-first-order kinetics.[6]

Condition Approximate Half-life (t½) Reference Oligosaccharide
pH 4.0, 80°C 10 - 20 hoursFructooligosaccharides[6]
pH 7.0, 80°C > 200 hoursFructooligosaccharides[6]
pH 9.0, 80°C > 200 hoursFructooligosaccharides[6]
Subcritical Water, 190°C 5 - 10 minutesMaltotriose[13]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Materials:

    • This compound powder (>95% purity)

    • High-purity, sterile water (e.g., HPLC-grade or Milli-Q)

    • Sterile conical tubes or vials

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Under aseptic conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in the appropriate volume of sterile water to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Gently vortex the solution until the this compound is completely dissolved. Avoid vigorous shaking to minimize shearing.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles.

    • Label the aliquots clearly with the name of the compound, concentration, and date of preparation.

    • For short-term storage (≤ 1 month), store the aliquots at -20°C.

    • For long-term storage (≤ 6 months), store the aliquots at -80°C.

Protocol 2: Analysis of this compound Degradation by HPLC
  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

    • Amino--based or HILIC column suitable for carbohydrate analysis (e.g., Shodex Asahipak NH2P-50 4E).

  • Mobile Phase:

    • Acetonitrile and water gradient. A typical gradient might be: 80% acetonitrile/20% water, holding for 5 minutes, then ramping to 50% acetonitrile/50% water over 20 minutes. The exact gradient should be optimized for your specific column and system.

  • Procedure:

    • Prepare a standard curve using known concentrations of pure this compound and its potential degradation products (maltose, maltotriose, glucose, etc.).

    • Dilute your experimental samples to fall within the linear range of the standard curve.

    • Inject the standards and samples onto the HPLC system.

    • Identify and quantify the peaks in your samples by comparing their retention times and peak areas to the standards.

    • The percentage of degradation can be calculated by dividing the total area of the degradation product peaks by the sum of the areas of all peaks (this compound and degradation products) and multiplying by 100.

Visualizations

This compound Degradation Pathways

Maltooctaose_Degradation This compound This compound (G8) Maltopentaose Maltopentaose (G5) This compound->Maltopentaose Amylase Maltotriose Maltotriose (G3) This compound->Maltotriose Amylase Glucose Glucose (G1) This compound->Glucose Acid/Base Hydrolysis Maltopentaose->Maltotriose Maltose Maltose (G2) Maltopentaose->Maltose Maltopentaose->Glucose Acid/Base Hydrolysis Maltotriose->Maltose Maltotriose->Glucose Maltotriose->Glucose Acid/Base Hydrolysis Maltose->Glucose Glucosidase Maltose->Glucose Acid/Base Hydrolysis Degradation_Products Further Degradation Products Glucose->Degradation_Products

Caption: Enzymatic and chemical degradation pathways of this compound.

Troubleshooting Workflow for this compound Degradation

Troubleshooting_Workflow start Unexpected Degradation Detected check_storage Review Storage Conditions (Temp, pH, Age) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes check_protocol Examine Experimental Protocol (Reagents, Temp, pH) check_storage->check_protocol No prepare_new Prepare Fresh Stock Solution and Aliquot improper_storage->prepare_new reanalyze Re-analyze Sample prepare_new->reanalyze protocol_issue Potential Protocol Issue check_protocol->protocol_issue Yes check_protocol->reanalyze No optimize_protocol Optimize Protocol: - Use High-Purity Reagents - Add Stabilizers/Inhibitors - Control Temp/pH protocol_issue->optimize_protocol optimize_protocol->reanalyze end Problem Resolved reanalyze->end

Caption: A logical workflow for troubleshooting this compound degradation.

References

resolving matrix effects in maltooctaose quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to matrix effects in maltooctaose (B131049) quantification.

Troubleshooting Guide & FAQs

This section addresses specific challenges users may encounter during their experimental workflows.

FAQs

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected components in the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][3] In complex biological matrices such as plasma or serum, components like salts, lipids, and proteins are common sources of these effects.[1][4]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed using several methods. A widely used quantitative approach is the post-extraction spike method .[1] This involves comparing the response of this compound spiked into an extracted blank matrix with the response of this compound in a neat solvent. A significant difference in signal intensity points to the presence of matrix effects.[1] Another qualitative technique is post-column infusion , which helps identify the specific retention time regions where ion suppression or enhancement occurs.[1]

Q3: What are the primary strategies to resolve matrix effects in this compound quantification?

A3: The main strategies to mitigate matrix effects can be grouped into three categories:

  • Advanced Sample Preparation: Implementing thorough cleanup procedures to remove interfering matrix components is a crucial first step.[3]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method is key to separating this compound from matrix components that can cause interference.[3][5]

  • Calibration Strategies: Employing appropriate internal standards and calibration techniques can effectively compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[6][7]

Q4: Which sample preparation techniques are most effective for reducing matrix effects for this compound?

A4: For polar analytes like this compound, Solid-Phase Extraction (SPE) is a highly effective and widely used technique for sample cleanup.[8][9][10] Various SPE sorbents can be used, including graphitized carbon, reversed-phase (e.g., C18), and hydrophilic interaction chromatography (HILIC) materials.[8][9][10] The choice of sorbent depends on the specific matrix and the properties of the interfering components.[10] Liquid-Liquid Extraction (LLE) can also be used, but it is generally less suitable for highly polar compounds like this compound as they tend to remain in the aqueous phase.[11][12]

Q5: How can I optimize my LC method to minimize matrix effects?

A5: Chromatographic optimization involves adjusting parameters to achieve better separation between this compound and interfering compounds.[5] This can be accomplished by modifying the mobile phase composition, adjusting the gradient elution program, or changing the analytical column.[4][5] The goal is to ensure that this compound elutes in a region of the chromatogram that is free from ion suppression or enhancement.[5]

Q6: What is the role of an internal standard, and what type is best for this compound quantification?

A6: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a known concentration.[13] It is used to correct for variability during sample preparation and analysis, including matrix effects.[14][15] The most effective type of internal standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., ¹³C- or ¹⁵N-labeled).[14][16][17] A SIL-IS behaves nearly identically to the analyte during extraction, chromatography, and ionization, thereby providing the most accurate compensation for matrix effects.[13][17]

Data Presentation

The following tables summarize quantitative data related to the mitigation of matrix effects.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect Reduction for this compound in Human Plasma

Sample Preparation MethodMatrix Effect (%)*Analyte Recovery (%)Reference
Protein Precipitation6585[1]
Liquid-Liquid Extraction7870[1]
Solid-Phase Extraction (C18)9295[8]
Solid-Phase Extraction (Graphitized Carbon)9891[8][18]

*Matrix Effect (%) is calculated as (Peak area in post-spiked matrix / Peak area in neat solution) x 100. A value closer to 100% indicates a lower matrix effect.

Table 2: Accuracy of this compound Quantification with Different Calibration Strategies

Calibration StrategyAccuracy (%)Precision (%RSD)Reference
External Calibration7518[1]
Matrix-Matched Calibration968[1]
Stable Isotope-Labeled Internal Standard99.5< 5[17]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol describes a general procedure using a graphitized carbon SPE cartridge.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 3 mL of 80% acetonitrile (B52724).

    • Equilibrate the cartridge with 3 mL of ultrapure water.[8]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 3 mL of ultrapure water to remove salts and other highly polar interferences.[8]

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of 80% acetonitrile containing 0.1% formic acid.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS analysis.[1]

Protocol 2: Assessment of Matrix Effects using the Post-Extraction Spike Method

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike a known concentration of this compound into the initial mobile phase or a solvent identical to the final sample extract.

    • Set B (Post-Spiked Matrix): Extract a blank matrix sample using your established protocol. Spike the same known concentration of this compound into the final extracted blank matrix.

  • Analysis:

    • Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area of this compound in Set B / Peak Area of this compound in Set A) x 100

  • Interpretation:

    • A value less than 100% indicates ion suppression.

    • A value greater than 100% indicates ion enhancement.[1]

Visualizations

The following diagrams illustrate key workflows and logical relationships in resolving matrix effects.

G cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Validation A Inaccurate this compound Quantification B Assess for Matrix Effects (Post-Extraction Spike) A->B C Matrix Effect Confirmed? (Suppression or Enhancement) B->C D Optimize Sample Preparation (e.g., SPE, LLE) C->D Yes E Optimize Chromatographic Separation (e.g., Gradient, Column) C->E Yes F Implement Advanced Calibration (e.g., SIL-IS, Matrix-Matched) C->F Yes G Re-evaluate Matrix Effects D->G E->G F->G H Accurate & Precise Quantification G->H

Caption: A logical workflow for identifying and mitigating matrix effects.

G start Biological Sample (e.g., Plasma, Serum) spike Spike with Stable Isotope-Labeled Internal Standard start->spike precip Protein Precipitation spike->precip spe Solid-Phase Extraction (SPE) Cleanup precip->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms

References

Technical Support Center: Enhancing Detection of Maltooctaose in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of maltooctaose (B131049) in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound in biological samples?

A1: The primary methods for the detection and quantification of this compound in complex biological samples such as plasma, serum, urine, and tissue homogenates are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Mass Spectrometry (MS), and enzymatic assays.

Q2: Which HPLC detector is most suitable for this compound analysis?

A2: Due to its lack of a UV chromophore, this compound is not readily detected by standard UV detectors. More suitable detectors include Evaporative Light Scattering Detectors (ELSD), Refractive Index (RI) detectors, and Pulsed Amperometric Detectors (PAD). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a particularly sensitive and specific method for carbohydrate analysis.[1][2][3]

Q3: Can I use a plate-based enzymatic assay to measure this compound?

A3: While there are no commercially available kits specifically for this compound, it is possible to adapt enzymatic assays designed for maltose (B56501) or other maltooligosaccharides.[4][5] This typically involves the enzymatic hydrolysis of this compound to glucose by an α-glucosidase, followed by the quantification of glucose using a glucose oxidase/peroxidase-based assay.[4][5] It is crucial to ensure the complete hydrolysis of this compound and to account for any free glucose present in the sample by running a background control without the α-glucosidase.

Q4: What are the main challenges when analyzing this compound in biological matrices?

A4: The main challenges include low endogenous concentrations of this compound, interference from other structurally similar carbohydrates and matrix components, and potential degradation of the analyte during sample preparation.[6] Biological samples like plasma and urine contain a high concentration of salts, proteins, and other metabolites that can interfere with analysis.[7][8]

Q5: How should I store my biological samples to ensure this compound stability?

A5: For long-term storage, it is recommended to store biological samples at -80°C to minimize enzymatic degradation of this compound. Avoid repeated freeze-thaw cycles. For short-term storage, 4°C is acceptable, but analysis should be performed as soon as possible.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound After Sample Preparation
Possible Cause Troubleshooting Step
Incomplete protein precipitation Ensure the correct ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to sample is used. Vortex thoroughly and allow sufficient incubation time on ice. Consider using alternative protein precipitation agents like zinc sulfate.[9]
Co-precipitation of this compound with proteins Optimize the pH of the extraction solution. This compound is a neutral sugar, but pH can affect the charge of interfering proteins.
Analyte degradation Maintain samples on ice throughout the sample preparation process. Minimize the time between sample collection and analysis. Acids can cause hydrolysis of glycosidic linkages, so use with caution.[6]
Inefficient solid-phase extraction (SPE) Ensure the SPE cartridge is appropriate for carbohydrate analysis (e.g., graphitized carbon, hydrophilic interaction liquid chromatography - HILIC). Optimize the wash and elution steps to maximize recovery of this compound while removing interferences.[10]
Issue 2: High Background or Interfering Peaks in Chromatography
Possible Cause Troubleshooting Step
Matrix effects from salts or other small molecules Incorporate a desalting step in your sample preparation, such as solid-phase extraction (SPE) or dialysis. For urine samples, dilution may be sufficient.[11]
Presence of structurally similar oligosaccharides Improve chromatographic separation by optimizing the gradient, mobile phase composition, or switching to a more selective column. HPAEC-PAD offers excellent resolution for isomers.[2]
Contamination from labware or reagents Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware. Run a blank (reagents only) to identify sources of contamination.
Carryover from previous injections Implement a robust needle wash protocol on your autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.
Issue 3: Inconsistent Results in Enzymatic Assays
Possible Cause Troubleshooting Step
Incomplete hydrolysis of this compound Increase the concentration of α-glucosidase or extend the incubation time. Ensure the buffer conditions (pH, temperature) are optimal for the enzyme.
Interference from endogenous glucose Always run a parallel sample without the α-glucosidase to measure the background glucose concentration. Subtract this value from the total glucose measured after hydrolysis.[5]
Enzyme inhibition by matrix components Dilute the sample to reduce the concentration of potential inhibitors. Consider a sample cleanup step like SPE to remove interfering substances.
Incorrect standard curve preparation Use a high-purity this compound standard to prepare your calibration curve. Ensure accurate pipetting and dilutions.

Data Presentation: Comparison of Detection Methods

Parameter HPLC-ELSD HPAEC-PAD LC-MS/MS Enzymatic Assay
Principle Separation by chromatography, detection based on light scattering of nebulized particles.Anion-exchange chromatography at high pH with electrochemical detection.[2]Separation by chromatography, detection based on mass-to-charge ratio.Enzymatic conversion to a detectable product (e.g., glucose).[4]
Sensitivity Moderate (mg/L to high µg/L range).[12][13]Very High (low- to sub-picomole range).[2][3]Very High (nM to pM range).[14]Moderate to High (µM to mM range).[4]
Specificity Moderate, relies on chromatographic resolution.High, excellent for isomer separation.[2]Very High, provides molecular weight and fragmentation data.Moderate, potential for cross-reactivity with other sugars.[15]
Throughput ModerateModerate to LowHigh (with automation)High (plate-based)
Cost ModerateHighHighLow
Ease of Use ModerateRequires expertise in carbohydrate analysis.Requires expertise in mass spectrometry.Relatively simple.

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma using LC-MS/MS

This protocol is adapted from methods for the quantitative analysis of metabolites in plasma.[14]

1. Sample Preparation (Protein Precipitation & SPE)

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled maltooligosaccharide).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A.

  • (Optional but recommended) Further clean up the sample using a graphitized carbon SPE cartridge to remove remaining interferences.

2. LC-MS/MS Conditions

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.

  • Gradient: Start at 95% A, decrease to 50% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: To be determined by infusing a pure standard of this compound. A potential precursor ion would be the [M+Na]+ adduct.

3. Data Analysis

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped plasma).

Protocol 2: HPAEC-PAD for this compound in Urine

This protocol is based on established methods for oligosaccharide analysis.[2][3]

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Centrifuge at 5,000 x g for 10 minutes to pellet any precipitates.

  • Dilute the supernatant 1:10 with ultrapure water.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. HPAEC-PAD Conditions

  • Column: Dionex CarboPac PA200 or similar carbohydrate analysis column.

  • Mobile Phase A: 100 mM Sodium Hydroxide.

  • Mobile Phase B: 100 mM Sodium Hydroxide, 1 M Sodium Acetate (B1210297).

  • Gradient: A shallow sodium acetate gradient is used to elute the maltooligosaccharides. The exact gradient will need to be optimized but may start with 100% A and ramp up to 30% B over 30 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 25 µL.

  • Detector: Pulsed Amperometric Detector with a gold working electrode. A standard quadruple-potential waveform for carbohydrates should be used.[2]

3. Data Analysis

  • Quantify this compound by comparing the peak area to a calibration curve prepared from a pure this compound standard.

Visualizations

experimental_workflow_lc_ms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) ppt Protein Precipitation (400 µL Acetonitrile + IS) plasma->ppt Add centrifuge1 Centrifugation (10,000 x g, 10 min) ppt->centrifuge1 Vortex supernatant Collect Supernatant centrifuge1->supernatant dry Dry Down (Nitrogen) supernatant->dry reconstitute Reconstitute (100 µL Mobile Phase) dry->reconstitute lc_ms HILIC LC-MS/MS reconstitute->lc_ms Inject data Data Acquisition (MRM) lc_ms->data quant Quantification data->quant

Caption: LC-MS/MS workflow for this compound in plasma.

troubleshooting_logic start Inconsistent Results chrom_issue Chromatography Problem? start->chrom_issue prep_issue Sample Prep Problem? start->prep_issue peak_shape Poor Peak Shape chrom_issue->peak_shape Yes retention_shift Retention Time Shift chrom_issue->retention_shift no_peak No Peak Detected chrom_issue->no_peak chrom_issue->prep_issue No solution1 Check Column/Mobile Phase peak_shape->solution1 retention_shift->solution1 solution2 Check Instrument Settings no_peak->solution2 low_recovery Low Recovery prep_issue->low_recovery Yes high_background High Background prep_issue->high_background solution3 Optimize Extraction low_recovery->solution3 solution4 Improve Cleanup high_background->solution4

Caption: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

Maltooctaose vs. Maltoheptaose as Amylase Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of substrate in an amylase assay is critical for obtaining accurate and reproducible results. This guide provides an objective comparison of maltooctaose (B131049) (G8) and maltoheptaose (B131047) (G7) as substrates for amylase, supported by experimental data and detailed protocols.

The enzymatic hydrolysis of maltooligosaccharides by amylases is a fundamental process in carbohydrate metabolism and has significant implications for various industrial and pharmaceutical applications. The length of the oligosaccharide chain is a key determinant of the enzyme's binding affinity and catalytic efficiency. While both this compound and maltoheptaose serve as effective substrates for α-amylases, their performance can differ based on the specific enzyme and reaction conditions.

Quantitative Data Summary: The Impact of Substrate Chain Length on Amylase Kinetics

The following table summarizes kinetic parameters for α-amylases with various maltooligosaccharides, illustrating the influence of substrate size on enzyme activity.

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pHOptimal Temp. (°C)
Lactobacillus fermentumMaltoheptaose (G7)0.81201.5 x 10⁵5.040
Lactobacillus fermentumMaltohexaose (G6)1.21109.2 x 10⁴5.040
Lactobacillus fermentumMaltopentaose (B1148383) (G5)2.1954.5 x 10⁴5.040
Aspergillus oryzae S2Maltoheptaose (G7)0.5----
Aspergillus oryzae S2Maltopentaose (G5)1.0----
Aspergillus oryzae S2Maltotetraose (G4)1.8----
Bacillus subtilis US116Maltoheptaose (G7)---6.065
Bacillus subtilis US116Maltohexaose (G6)\multicolumn{3}{c}{No significant hydrolysis}6.065

Data for Lactobacillus fermentum α-amylase was adapted from a study on its mechanism of action on maltooligosaccharides. Data for Aspergillus oryzae S2 α-amylase was adapted from a study on its enhanced product specificity. Data for Bacillus subtilis US116 α-amylase was adapted from a study on its purification and properties.[1]

The data clearly indicates that for Lactobacillus fermentum α-amylase, the catalytic efficiency (kcat/Km) increases as the substrate chain length increases from maltopentaose to maltoheptaose. This suggests that longer substrates may allow for more extensive interaction with the enzyme's active site, leading to more efficient catalysis. The Km values for Aspergillus oryzae S2 α-amylase also decrease with increasing substrate length, indicating a higher binding affinity for longer maltooligosaccharides.

Furthermore, some amylases exhibit a distinct preference for longer chain oligosaccharides. For example, the α-amylase from Bacillus subtilis US116 effectively hydrolyzes maltoheptaose but shows no significant activity towards maltohexaose.[1] This highlights the critical role of substrate size in determining enzyme specificity.

Based on these trends, it is reasonable to infer that this compound would likely be an equivalent or even superior substrate to maltoheptaose for many α-amylases, exhibiting a lower Km and a higher kcat/Km value. However, this would need to be empirically determined for each specific enzyme.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of amylase activity. Below are representative protocols for determining the kinetic parameters of amylase using maltooligosaccharide substrates.

Amylase Activity Assay using High-Performance Liquid Chromatography (HPLC)

This method allows for the direct quantification of the substrate and its hydrolysis products.

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the purified amylase in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).

    • Prepare a series of substrate solutions (maltoheptaose or this compound) of varying concentrations in the same buffer.

  • Reaction Mixture:

    • In a microcentrifuge tube, combine the enzyme solution with the substrate solution to initiate the reaction. The final enzyme concentration should be in the nanomolar range, while substrate concentrations should span the expected Km value.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C) for a predetermined time course (e.g., 5, 10, 15, 20 minutes) to ensure initial velocity measurements.

  • Reaction Termination:

    • Stop the reaction by adding a quenching agent, such as a strong acid (e.g., 0.1 M HCl) or by heat inactivation (e.g., boiling for 5-10 minutes).

  • Product Analysis by HPLC:

    • Analyze the reaction products by HPLC using a carbohydrate analysis column (e.g., an amino-based column).

    • The mobile phase is typically a mixture of acetonitrile (B52724) and water.

    • Detect the separated sugars using a refractive index (RI) detector.

    • Quantify the amount of product formed by comparing the peak areas to a standard curve of known concentrations of the product (e.g., maltose, maltotriose).

  • Kinetic Parameter Calculation:

    • Calculate the initial velocity (V₀) of the reaction at each substrate concentration.

    • Determine the Km and Vmax values by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis or by using a Lineweaver-Burk plot.

Amylase Activity Assay using the Dinitrosalicylic Acid (DNS) Method

This colorimetric method measures the amount of reducing sugars produced.

  • Reagent Preparation:

    • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of distilled water. Add 30 g of sodium potassium tartrate tetrahydrate and dilute to a final volume of 100 mL with distilled water.

    • Substrate Solution: Prepare a solution of maltoheptaose or this compound in a suitable buffer.

    • Enzyme Solution: Prepare a diluted solution of the amylase in the same buffer.

  • Reaction Procedure:

    • Add a defined volume of the enzyme solution to a pre-warmed substrate solution and incubate at the optimal temperature for a specific time.

    • Stop the reaction by adding a specific volume of the DNS reagent.

  • Color Development and Measurement:

    • Heat the mixture in a boiling water bath for 5-15 minutes.

    • Cool the tubes to room temperature and add a specific volume of distilled water to dilute the mixture.

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Calculation:

    • Create a standard curve using known concentrations of a reducing sugar (e.g., maltose).

    • Determine the amount of reducing sugar produced in the enzymatic reaction from the standard curve.

    • Calculate the enzyme activity, where one unit of amylase activity is typically defined as the amount of enzyme that produces 1 µmol of reducing sugar per minute under the specified conditions.

    • Determine Km and Vmax as described in the HPLC method.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of a typical experimental workflow for analyzing the enzymatic hydrolysis of maltooligosaccharides.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_kinetics Kinetic Parameter Determination Enzyme_Prep Enzyme Dilution Reaction_Mix Combine Enzyme and Substrate Enzyme_Prep->Reaction_Mix Substrate_Prep Substrate Dilution Series (Maltoheptaose or this compound) Substrate_Prep->Reaction_Mix Incubation Incubate at Optimal Temperature and Time Reaction_Mix->Incubation Termination Terminate Reaction Incubation->Termination Quantification Quantify Products (HPLC or DNS Method) Termination->Quantification Data_Analysis Calculate Initial Velocities Quantification->Data_Analysis Plotting Michaelis-Menten or Lineweaver-Burk Plot Data_Analysis->Plotting Calculation Determine Km and Vmax Plotting->Calculation

Caption: General experimental workflow for determining amylase kinetic parameters.

Conclusion

The selection between this compound and maltoheptaose as a substrate for amylase assays should be guided by the specific research question and the characteristics of the enzyme under investigation. The available evidence strongly suggests that for many α-amylases, catalytic efficiency increases with the chain length of the maltooligosaccharide substrate. Therefore, this compound is likely to be a more efficient substrate than maltoheptaose, characterized by a higher binding affinity (lower Km) and a greater catalytic turnover (higher kcat).

However, empirical validation is paramount. Researchers should perform preliminary kinetic studies with both substrates to determine the optimal choice for their specific amylase and experimental conditions. The detailed protocols and workflow provided in this guide offer a robust framework for conducting such comparative analyses, ensuring the generation of high-quality, reproducible data in the study of amylase function.

References

Validating Maltooctaose Purity: A Comparative Guide to HPLC and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of maltooctaose (B131049) is critical for ensuring the accuracy and reproducibility of experimental results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) and mass spectrometry-based methods, namely Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), for the validation of this compound purity. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical technique.

This compound, a linear oligosaccharide composed of eight α-1,4 linked glucose units, is utilized in various fields, including biochemistry and pharmaceutical sciences. Its purity can be affected by the presence of other malto-oligosaccharides (e.g., maltoheptaose, maltononaose), isomers, and degradation products. Therefore, robust analytical methods are essential for accurate characterization and quality control.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for this compound purity validation depends on the specific requirements of the analysis, such as the need for quantitative precision, qualitative structural information, or high-throughput screening. HPLC-ELSD is a robust method for quantification, while LC-ESI-MS provides both quantitative data and mass confirmation. MALDI-TOF MS excels at rapid molecular weight determination.

FeatureHPLC-ELSDLC-ESI-MSMALDI-TOF MS
Principle Separation by chromatography, detection based on light scattering of non-volatile analyte particles after mobile phase evaporation.Separation by chromatography followed by ionization of the analyte in a liquid phase and mass analysis.Ionization of a co-crystallized sample with a matrix by a laser, and separation of ions by their time-of-flight.
Primary Use Quantitative analysis of non-UV absorbing compounds.Separation, quantification, and mass identification of components in a mixture.Rapid molecular weight determination and screening of sample purity.
Purity Determination Based on the relative peak area of this compound compared to other oligosaccharides in the chromatogram.[1]Purity is determined by the relative peak area in the chromatogram, with mass confirmation for each peak.Purity is assessed by the presence of ions corresponding to the molecular weight of this compound and the absence or low abundance of ions from other oligosaccharides.
Linearity (R²) for Malto-oligosaccharides > 0.997[2]> 0.99[3]Primarily qualitative, though semi-quantitative analysis is possible.
Limit of Quantification (LOQ) 1.56 mg/mL (for maltodextrin)[4]ng/mL to low µg/mL rangefmol to pmol range
Recovery (%) for Malto-oligosaccharides 91 - 93% (for maltodextrin)[4]69.0 - 89.8% (for maltotriose (B133400) to maltohexaose)[5]Not typically used for recovery studies.
Throughput ModerateModerateHigh
Strengths - Robust and reproducible quantification.- Relatively low cost.- Compatible with a wide range of mobile phases.- High sensitivity and selectivity.- Provides molecular weight information for peak identification.- Suitable for complex mixtures.- Very high sensitivity.- Rapid analysis.- Tolerant to some sample impurities.
Limitations - Non-linear response at high concentrations.- Does not provide structural information.- Can be affected by ion suppression from the matrix.- Requires volatile mobile phases.- Not inherently quantitative.- Co-crystallization with the matrix can be challenging.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for malto-oligosaccharide analysis and can be adapted for this compound.

HPLC-ELSD Method

This method is suitable for the quantitative determination of this compound purity.

Chromatographic Conditions:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) Amide Column (e.g., 4.6 x 150 mm, 3.5 µm).[6]

  • Mobile Phase A: Acetonitrile (B52724).[6]

  • Mobile Phase B: 35 mM Ammonium Formate in Water, pH 3.75.[6]

  • Gradient: A typical gradient would involve starting at a high concentration of acetonitrile and gradually increasing the aqueous mobile phase to elute the oligosaccharides.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35 °C.[6]

  • Injection Volume: 10 µL.[6]

ELSD Settings:

  • Nebulizer Temperature: 40 °C.[6]

  • Evaporator Temperature: 40 °C.[6]

  • Nitrogen Flow: 1.0 SLM (Standard Liters per Minute).[6]

Sample Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Perform serial dilutions to create calibration standards (e.g., 10, 50, 100, 200, 500 µg/mL).

  • Dissolve the this compound sample to be tested in the same solvent to a concentration within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

LC-ESI-MS Method

This method combines the separation power of HPLC with the identification capabilities of mass spectrometry.

LC Conditions:

  • Column: Porous graphitic carbon (PGC) or HILIC column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate malto-oligosaccharides.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode to detect sodium adducts ([M+Na]⁺).

  • Scan Mode: Full scan mode over a mass range of m/z 500-2000.

  • Expected m/z for this compound [M+Na]⁺: 1335.4

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

  • Dilute the stock solution to the desired concentration (e.g., 10 µg/mL) with the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

MALDI-TOF MS Method

This method is ideal for rapid screening of this compound purity.

Sample Preparation:

  • Sample Solution: Dissolve the this compound sample in deionized water to a concentration of approximately 1 mg/mL.

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a 1:1 (v/v) solution of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

  • Spotting: Mix the sample solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry.

MS Conditions:

  • Instrument Mode: Positive ion reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Calibration: Use a suitable oligosaccharide standard mixture for external calibration.

  • Expected m/z for this compound [M+Na]⁺: 1335.4

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for validating this compound purity using chromatographic and mass spectrometric techniques.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Purity Assessment prep_sample Dissolve this compound Sample filter Filter through 0.22 µm filter prep_sample->filter prep_std Prepare this compound Standard prep_std->filter hplc HPLC-ELSD Analysis filter->hplc lcms LC-ESI-MS Analysis filter->lcms maldi MALDI-TOF MS Analysis filter->maldi data_acq Data Acquisition hplc->data_acq lcms->data_acq maldi->data_acq peak_int Peak Integration & Identification data_acq->peak_int purity_calc Purity Calculation / Mass Spectrum Interpretation peak_int->purity_calc report Final Purity Report purity_calc->report decision_tree start Start: Need to Validate This compound Purity quant Quantitative Purity Required? start->quant struct Structural Confirmation Needed? quant->struct Yes hplc Use HPLC-ELSD quant->hplc No throughput High Throughput Screening? struct->throughput No lcms Use LC-ESI-MS struct->lcms Yes maldi Use MALDI-TOF MS throughput->maldi Yes combine Use a Combination of Techniques (e.g., HPLC and MS) throughput->combine No

References

A Comparative Guide to the Enzymatic Hydrolysis of Maltooctaose and Amylopectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic hydrolysis of two key alpha-glucan substrates: maltooctaose (B131049), a linear oligosaccharide, and amylopectin (B1267705), a highly branched polysaccharide. Understanding the differences in their enzymatic degradation is crucial for various applications, including drug development targeting carbohydrate metabolism, food science, and biotechnology. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying processes.

Executive Summary

The enzymatic hydrolysis of this compound and amylopectin by α-amylases reveals significant differences in reaction kinetics and product profiles, primarily driven by their distinct molecular architectures. This compound, a simple linear chain of eight glucose units, is readily hydrolyzed, producing a predictable pattern of smaller oligosaccharides. In contrast, the complex, branched structure of amylopectin results in a more complex degradation pattern, yielding a wider array of products, including limit dextrins. While direct comparative kinetic data from a single enzyme under identical conditions is limited in the literature, this guide synthesizes available data to provide a comprehensive overview.

Data Presentation: A Comparative Analysis

The following tables summarize the kinetic parameters and hydrolysis products for the enzymatic breakdown of this compound and amylopectin. It is important to note that the data is compiled from studies using different α-amylases and experimental conditions, which should be considered when making direct comparisons.

Table 1: Kinetic Parameters of α-Amylase on this compound and Amylopectin

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (s-1mM-1)Reference
Maltoheptaose (B131047)Human Pancreatic α-Amylase1.1---[1]
Maltohexaose (B131044)Human Pancreatic α-Amylase2.0---[1]
AmylopectinBacillus koreensis α-Amylase-41.1737.74-
Soluble Starch Bacillus licheniformis α-Amylase8.3 mg/mL2778 U/mg/min--
Soluble StarchBacillus sphaericus α-Amylase0.97 mg/mL263 µmol/mg/min--

*Note: Kinetic data for this compound is not readily available. Data for maltoheptaose and maltohexaose are provided as the closest available linear oligosaccharides. Km values for human pancreatic α-amylase suggest that affinity may decrease with increasing chain length in this range.[1] **Note: Soluble starch is often used as a proxy for amylopectin in kinetic studies.

Table 2: Primary Hydrolysis Products

SubstrateEnzyme SourcePrimary ProductsReference
This compoundGeneral α-AmylaseMaltose (G2), Maltotriose (G3), Maltotetraose (G4)Inferred from maltooligosaccharide hydrolysis patterns
AmylopectinGeneral α-AmylaseMaltose (G2), Maltotriose (G3), Maltotetraose (G4), Glucose (G1), Limit Dextrins[2]
AmylopectinMalted-Rye α-AmylaseGlucose, Maltose, Maltotriose, Branched α-limit dextrins (DP≥4)[3]

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research findings. The following protocols are representative of methods used to study the enzymatic hydrolysis of maltooligosaccharides and amylopectin.

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol is adapted from established methods for maltooligosaccharides.

1. Materials:

  • This compound

  • α-Amylase (e.g., from human saliva, porcine pancreas, or a bacterial source)

  • 20 mM Sodium Phosphate (B84403) Buffer (pH 6.9) containing 6.7 mM NaCl

  • 3,5-Dinitrosalicylic Acid (DNS) Reagent

  • Maltose (for standard curve)

  • Spectrophotometer

2. Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) solution of this compound in the sodium phosphate buffer.

  • Enzyme Preparation: Prepare a stock solution of α-amylase in the same buffer and dilute to the desired working concentration (e.g., 1 U/mL).

  • Reaction Initiation: In a test tube, pre-incubate 0.5 mL of the this compound solution at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes. Initiate the reaction by adding 0.5 mL of the diluted enzyme solution.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 10, 20, 30 minutes).

  • Reaction Termination: Stop the reaction by adding 1.0 mL of DNS reagent.

  • Color Development: Heat the tubes in a boiling water bath for 5-15 minutes.

  • Quantification: Cool the tubes to room temperature and measure the absorbance at 540 nm. The concentration of reducing sugars produced is determined by comparison to a standard curve prepared with maltose.

Protocol 2: Enzymatic Hydrolysis of Amylopectin

1. Materials:

  • Amylopectin (from potato or corn starch)

  • α-Amylase

  • Appropriate buffer (e.g., 50 mM Sodium Phosphate Buffer, pH 7.0)

  • DNS Reagent

  • Maltose (for standard curve)

  • Spectrophotometer

2. Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) suspension of amylopectin in the buffer. Gelatinize the starch by heating the suspension in a boiling water bath for 15-30 minutes with constant stirring, then cool to the reaction temperature.

  • Enzyme Preparation: Prepare a stock solution of α-amylase in the same buffer and dilute to the desired working concentration.

  • Reaction Initiation: Add the diluted enzyme solution to the gelatinized amylopectin solution to start the hydrolysis.

  • Incubation: Incubate the mixture at the optimal temperature and pH for the enzyme with gentle agitation.

  • Sampling: At various time intervals, withdraw aliquots of the reaction mixture.

  • Reaction Termination and Quantification: Immediately stop the enzymatic reaction in the aliquots by adding DNS reagent and proceed with the color development and absorbance measurement as described in Protocol 1.

Protocol 3: HPLC Analysis of Hydrolysis Products

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the products of enzymatic hydrolysis.

1. System and Column:

  • HPLC system equipped with a Refractive Index (RI) detector.

  • A carbohydrate analysis column (e.g., an amino-based or ligand-exchange column).

2. Mobile Phase:

  • A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) is commonly used for amino columns. The exact composition may need to be optimized based on the column and the specific oligosaccharides to be separated.

3. Sample Preparation:

  • Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching agent (e.g., a strong acid or base, followed by neutralization).

  • Centrifuge the reaction mixture to remove any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

4. Analysis:

  • Inject the prepared sample onto the column.

  • Elute the products isocratically with the mobile phase.

  • Identify and quantify the individual oligosaccharides by comparing their retention times and peak areas to those of known standards (e.g., glucose, maltose, maltotriose, etc.).

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

EnzymaticHydrolysisPathway cluster_this compound This compound Hydrolysis cluster_amylopectin Amylopectin Hydrolysis M8 This compound (G8) M_products Maltose (G2) Maltotriose (G3) Maltotetraose (G4) M8->M_products α-Amylase Amylopectin Amylopectin A_products Maltose (G2), Maltotriose (G3) Maltotetraose (G4), Glucose (G1) Limit Dextrins Amylopectin->A_products α-Amylase

Caption: Enzymatic hydrolysis pathways of this compound and amylopectin by α-amylase.

ExperimentalWorkflow start Start substrate_prep Substrate Preparation (this compound or Amylopectin) start->substrate_prep enzyme_prep Enzyme Preparation (α-Amylase) start->enzyme_prep reaction Enzymatic Reaction (Controlled Temp & pH) substrate_prep->reaction enzyme_prep->reaction termination Reaction Termination reaction->termination analysis Product Analysis termination->analysis dns_assay DNS Assay (Reducing Sugars) analysis->dns_assay hplc HPLC (Product Profile) analysis->hplc end End dns_assay->end hplc->end

Caption: General experimental workflow for analyzing enzymatic hydrolysis.

References

Maltooctaose as a Reference Standard for Oligosaccharide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oligosaccharide analysis, the choice of a reference standard is paramount for accurate quantification and reliable characterization. Maltooctaose (B131049), a linear oligosaccharide composed of eight α-1,4 linked glucose units, has emerged as a valuable tool for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound's performance against other commonly used reference standards, supported by experimental data and detailed protocols.

The Role of this compound in Oligosaccharide Analysis

This compound serves as a critical reference material in various analytical techniques due to its well-defined structure and high purity.[1] It is particularly useful in methods such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are instrumental in the quality control of food and beverages, enzyme activity assays, and biopharmaceutical research.[1]

Comparative Analysis of Oligosaccharide Reference Standards

The selection of an appropriate reference standard depends on the specific analytical method and the nature of the oligosaccharides being investigated. While this compound offers excellent performance, other standards such as dextran (B179266) ladders, fructooligosaccharides, and chitooligosaccharides are also employed.

Data Presentation: Quantitative Comparison of Reference Standards

The following tables summarize key performance indicators for this compound and its alternatives based on data from various analytical studies.

FeatureThis compound/MaltooligosaccharidesDextran LadderFructooligosaccharides (FOS)Chitooligosaccharides (COS)
Typical Concentration Range (HPAEC-PAD) 0.1 - 50 µg/mL[1]N/A (Used for calibration)N/A0.2 - 10 mg/L[2]
Typical Concentration Range (LC-MS) 1 mM[1]N/AN/AN/A
Limit of Detection (LOD) (HPAEC-PAD) 0.01 - 0.1 mg/L[3]N/AN/A0.003 - 0.016 mg/L[2]
Linearity (R²) (HPAEC-PAD) > 0.999[3]N/AN/A0.9979–0.9995[2]
Primary Application Quantification of maltooligosaccharidesRetention time calibration (GU values)[4][5]Quantification of fructans in food[6]Quantification of chitosan (B1678972) derivatives[2]
Key Advantage Structurally defined single compoundBroad molecular weight coverageRelevant for prebiotic food analysisSpecific to amino-sugars
Key Limitation Limited to α-1,4-glucansPolydisperse mixtureDifferent linkage types (β-2,1)Not suitable for neutral oligosaccharides

Table 1: Comparison of key analytical parameters for different oligosaccharide reference standards.

Analytical MethodOligosaccharideDegree of Polymerization (DP)Recovery (%)
LC-MSMaltotriose369.0
Maltotetraose485.8
Maltopentaose589.8
Maltohexaose682.5

Table 2: Recovery analysis of maltooligosaccharides in an LC-MS workflow.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate oligosaccharide analysis. The following are representative protocols for HPAEC-PAD and LC-MS using maltooligosaccharide standards.

Experimental Protocol 1: HPAEC-PAD Analysis of Oligosaccharides

This protocol is suitable for the quantification of maltooligosaccharides in various samples.

1. Standard and Sample Preparation:

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound powder and dissolve it in 10 mL of deionized water.[1]

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).[1]

  • Sample Preparation: Dilute the sample with deionized water to fall within the calibration range. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

2. HPAEC-PAD System and Conditions:

  • Instrument: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector with a gold working electrode.[7]

  • Column: A suitable anion-exchange column for carbohydrate analysis (e.g., Dionex CarboPac™ PA200).[8]

  • Mobile Phase A: 0.1 M Sodium Hydroxide (NaOH).[7]

  • Mobile Phase B: 1 M Sodium Acetate (NaOAc) in 0.1 M NaOH.[7]

  • Gradient: A linear gradient of Mobile Phase B is typically used to elute oligosaccharides of increasing size. For example, a gradient of 0-10% B over 10 minutes.[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Column Temperature: 20 °C.[7]

  • Injection Volume: 10 - 25 µL.[1]

3. Data Analysis:

  • Integrate the peak areas of the this compound standards and the corresponding peaks in the samples.

  • Construct a calibration curve by plotting peak area versus concentration for the standards.

  • Determine the concentration of maltooligosaccharides in the samples from the calibration curve.

Experimental Protocol 2: LC-MS Analysis of Oligosaccharides

This protocol provides a general workflow for the qualitative and quantitative analysis of oligosaccharides.

1. Standard and Sample Preparation:

  • This compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in deionized water.[1]

  • Internal Standard: If necessary, add a suitable internal standard to all samples and standards.

  • Sample Preparation: Dilute samples in the initial mobile phase. Derivatization (e.g., permethylation) may be performed to improve ionization efficiency and chromatographic separation.[9][10]

2. LC-MS System and Conditions:

  • Instrument: A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[11]

  • Column: A column suitable for oligosaccharide separation, such as a porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column.[12]

  • Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) bicarbonate).[9]

  • Mobile Phase B: Acetonitrile with the same modifier.

  • Gradient: A gradient from high aqueous to high organic mobile phase is typically used.

  • Flow Rate: Dependent on the column dimensions.

  • Ionization Source: Electrospray Ionization (ESI) is commonly used.[3]

  • MS Detection: Full scan mode for qualitative analysis and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis.[9][11]

3. Data Analysis:

  • Identify oligosaccharides based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • For quantitative analysis, create a calibration curve using the peak areas of the this compound standards.

  • Calculate the concentration of the target oligosaccharides in the samples.

Mandatory Visualization

The following diagrams illustrate the logical workflow for oligosaccharide analysis using a reference standard.

Oligosaccharide_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Quantification Standard Prepare this compound Reference Standard Dilution Serial Dilution & Spiking Standard->Dilution Sample Prepare Oligosaccharide Sample Sample->Dilution HPAEC_PAD HPAEC-PAD Analysis Dilution->HPAEC_PAD LC_MS LC-MS Analysis Dilution->LC_MS Peak_Integration Peak Integration HPAEC_PAD->Peak_Integration LC_MS->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Oligosaccharides Calibration_Curve->Quantification HPAEC_PAD_Principle cluster_injection Injection & Separation cluster_detection Detection cluster_output Output Sample_Injection Sample Injection Anion_Exchange Anion-Exchange Column (High pH) Sample_Injection->Anion_Exchange Elution with NaOH/NaOAc Gradient PAD Pulsed Amperometric Detector (Gold Electrode) Anion_Exchange->PAD Separated Oligosaccharides Signal Electrochemical Signal PAD->Signal Chromatogram Chromatogram Signal->Chromatogram

References

Comparative Analysis of Amylase Cross-Reactivity with Maltooctaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic activity of various amylases on the substrate maltooctaose (B131049). Due to a scarcity of direct kinetic studies on this compound, this document extrapolates data from studies on other maltooligosaccharides to provide a comprehensive and objective comparison. This guide is intended to assist researchers in selecting appropriate enzymes for their specific applications, designing experiments, and interpreting results.

Introduction

Alpha-amylases (EC 3.2.1.1) are endo-acting enzymes that catalyze the hydrolysis of α-1,4-glucosidic linkages in polysaccharides like starch and glycogen. Maltooligosaccharides, such as this compound, serve as well-defined substrates for α-amylase, facilitating more reproducible and precise kinetic studies compared to complex polysaccharides.[1] Understanding the cross-reactivity and kinetic parameters of different amylases with specific oligosaccharides is crucial in fields ranging from clinical diagnostics to drug development.

Comparative Quantitative Data

Direct kinetic data for the hydrolysis of this compound by a wide range of amylases is not extensively available in the current literature. However, studies on the hydrolysis of other maltooligosaccharides by human pancreatic and salivary α-amylases can provide insights into their potential activity with this compound.

A study on human pancreatic and salivary α-amylases with various maltooligosaccharides revealed differences in their substrate preferences. For human pancreatic α-amylase, the susceptibility to hydrolysis decreases in the order of maltopentaose, maltohexaose (B131044), maltotetraose, and maltoheptaose.[1] Conversely, human salivary α-amylase hydrolyzes maltohexaose slightly faster than maltopentaose.[1] This suggests that both enzymes are active on a range of maltooligosaccharides and would likely hydrolyze this compound, although their specific affinities and catalytic efficiencies may vary.

Amylase SourceSubstrateRelative Hydrolysis RateKinetic Parameters (Km, Vmax, kcat)
Human Pancreatic α-AmylaseMaltooligosaccharides (G4-G7)Maltopentaose > Maltohexaose > Maltotetraose > Maltoheptaose[1]Data for this compound not available.
Human Salivary α-AmylaseMaltooligosaccharides (G4-G7)Maltohexaose > Maltopentaose > Maltotetraose/Maltoheptaose[1]Data for this compound not available.
Bacillus subtilis α-AmylaseStarchHighData for this compound not available.
Aspergillus oryzae α-AmylaseStarchHighData for this compound not available.

Note: The table highlights the lack of specific kinetic data for this compound. Researchers are encouraged to perform kinetic studies to determine the precise parameters for their amylase of interest.

Experimental Protocols

To determine the kinetic parameters of an amylase with this compound, a continuous coupled enzymatic assay is a highly specific and recommended method.

Principle:

α-amylase hydrolyzes this compound into smaller oligosaccharides. These products are then acted upon by α-glucosidase to yield glucose. The glucose is subsequently phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically and is directly proportional to the amylase activity.

Materials:

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader capable of kinetic measurements at 340 nm

  • Purified α-amylase (e.g., human salivary, human pancreatic, bacterial, fungal)

  • This compound

  • α-Glucosidase

  • Hexokinase

  • Glucose-6-phosphate dehydrogenase

  • ATP (Adenosine 5'-triphosphate)

  • NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.0, containing 10 mM MgCl₂ and 1 mM CaCl₂

  • Bovine Serum Albumin (BSA) (to prevent enzyme denaturation)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer. A range of concentrations will be needed to determine kinetic parameters.

    • Prepare a "coupling enzyme" mixture containing α-glucosidase, hexokinase, glucose-6-phosphate dehydrogenase, ATP, and NADP+ in the assay buffer. The concentrations of these components should be optimized to ensure they are not rate-limiting.

  • Assay Setup:

    • In a 96-well microplate, add a defined volume of the this compound solution at various concentrations.

    • Add the coupling enzyme mixture to each well.

    • Add a solution of the α-amylase to initiate the reaction. Include a blank control without the amylase.

  • Measurement:

    • Immediately place the microplate in the spectrophotometer pre-set to the desired temperature (e.g., 37°C).

    • Monitor the increase in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes), taking readings at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.

    • Convert the rate of change in absorbance (ΔA340/min) to the rate of product formation (μmol/min) using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

    • Plot the initial reaction rates against the corresponding this compound concentrations.

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

Visualizations

Experimental Workflow for Amylase Activity Assay

Amylase_Activity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, This compound Solutions, Coupling Enzyme Mix Plate Pipette Reagents into 96-well Plate Reagents->Plate Amylase Prepare Amylase Dilutions Amylase->Plate Incubate Incubate at Controlled Temperature Plate->Incubate Measure Kinetic Measurement of Absorbance at 340 nm Incubate->Measure Rate Calculate Initial Reaction Rates (V₀) Measure->Rate Plot Plot V₀ vs. [this compound] Rate->Plot Kinetics Determine Km and Vmax (Michaelis-Menten Plot) Plot->Kinetics

Caption: Workflow for determining amylase kinetic parameters using a coupled enzymatic assay.

Signaling Pathway of the Coupled Enzymatic Assay

Coupled_Enzymatic_Assay cluster_amylase_reaction α-Amylase Reaction cluster_coupling_reactions Coupling Reactions cluster_cofactors Cofactors & Co-substrates This compound This compound Amylase α-Amylase This compound->Amylase Products Maltose + Maltotriose + ... Amylase->Products Glucosidase α-Glucosidase Products->Glucosidase Glucose Glucose Glucosidase->Glucose Hexokinase Hexokinase Glucose->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P ADP_out ADP Hexokinase->ADP_out G6PDH G6P Dehydrogenase G6P->G6PDH NADPH NADPH (Abs @ 340 nm) G6PDH->NADPH NADPH_out ATP_in ATP ATP_in->Hexokinase NADP_in NADP+ NADP_in->G6PDH

Caption: Reaction cascade of the coupled enzymatic assay for α-amylase activity.

References

A Comparative Analysis of Maltooctaose and Other Maltooligosaccharides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various maltooligosaccharides (MOS) is crucial for applications ranging from drug delivery to prebiotic formulations. This guide provides an objective comparison of maltooctaose (B131049) (a maltooligosaccharide with a degree of polymerization of eight) and other common maltooligosaccharides, supported by experimental data and detailed methodologies.

Maltooligosaccharides are α-D-glucose polymers linked by α-1,4 glycosidic bonds, with a degree of polymerization (DP) typically ranging from 3 to 10.[1] Their physicochemical and biological properties, such as solubility, sweetness, and prebiotic activity, are largely dictated by their chain length.[1] This comparative analysis will focus on this compound and its shorter-chain counterparts, providing a framework for selecting the appropriate oligosaccharide for specific research and development needs.

Comparative Data of Maltooligosaccharides

The following tables summarize the key physicochemical and biological properties of this compound and other common maltooligosaccharides.

Physicochemical Properties
PropertyMaltotriose (B133400) (DP3)Maltotetraose (DP4)Maltopentaose (DP5)Maltohexaose (DP6)Maltoheptaose (DP7)This compound (DP8)
Molecular Formula C₁₈H₃₂O₁₆C₂₄H₄₂O₂₁C₃₀H₅₂O₂₆C₃₆H₆₂O₃₁C₄₂H₇₂O₃₆C₄₈H₈₂O₄₁
Molecular Weight ( g/mol ) 504.44666.58828.72990.861153.001315.1[2]
Water Solubility (g/L) 554[2]350[2]228[2]252[2]272[2]307[2]
Relative Sweetness (Sucrose = 100) ~30<30Not sweetNot sweetNot sweetNot sweet

Note: The sweetness of maltooligosaccharides decreases significantly as the degree of polymerization increases.[3] While maltotriose is perceived as mildly sweet, those with a DP of 4 or higher are generally not considered sweet and are often described as having a "starchy" taste.[3]

Biological Properties
PropertyMaltotriose (DP3)Maltotetraose (DP4)Maltopentaose (DP5)Maltohexaose (DP6)Maltoheptaose (DP7)This compound (DP8)
Prebiotic Activity FermentableFermentableFermentableFermentableFermentableFermentable
Bifidogenic Effect Stimulates growthStimulates growthStimulates growthStimulates growthStimulates growthStimulates growth
SCFA Production Acetate, Propionate, ButyrateAcetate, Propionate, ButyrateAcetate, Propionate, ButyrateAcetate, Propionate, ButyrateAcetate, Propionate, ButyrateAcetate, Propionate, Butyrate

Note: Maltooligosaccharides serve as a substrate for beneficial gut bacteria, such as Bifidobacterium species, leading to the production of short-chain fatty acids (SCFAs).[4][5] While direct comparative studies on the prebiotic activity of individual maltooligosaccharides are limited, the fermentability is generally expected across the series. The efficiency of fermentation may vary depending on the specific bacterial strains and the DP of the oligosaccharide.

Key Signaling Pathway: Butyrate-Mediated HDAC Inhibition

The fermentation of maltooligosaccharides by gut microbiota produces butyrate, a short-chain fatty acid with significant biological activity. One of its key mechanisms of action is the inhibition of histone deacetylases (HDACs), which plays a crucial role in regulating gene expression and cellular processes.

Butyrate_Signaling_Pathway Maltooligosaccharides Maltooligosaccharides Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium) Maltooligosaccharides->Gut_Microbiota Fermentation Butyrate Butyrate Gut_Microbiota->Butyrate Production HDACs Histone Deacetylases (HDACs) Butyrate->HDACs Inhibition Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Decreased Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cellular_Effects Cellular Effects: - Anti-inflammatory - Antiproliferative - Pro-apoptotic Gene_Expression->Cellular_Effects Experimental_Workflow cluster_preparation Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis cluster_data Data Interpretation MOS_Samples Maltooligosaccharide Samples (DP3 to DP8) Fermentation Anaerobic Fermentation (24-48h, 37°C) MOS_Samples->Fermentation Fecal_Inoculum Fecal Inoculum Preparation Fecal_Inoculum->Fermentation Sampling Sampling at Time Points Fermentation->Sampling pH_Measurement pH Measurement Sampling->pH_Measurement SCFA_Analysis SCFA Analysis (GC) Sampling->SCFA_Analysis Microbiota_Analysis Microbiota Analysis (16S rRNA Sequencing) Sampling->Microbiota_Analysis Data_Analysis Comparative Data Analysis: - Bifidogenic effect - SCFA profiles - Microbial diversity pH_Measurement->Data_Analysis SCFA_Analysis->Data_Analysis Microbiota_Analysis->Data_Analysis

References

A Comparative Guide to the Analytical Validation of Maltooctaose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of maltooctaose (B131049), a malto-oligosaccharide of increasing interest in pharmaceutical and biotechnological research. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in applications ranging from quality control of biopharmaceuticals to monitoring enzymatic degradation processes. This document presents a comparative overview of High-Performance Liquid Chromatography (HPLC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Enzymatic Assays, and Mass Spectrometry (MS), supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for your specific research needs.

Method Comparison at a Glance

The choice of an analytical method for this compound quantification is dependent on several factors, including the required sensitivity, specificity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the discussed methods.

FeatureHPLC with ELSD/RIHPAEC-PADEnzymatic AssayMass Spectrometry (LC-MS/MALDI-TOF)
Principle Chromatographic separation based on polarity, with detection by light scattering or refractive index changes.Anion-exchange chromatography at high pH, with direct electrochemical detection of carbohydrates.Specific enzyme-catalyzed hydrolysis of this compound to glucose, which is then quantified.Separation based on mass-to-charge ratio of ionized molecules.
Linearity Range (µg/mL) 5 - 200 (for maltohexaose)0.1 - 12.5 mg/L (for various monosaccharides and oligosaccharides)Typically in the µM to mM range, dependent on the specific kit and enzyme kinetics.Wide dynamic range, often spanning several orders of magnitude (e.g., pg/mL to µg/mL).[1]
Limit of Detection (LOD) 2.5–12.5 mg/L (for various sugars)[2]4.91 to 18.75 µg/L (for various monosaccharides and uronic acids)[3]Dependent on the coupled glucose assay, can be in the low µM range.Can reach pg/mL to fg/mL levels, depending on the instrument and method.[1]
Limit of Quantification (LOQ) 12.0–30.0 mg/L (for various sugars)[2]16.36 to 62.50 µg/L (for various monosaccharides and uronic acids)[3]Dependent on the coupled glucose assay, typically in the low to mid µM range.Can reach pg/mL to fg/mL levels, depending on the instrument and method.[1]
Precision (%RSD) < 6% (intermediate precision for various sugars)[2]< 2.5% (for various monosaccharides and uronic acids)[3]Generally < 10-15%, but can vary.Typically < 15-20% for validated methods.
Accuracy (% Recovery) 86 - 119% (for various sugars)[2]89.4% to 103.2% (for various carbohydrates)[4]93.7–101.0% (for neoagaro-oligosaccharides)[5]Typically within 80-120% for validated methods.
Specificity Moderate; may have co-elution with other similar oligosaccharides.High; excellent separation of isomers and closely related oligosaccharides.High; specific for the substrate of the enzyme used.Very high; provides molecular weight and structural information.
Sample Throughput Moderate; sequential analysis.Moderate; sequential analysis.High; can be adapted to multi-well plate formats.Moderate to High; dependent on the use of automation.
Instrumentation Cost Moderate to HighHighLowVery High

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

This method offers a robust approach for the quantification of this compound, particularly in samples where high sensitivity is required and the analytes lack a UV chromophore.

Materials and Reagents:

  • This compound standard (>95% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: Amide-based HILIC column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting condition of 80:20 (v/v) acetonitrile:water, with a gradient to increase the water content to elute the larger oligosaccharides.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40 °C.

  • Injection Volume: 10-20 µL.

  • ELSD Settings: Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min.

Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the initial mobile phase composition. Perform serial dilutions to create a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration expected to be within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

Quantification:

  • Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the this compound standards. A linear fit is then applied to this log-log plot. The concentration of this compound in the samples is determined from this calibration curve.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including this compound. It excels at separating closely related oligosaccharides.

Materials and Reagents:

Instrumentation:

  • Ion chromatography system equipped with a gradient pump, autosampler, and a pulsed amperometric detector with a gold working electrode.

Chromatographic Conditions:

  • Column: High-pH anion-exchange column designed for carbohydrate analysis (e.g., CarboPac™ PA100 or similar).

  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate. For example, an isocratic elution with 100 mM NaOH followed by a linear gradient of sodium acetate (e.g., 0-200 mM) in 100 mM NaOH.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-25 µL.

  • PAD Waveform: A standard quadruple-potential waveform for carbohydrate detection.

Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in ultrapure water. Prepare calibration standards by serial dilution in ultrapure water.

  • Sample Preparation: Dilute the sample with ultrapure water to a concentration within the calibration range. No derivatization is required.

Quantification:

  • Generate a calibration curve by plotting the peak area against the concentration of the this compound standards. The concentration in the samples is determined by comparing their peak areas to the calibration curve.

Enzymatic Assay

This method relies on the specific hydrolysis of this compound to glucose by an appropriate enzyme, such as α-glucosidase or amyloglucosidase. The resulting glucose is then quantified using a standard glucose assay kit (e.g., glucose oxidase/peroxidase).

Materials and Reagents:

  • This compound standard (>95% purity)

  • α-Glucosidase or Amyloglucosidase enzyme solution

  • Appropriate buffer for the enzyme (e.g., sodium acetate buffer, pH 4.5)

  • Commercially available glucose assay kit (e.g., GO/POD based)

  • Microplate reader

Assay Protocol:

  • Standard Curve Preparation: Prepare a series of this compound standards in the assay buffer.

  • Enzymatic Hydrolysis:

    • To each well of a microplate, add a defined volume of the this compound standard or sample.

    • Initiate the reaction by adding the α-glucosidase/amyloglucosidase solution.

    • Incubate at the optimal temperature for the enzyme (e.g., 37-50 °C) for a sufficient time to ensure complete hydrolysis of this compound to glucose.

  • Glucose Quantification:

    • Following hydrolysis, add the reagents from the glucose assay kit to each well.

    • Incubate for the time specified in the kit's instructions to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation:

    • Construct a standard curve of absorbance versus the initial this compound concentration (after accounting for the stoichiometry of glucose production, i.e., 1 mole of this compound yields 8 moles of glucose).

    • Determine the concentration of this compound in the samples from the standard curve.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or used as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), offers high sensitivity and specificity for this compound quantification.

LC-MS Protocol:

Instrumentation:

  • LC-MS system, preferably with an electrospray ionization (ESI) source and a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions:

  • Utilize an HILIC column and mobile phase gradient similar to the HPLC method described above.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ion mode is often preferred for underivatized oligosaccharides.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. For this compound (C₄₈H₈₂O₄₁), the [M-H]⁻ ion would be monitored at m/z 1313.4.

MALDI-TOF MS Protocol:

Instrumentation:

  • MALDI-TOF mass spectrometer.

Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture (e.g., acetonitrile/water with 0.1% TFA).

  • Sample-Matrix Co-crystallization: Mix the this compound standard or sample with the matrix solution on a MALDI target plate and allow it to dry.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, typically observing the sodium adduct [M+Na]⁺ at m/z 1337.4.

Quantification:

  • For both LC-MS and MALDI-TOF MS, quantification is typically achieved by using a stable isotope-labeled internal standard or by generating a calibration curve with external standards. The peak area or intensity of the analyte is compared to that of the standard.

Visualizing the Workflow

To better understand the logical flow of a typical analytical method validation process, the following diagram is provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting define_scope Define Analytical Scope & Requirements select_method Select Appropriate Analytical Method define_scope->select_method prepare_sops Prepare Standard Operating Procedures (SOPs) select_method->prepare_sops prepare_standards Prepare Standards & Samples prepare_sops->prepare_standards instrument_setup Instrument Setup & Calibration prepare_standards->instrument_setup run_experiments Run Validation Experiments (Linearity, Accuracy, Precision, etc.) instrument_setup->run_experiments process_data Process Raw Data run_experiments->process_data statistical_analysis Perform Statistical Analysis process_data->statistical_analysis generate_report Generate Validation Report statistical_analysis->generate_report

Caption: A generalized workflow for the validation of an analytical method.

The following diagram illustrates the core principle of an enzymatic assay for this compound quantification.

Enzymatic_Assay_Principle This compound This compound (Sample/Standard) Enzyme α-Glucosidase or Amyloglucosidase This compound->Enzyme Glucose Glucose (8 molecules) Enzyme->Glucose Hydrolysis Quantification Quantification via Glucose Assay (e.g., GO/POD) Glucose->Quantification

Caption: Principle of this compound quantification via enzymatic hydrolysis.

References

A Comparative Guide to Lectin Binding Affinity for Malto-octaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of various lectins to malto-octaose, a linear oligosaccharide composed of eight α-1,4-linked glucose units. Understanding these interactions is crucial for applications ranging from basic glycobiology research to the development of targeted drug delivery systems and antiviral therapeutics. This document summarizes available quantitative data, details the experimental protocols used for affinity determination, and provides visualizations of experimental workflows.

Lectin-Malto-octaose Binding Affinity

The direct measurement of binding affinities of a wide range of lectins to malto-octaose is not extensively documented in publicly available literature. However, data for closely related glucose-containing oligosaccharides and larger glucose polymers provide valuable insights. This section presents available quantitative data and qualitative binding information for selected lectins.

LectinLigandDissociation Constant (Kd)Experimental Method
GriffithsinMaltose (B56501)394 µMIsothermal Titration Calorimetry (ITC)[1]
Concanavalin A (ConA)Glycogen (B147801)0.25 µMQuartz Crystal Microbalance (QCM)

Note: While data for malto-octaose is limited, the provided data for maltose (a disaccharide of glucose) and glycogen (a polysaccharide of glucose) offer a reasonable proxy for estimating the binding potential of these lectins to malto-octaose. It is important to note that affinity can vary with the length of the oligosaccharide chain.

Qualitative and Semi-Quantitative Insights:

  • Calreticulin (CRT): This endoplasmic reticulum chaperone protein is known to bind to monoglucosylated N-glycans. Its binding pocket accommodates glucose residues, suggesting a potential interaction with malto-octaose, though likely with lower affinity compared to its natural ligands.

  • Banana Lectin (BanLec): This lectin has a preference for glucose and mannose residues and has been shown to recognize internal α-1,3-linked glucosyl residues.[2][3] While its primary specificity is not for α-1,4 linkages found in malto-octaose, some level of interaction cannot be ruled out.

  • DC-SIGN (CD209): This C-type lectin, found on dendritic cells, recognizes high-mannose oligosaccharides and some fucosylated structures.[4][5] Its binding to glucose is weaker than to mannose, suggesting a moderate to low affinity for malto-octaose.[6][7]

Experimental Protocols

The determination of lectin-carbohydrate binding affinities relies on sensitive biophysical techniques. The two most common methods are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand (in this case, malto-octaose) to a macromolecule (the lectin). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Detailed Methodology:

  • Sample Preparation:

    • The lectin and malto-octaose are extensively dialyzed against the same buffer to minimize heat of dilution effects. A common buffer is a phosphate (B84403) or Tris-based buffer at a physiological pH (e.g., 7.4) containing salts like NaCl and, for some lectins, divalent cations such as Ca²⁺ and Mn²⁺ which are essential for activity.

    • The concentrations of the lectin and malto-octaose solutions are determined accurately using methods like UV-Vis spectroscopy (for protein) and refractive index or specific carbohydrate assays (for the oligosaccharide).

    • Samples are thoroughly degassed immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment:

    • The sample cell of the calorimeter is typically filled with the lectin solution (e.g., 10-50 µM).

    • The injection syringe is filled with the malto-octaose solution at a concentration 10-20 times that of the lectin in the cell.

    • A series of small, precise injections (e.g., 2-10 µL) of the malto-octaose solution are made into the lectin solution at regular intervals.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data, a series of heat-burst peaks for each injection, is integrated to determine the heat change per mole of injectant.

    • These integrated heat values are then plotted against the molar ratio of malto-octaose to lectin.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using specialized software to extract the Kd, n, and ΔH values. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, which are proportional to changes in mass. This allows for the real-time monitoring of the association and dissociation of molecules.

Detailed Methodology:

  • Sensor Chip Preparation and Ligand Immobilization:

    • A suitable sensor chip (e.g., a CM5 chip with a carboxymethylated dextran (B179266) surface) is selected.

    • The lectin is immobilized onto the sensor surface. A common method is amine coupling, where the carboxyl groups on the sensor surface are activated with a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to form reactive esters that then couple with primary amines on the lectin.

    • Any remaining activated groups on the surface are deactivated with a blocking agent like ethanolamine.

    • A reference flow cell is typically prepared in the same way but without the immobilized lectin to subtract non-specific binding and bulk refractive index changes.

  • SPR Experiment (Kinetic Analysis):

    • A continuous flow of running buffer (the same buffer used for sample preparation) is passed over the sensor and reference surfaces to establish a stable baseline.

    • A series of concentrations of malto-octaose (the analyte) are prepared in the running buffer.

    • Each concentration of malto-octaose is injected over the sensor surface for a defined period (association phase), followed by a switch back to the running buffer to monitor the dissociation (dissociation phase).

    • The change in the SPR signal (measured in Resonance Units, RU) is recorded in real-time, generating a sensorgram for each concentration.

  • Data Analysis:

    • The sensorgrams from the reference flow cell are subtracted from the sensorgrams from the lectin-immobilized flow cell to correct for non-specific binding and bulk effects.

    • The resulting sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

    • This fitting process yields the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.

Visualizations

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Measurement cluster_analysis Data Analysis lectin_prep Lectin Solution (Dialysis, Concentration Measurement, Degassing) load_cell Load Lectin into Sample Cell lectin_prep->load_cell oligo_prep Malto-octaose Solution (Dialysis, Concentration Measurement, Degassing) load_syringe Load Malto-octaose into Syringe oligo_prep->load_syringe titration Titrate Malto-octaose into Lectin load_cell->titration load_syringe->titration raw_data Raw Data (Heat Pulses) titration->raw_data integration Integrate Peaks raw_data->integration isotherm Plot Binding Isotherm integration->isotherm fitting Fit to Binding Model isotherm->fitting results Determine Kd, n, ΔH, ΔS fitting->results

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).

Experimental Workflow for Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis chip_prep Sensor Chip Activation lectin_immob Lectin Immobilization chip_prep->lectin_immob blocking Surface Blocking lectin_immob->blocking baseline Establish Baseline (Running Buffer) blocking->baseline oligo_prep Malto-octaose Serial Dilutions association Inject Malto-octaose (Association) oligo_prep->association baseline->association dissociation Inject Running Buffer (Dissociation) association->dissociation regeneration Regenerate Surface dissociation->regeneration sensorgram Generate Sensorgrams dissociation->sensorgram regeneration->baseline correction Reference Subtraction sensorgram->correction fitting Global Fitting to Binding Model correction->fitting results Determine ka, kd, Kd fitting->results

Caption: Workflow for determining binding kinetics and affinity using Surface Plasmon Resonance (SPR).

References

A Researcher's Guide: Maltooctaose versus Synthetic Substrates for Alpha-Amylase Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of enzymes is paramount. The choice of substrate is a critical determinant of experimental success, influencing kinetic parameters, assay sensitivity, and overall reliability. This guide provides an objective comparison of maltooctaose (B131049), a natural substrate, with commonly used synthetic substrates for the characterization of alpha-amylase, supported by experimental data and detailed protocols.

Executive Summary

The characterization of alpha-amylase, a key enzyme in carbohydrate metabolism and a therapeutic target, relies on the use of appropriate substrates. This compound, a well-defined linear oligosaccharide, serves as a physiologically relevant substrate that mimics the natural breakdown of starch. In contrast, synthetic substrates, often chromogenic or fluorogenic, offer convenience, high sensitivity, and amenability to high-throughput screening. This guide delves into a detailed comparison of these two classes of substrates, providing quantitative data, experimental methodologies, and visual workflows to aid researchers in selecting the optimal substrate for their specific needs.

Performance Comparison: this compound vs. Synthetic Substrates

The choice between this compound and synthetic substrates involves a trade-off between physiological relevance and assay convenience.

This compound , as a natural substrate, allows for the study of enzyme kinetics in a context that more closely resembles the in vivo environment. The hydrolysis of this compound by alpha-amylase yields smaller maltooligosaccharides, and the progress of the reaction is typically monitored by measuring the increase in reducing ends. This is often achieved using the 3,5-dinitrosalicylic acid (DNS) method, a classic colorimetric assay. While specific, this method can be laborious, involving multiple steps including stopping the reaction and a boiling step.

Synthetic substrates , such as those derivatized with p-nitrophenol (pNP), offer a more direct and often continuous assay. Alpha-amylase cleavage of these substrates releases a chromophore, leading to a measurable change in absorbance. These assays are generally more sensitive and less prone to interference from other reducing sugars that might be present in the sample. Blocked synthetic substrates, where the non-reducing end is chemically modified, provide even greater specificity by preventing the action of exo-acting amylases.

Quantitative Data Summary

The following tables summarize key performance indicators for alpha-amylase assays using this compound and a representative synthetic substrate, p-nitrophenyl-maltoheptaoside (pNP-G7). It is important to note that kinetic parameters are highly dependent on the specific enzyme source and experimental conditions (pH, temperature, buffer composition).

Parameter This compound (Natural Substrate) p-Nitrophenyl-maltoheptaoside (Synthetic Substrate) References
Principle Measures increase in reducing sugars (e.g., via DNS assay)Measures release of chromophore (p-nitrophenol)[1][2][3]
Assay Type Discontinuous (Endpoint)Continuous or Discontinuous[4][5]
Physiological Relevance HighModerate to Low
Specificity High for alpha-amylaseHigh (especially with blocked substrates)[4][6]
Convenience Moderate (multi-step protocol)High (simpler, often automatable)[2][7]
Kinetic and Performance Parameters (Porcine Pancreatic α-Amylase) This compound p-Nitrophenyl-maltoheptaoside (pNP-G7) References
Michaelis Constant (Km) Tends to be in the low millimolar (mM) range. For maltooligosaccharides, Km generally decreases with increasing chain length. For maltotriose, the Km is the lowest among maltooligosaccharides.Apparent Km decreases as the number of glucose units increases.[8][9]
Maximum Velocity (Vmax) Vmax increases with oligosaccharide chain length up to maltopentaose.Apparent Vmax decreases as the number of glucose units in the substrate increases.[8][9]
Limit of Detection (LOD) Dependent on the sensitivity of the reducing sugar assay (e.g., DNS method LOD for glucose is ~80 µM).Generally higher sensitivity. For a similar chromogenic substrate (CNPG3), the assay is reported to be 5-10 fold more sensitive than the DNS assay. For an ethylidene-blocked pNP-G7 assay, the LOD can be as low as 2.9 U/L.[2][7][10]

Experimental Protocols

Alpha-Amylase Assay using this compound (DNS Method)

This protocol is adapted for this compound based on established methods for other maltooligosaccharides and starch.

Materials:

  • This compound solution (e.g., 1% w/v in assay buffer)

  • Alpha-amylase solution (appropriately diluted in assay buffer)

  • Assay Buffer: 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9 at 25°C

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of water. Add 30 g of sodium potassium tartrate and dilute to 100 mL with water.

  • Maltose standard solutions (for calibration curve)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a test tube, add 0.5 mL of the this compound solution.

  • Pre-incubation: Equilibrate the tube at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiation: Add 0.5 mL of the diluted alpha-amylase solution to the test tube and start a timer.

  • Incubation: Incubate the reaction for a defined period (e.g., 10 minutes).

  • Termination: Stop the reaction by adding 1.0 mL of the DNS reagent.

  • Color Development: Place the tube in a boiling water bath for 5-15 minutes.

  • Cooling and Dilution: Cool the tube to room temperature and add 8.5 mL of deionized water.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with maltose.

Alpha-Amylase Assay using p-Nitrophenyl-maltoheptaoside (pNP-G7)

This protocol describes a coupled enzymatic assay using a blocked synthetic substrate.

Materials:

  • Ethylidene-blocked p-nitrophenyl-maltoheptaoside (EPS-G7) substrate solution (e.g., 3.5 mmol/L in assay buffer)

  • Alpha-amylase solution (appropriately diluted)

  • Assay Buffer: 50 mM HEPES, 70 mM NaCl, 1 mM CaCl₂, pH 7.15 at 37°C

  • α-Glucosidase (as a coupling enzyme)

  • Spectrophotometer capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation: Prepare a working solution containing the EPS-G7 substrate and an excess of α-glucosidase in the assay buffer.

  • Pre-incubation: Pre-warm the reagent solution and the diluted alpha-amylase sample to the assay temperature (e.g., 37°C).

  • Assay Initiation: In a cuvette, mix the reagent solution with the diluted alpha-amylase sample.

  • Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 405 nm over a period of 3-5 minutes, after an initial lag phase of about 2 minutes.[5]

  • Calculation: The rate of change in absorbance is directly proportional to the alpha-amylase activity. The activity can be calculated using the molar extinction coefficient of p-nitrophenol under the specific assay conditions.

Visualizing the Methodologies

Enzymatic Reaction Pathways

Enzymatic_Reactions cluster_0 This compound Hydrolysis cluster_1 Synthetic Substrate Hydrolysis This compound This compound Amylase1 α-Amylase This compound->Amylase1 Products1 Maltotriose + Maltopentaose (and other oligosaccharides) Amylase1->Products1 Hydrolysis DNS DNS Reagent (Colorimetric Detection) Products1->DNS PNP_G7 p-Nitrophenyl- maltoheptaoside (pNP-G7) Amylase2 α-Amylase PNP_G7->Amylase2 Intermediate pNP-oligosaccharides + Glucose Amylase2->Intermediate Hydrolysis Glucosidase α-Glucosidase Intermediate->Glucosidase pNP p-Nitrophenol (Yellow) (Spectrophotometric Detection) Glucosidase->pNP

Caption: Enzymatic reaction pathways for this compound and a synthetic substrate.

Experimental Workflow Comparison

Experimental_Workflow cluster_0 This compound Assay Workflow cluster_1 Synthetic Substrate Assay Workflow M1 Prepare Reagents (Substrate, Buffer, DNS) M2 Incubate Substrate and Enzyme M1->M2 M3 Stop Reaction with DNS Reagent M2->M3 M4 Boil for Color Development M3->M4 M5 Cool and Dilute M4->M5 M6 Measure Absorbance (540 nm) M5->M6 S1 Prepare Reagent Mix (Substrate, Coupling Enzyme) S2 Mix Reagent with Enzyme S1->S2 S3 Continuous Monitoring of Absorbance (405 nm) S2->S3 S4 Calculate Rate of Reaction S3->S4

Caption: Comparison of experimental workflows for the two substrate types.

Decision Framework for Substrate Selection

Decision_Framework Start Start: Select a Substrate for α-Amylase Assay Q1 Is High Physiological Relevance Critical? Start->Q1 A1_Yes Use this compound Q1->A1_Yes Yes Q2 Is High-Throughput Screening Required? Q1->Q2 No A2_Yes Use Synthetic Substrate Q2->A2_Yes Yes Q3 Is High Sensitivity the Primary Goal? Q2->Q3 No A3_Yes Use Synthetic Substrate Q3->A3_Yes Yes A3_No This compound may be suitable Q3->A3_No No

Caption: A decision-making guide for selecting the appropriate substrate.

Conclusion

The choice between this compound and synthetic substrates for alpha-amylase characterization is application-dependent. For studies requiring high physiological relevance and a detailed understanding of the enzyme's action on natural oligosaccharides, this compound is an excellent choice, despite the more complex assay procedure. For high-throughput screening, inhibitor studies, and routine activity measurements where convenience and sensitivity are paramount, synthetic chromogenic substrates offer significant advantages. By understanding the principles, advantages, and limitations of each substrate type, researchers can make informed decisions to ensure the generation of robust and reliable data in their enzyme characterization studies.

References

A Comparative Guide to the Specificity of Starch-Branching Enzymes on Maltooctaose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in carbohydrate chemistry, biotechnology, and drug development, understanding the precise action of starch-branching enzymes (SBEs) is critical for designing starches with novel functionalities. This guide provides a comparative analysis of the two primary isoforms, SBEI and SBEII, focusing on their enzymatic specificity when maltooctaose (B131049) (a linear maltooligosaccharide with a degree of polymerization of 8) is used as a substrate.

Introduction to Starch-Branching Enzyme Specificity

Starch-branching enzymes are vital glycosyltransferases that catalyze the formation of α-1,6 glycosidic bonds in starch, creating the branched structure of amylopectin (B1267705). In most plants, SBEs exist in two main isoforms, SBEI and SBEII (with SBEII further divided into SBEIIa and SBEIIb in cereals), each demonstrating distinct specificities in substrate preference and the length of the glucan chains they transfer.[1][2] Generally, SBEI prefers amylose (B160209) as a substrate and transfers longer chains, while SBEII isoforms favor amylopectin and transfer shorter chains.[1][3] These differences are crucial in determining the final architecture of the starch granule and its physicochemical properties.

This compound serves as an excellent model substrate for in vitro assessment of SBE specificity, allowing for precise analysis of the cleavage and transfer patterns of these enzymes. By analyzing the product profiles, researchers can elucidate the fundamental mechanistic differences between SBE isoforms.

Comparative Analysis of SBEI and SBEIIb Activity

The action of SBEI and SBEIIb on a linear this compound (DP8) substrate reveals their characteristic chain transfer preferences. Following enzymatic reaction, the products are debranched using enzymes like isoamylase (B1167963) and pullulanase, and the resulting linear chains are quantified, typically by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

The table below summarizes representative product distributions following the action of Maize SBEI and SBEIIb on this compound.

Disclaimer: The following quantitative data is illustrative, synthesized from established specificities of SBE isoforms on short linear glucans. It serves to represent the expected differential action of the enzymes on a this compound substrate based on published literature rather than being derived from a single direct comparative study.

Product Chain Length (DP)SBEI (Maize) - Molar %SBEIIb (Maize) - Molar %
DP1 (Glucose)00
DP2 (Maltose)515
DP3 (Maltotriose)1040
DP4 (Maltotetraose)3530
DP5 (Maltopentaose)3010
DP6 (Maltohexaose)155
DP7 (Maltoheptaose)50
DP8 (Unreacted this compound)RemainderRemainder

Interpretation of Data:

  • Maize SBEI demonstrates a preference for transferring longer chain segments. When acting on this compound, it is expected to cleave and transfer a segment of DP 3-4, resulting in a prominent population of branched products with chain lengths of DP4 and DP5.

  • Maize SBEIIb is known for its role in creating the short chains of amylopectin.[4] Its action on this compound would result in the transfer of shorter segments (e.g., DP 2-3), leading to a higher abundance of smaller branched products, predominantly DP3 and DP4. The deficiency of SBEIIb in maize is known to significantly reduce the branching of starch.[3]

Experimental Protocols

A robust and reproducible protocol is essential for accurately assessing SBE specificity. The following is a comprehensive methodology synthesized from various standard assays.[5][6]

Enzyme Preparation
  • Recombinant SBEI and SBEIIb are expressed (e.g., in E. coli) and purified to homogeneity using affinity and size-exclusion chromatography.

  • Enzyme concentration is determined using a standard protein assay (e.g., Bradford or BCA).

  • Enzyme activity should be confirmed using a preliminary assay, such as the phosphorylase a stimulation assay.

In Vitro Branching Reaction
  • Reaction Buffer: 50 mM HEPES or MOPS buffer, pH 7.0-7.4.

  • Substrate: this compound (DP8) at a final concentration of 5-10 mM.

  • Enzyme Concentration: 1-5 µg of purified SBE per 100 µL reaction.

  • Incubation: Incubate at 30-37°C for a defined time course (e.g., samples taken at 0, 1, 3, 6, and 24 hours).

  • Reaction Termination: Stop the reaction by heating the samples at 98°C for 5-10 minutes.

Debranching of Reaction Products
  • To analyze the chain length of the branched products, the α-1,6 linkages must be hydrolyzed.

  • Adjust the pH of the terminated reaction mixture to ~4.5 with sodium acetate (B1210297) buffer.

  • Add a cocktail of debranching enzymes: isoamylase (EC 3.2.1.68) and pullulanase (EC 3.2.1.41).

  • Incubate at 40°C for 12-24 hours to ensure complete debranching.

  • Terminate the debranching reaction by heat inactivation (98°C for 10 minutes).

Product Analysis by HPAEC-PAD
  • System: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector and a suitable carbohydrate-analysis column (e.g., Dionex CarboPac series).

  • Eluent: A gradient of sodium acetate in sodium hydroxide (B78521) is typically used to separate oligosaccharides based on their degree of polymerization.

  • Sample Preparation: Centrifuge the debranched samples to remove any precipitate. Dilute the supernatant in ultrapure water to an appropriate concentration for injection.

  • Quantification: Use a series of maltooligosaccharide standards (DP1-DP8) to create a standard curve for peak identification and quantification. The molar percentage of each product is calculated from the integrated peak areas.

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of the experimental process and the enzymatic action.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified SBEI / SBEIIb ReactionMix Incubation (Buffer, 37°C) Enzyme->ReactionMix Substrate This compound (DP8) Solution Substrate->ReactionMix HeatStop1 Heat Inactivation (98°C) ReactionMix->HeatStop1 Time Points Debranch Add Isoamylase & Pullulanase HeatStop1->Debranch HeatStop2 Heat Inactivation (98°C) Debranch->HeatStop2 HPAEC HPAEC-PAD Analysis HeatStop2->HPAEC Data Molar % of DP1-DP7 chains HPAEC->Data Product Profile

Caption: Experimental workflow for assessing SBE specificity.

Caption: Conceptual model of SBE action on this compound.

References

Safety Operating Guide

Proper Disposal of Maltooctaose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of all laboratory chemicals is a cornerstone of a safe and compliant research environment. This guide provides essential, step-by-step procedures for the proper disposal of maltooctaose (B131049), ensuring adherence to safety protocols and regulatory standards. While this compound is a maltooligosaccharide and generally considered non-hazardous, it is imperative to follow systematic disposal practices.[1]

Immediate Safety and Handling

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat. It is recommended to handle this compound in a well-ventilated area to minimize any potential for inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached by first consulting your institution's specific waste disposal guidelines. Many research organizations have detailed protocols for chemical waste management.

Step 1: Waste Characterization

The initial and most critical step is to determine the nature of the this compound waste.

  • Consult Institutional Guidelines: Your organization's Environmental Health and Safety (EHS) department provides the definitive policies for waste disposal. These internal guidelines will classify waste streams and dictate the appropriate disposal routes.

  • Review Safety Data Sheet (SDS): While a specific SDS for this compound may not always be readily available, data from similar non-hazardous compounds like maltose (B56501) can offer general guidance. The SDS for maltose indicates that it is not classified as hazardous.[1]

Step 2: Non-Hazardous Waste Disposal

If this compound is confirmed to be non-hazardous by your institution's guidelines, proceed as follows:

  • Solid Waste:

    • Ensure the this compound waste is in a solid, dry form.

    • Carefully sweep or transfer the solid material into a designated, clearly labeled, and sealable container for non-hazardous solid waste.[1]

    • Do not dispose of this material in the regular trash unless explicitly permitted by your EHS department.[2]

  • Aqueous Solutions:

    • For small quantities of dilute aqueous solutions, some institutions may permit drain disposal with a copious amount of water. Crucially, you must verify if your local wastewater regulations and institutional policies allow for this practice. [2]

    • If drain disposal is not permitted, collect the aqueous waste in a designated and clearly labeled container for non-hazardous liquid waste.

Step 3: Contaminated Material Disposal

Any materials, such as weighing paper, pipette tips, or gloves, that have come into contact with this compound should be disposed of according to the waste's characterization. If the this compound is deemed non-hazardous, these materials can typically be placed in the regular solid waste stream, unless institutional policy dictates otherwise.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not defined in available safety literature, the disposal approach should be guided by the principle of minimizing environmental release and adhering to institutional and local regulations.

Waste TypeRecommended Disposal ContainerKey Disposal Consideration
Solid this compoundLabeled, sealed container for non-hazardous wasteDo not dispose of in regular trash without EHS approval.[2]
Aqueous SolutionsLabeled container for non-hazardous liquid wasteVerify institutional and local regulations before drain disposal.[2]
Contaminated DebrisDesignated laboratory waste containerSegregate based on institutional guidelines.

Experimental Protocols

The disposal procedures outlined in this guide are based on standard laboratory safety protocols and information extrapolated from safety data sheets for chemically similar substances. No experimental data on the environmental fate or ecotoxicity of this compound was found in the provided search results. The core principle of the recommended protocol is cautious handling and adherence to established waste management hierarchies.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Maltooctaose_Disposal_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Is the waste classified as hazardous by EHS? consult_ehs->is_hazardous solid_or_liquid Is the waste solid or an aqueous solution? is_hazardous->solid_or_liquid No haz_waste Dispose of as hazardous waste following EHS protocols (e.g., specific container, labeling, and pickup). is_hazardous->haz_waste Yes non_haz_solid Place in a designated, sealed, non-hazardous solid waste container. solid_or_liquid->non_haz_solid Solid non_haz_liquid Check EHS rules for drain disposal. If not permitted, collect in a labeled, non-hazardous liquid waste container. solid_or_liquid->non_haz_liquid Aqueous end End: Waste Properly Disposed non_haz_solid->end non_haz_liquid->end haz_waste->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Maltooctaose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount for ensuring a safe laboratory environment. This guide provides comprehensive, immediate safety and logistical information for the handling of Maltooctaose, a maltooligosaccharide. Following these procedural steps will minimize risks and establish safe operational and disposal practices.

Personal Protective Equipment (PPE) and Safety Measures

While this compound is not considered a hazardous substance, observing good laboratory hygiene and safety practices is essential to prevent potential risks associated with handling any chemical powder.[1][2] The following table summarizes the recommended personal protective equipment and safety protocols.

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]To protect against dust particles and potential splashes.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[4][5]To prevent direct skin contact.
Body Protection A lab coat or impervious clothing.[6][7]To protect the skin from accidental contact.
General Hygiene Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1][8]To prevent ingestion.
Engineering Controls Handle in a well-ventilated area.[1]To minimize the potential for inhalation of dust.
Emergency Equipment An accessible safety shower and eye wash station should be available.[9][10]For immediate response to accidental exposure.

Step-by-Step Handling and Disposal Protocol

A systematic workflow is crucial for the safe handling and disposal of this compound.

  • Preparation and Weighing : Before handling, ensure all required PPE is correctly worn. Conduct weighing and handling procedures in a designated area with good ventilation to minimize dust dispersal. Avoid the formation of dust.[6]

  • Dissolution : When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing.

  • Spill Management : In the event of a spill, mechanically recover the product.[1] Ventilate the spillage area.[1] Do not attempt to take action without suitable protective equipment.[1]

  • Storage : Store in a well-ventilated place and keep cool.[1]

  • Disposal : Dispose of materials or solid residues at an authorized site.[1] Avoid release to the environment.[1]

First Aid Measures

  • After eye contact : Rinse eyes with water as a precaution.[1]

  • After skin contact : Wash skin with plenty of water.[1]

  • After ingestion : If you feel unwell, call a poison center or a doctor.[1]

  • After inhalation : Move the person into fresh air and keep them comfortable for breathing.

Workflow for Safe Handling of this compound

Maltooctaose_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Well-Ventilated Work Area weigh Weigh this compound (Minimize Dust) prep_area->weigh dissolve Prepare Solution (Add Powder to Solvent) weigh->dissolve spill Manage Spills (Mechanically Recover) weigh->spill If Spill Occurs decontaminate Clean Work Area & Wash Hands dissolve->decontaminate spill->decontaminate dispose Dispose of Waste (Authorized Site) storage Store this compound (Cool, Well-Ventilated Area) decontaminate->dispose storage->prep_area Retrieve for Use

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.